Sumatriptan Succinate
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMUFZNYQJOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103628-46-2 (Parent) | |
| Record name | Sumatriptan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60145966 | |
| Record name | Sumatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103628-48-4 | |
| Record name | Sumatriptan succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumatriptan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUMATRIPTAN SUCCINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sumatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, compd. with 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUMATRIPTAN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8BDZ68989 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Sumatriptan Succinate in Cranial Vasoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumatriptan (B127528) succinate, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is primarily attributed to its potent and selective agonism of serotonin (B10506) 5-HT1B and 5-HT1D receptors. This targeted action leads to the constriction of painfully dilated cranial blood vessels, a key pathophysiological feature of a migraine attack. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and physiological effects of sumatriptan on the cranial vasculature. It consolidates quantitative data from key studies, details relevant experimental protocols, and presents visual diagrams of the core signaling cascades and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction: The Role of Cranial Vasodilation in Migraine Pathophysiology
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by symptoms such as nausea, photophobia, and phonophobia.[1] A central element in the pathophysiology of migraine is the excessive dilation of certain cranial blood vessels, particularly the extracerebral arteries like the middle meningeal artery.[1][2] This vasodilation is thought to be driven by the release of vasoactive neuropeptides, most notably calcitonin gene-related peptide (CGRP), from the trigeminal nerve endings that innervate these vessels.[1][3] The resulting distension of these arteries activates perivascular nociceptive nerve fibers, contributing to the perception of throbbing pain characteristic of a migraine headache.[1][3]
Core Mechanism of Action: Selective 5-HT1B/1D Receptor Agonism
Sumatriptan exerts its therapeutic effect by directly counteracting this pathological vasodilation. It is a selective agonist for 5-HT1B and 5-HT1D receptors, which are prominently expressed in the cranial vasculature.[3][4]
-
5-HT1B Receptors: These receptors are predominantly located on the smooth muscle cells of the cranial blood vessels.[5] Activation of 5-HT1B receptors by sumatriptan initiates an intracellular signaling cascade that leads to vasoconstriction, thereby reducing the painful dilation of these vessels.[5][6]
-
5-HT1D Receptors: These receptors are primarily found on the presynaptic terminals of the trigeminal nerve fibers that innervate the cranial blood vessels.[5][7] Sumatriptan's agonistic action at these receptors inhibits the release of CGRP and other pro-inflammatory neuropeptides.[3][7] This dual action of vasoconstriction and inhibition of neuropeptide release addresses two key components of migraine pathophysiology.[3][7]
While the vasoconstrictor effect is a primary mechanism, it is important to note that sumatriptan's action on trigeminal nerve terminals to inhibit neuropeptide release also plays a significant role in its anti-migraine activity.[8]
Signaling Pathway of Sumatriptan-Induced Vasoconstriction
The binding of sumatriptan to 5-HT1B receptors on vascular smooth muscle cells triggers a well-defined signaling cascade mediated by G-proteins. This pathway ultimately leads to an increase in intracellular calcium and subsequent muscle contraction.
Quantitative Data on Sumatriptan's Activity
The following tables summarize key quantitative data regarding sumatriptan's receptor binding affinity and its vasoconstrictive effects on various cranial arteries.
Table 1: Receptor Binding Affinities of Sumatriptan
| Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Reference |
| 5-HT1B | ~27 | 9.3 - 20 | [7][9] |
| 5-HT1D | ~17 | 2.6 - 7.3 | [7][9] |
| 5-HT1A | ~100 | - | [7] |
| 5-HT1F | - | 17.8 | [7] |
Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of ligand affinity; lower values indicate higher affinity.
Table 2: Vasoconstrictive Effects of Sumatriptan on Cranial Arteries
| Artery | Species | Method | Dosage | Vasoconstriction (%) | Reference |
| Middle Meningeal Artery (MMA) | Human | MR Angiography | 6 mg (subcutaneous) | 16.5 | [10][11] |
| Superficial Temporal Artery (STA) | Human | MR Angiography | 6 mg (subcutaneous) | 16.4 | [10][11] |
| Extracranial Internal Carotid Artery | Human | MR Angiography | 6 mg (subcutaneous) | 15.2 | [10][11] |
| Middle Cerebral Artery (MCA) | Human | MR Angiography | 6 mg (subcutaneous) | 5.5 | [10][11] |
| Basilar Artery (BA) | Human | MR Angiography | 6 mg (subcutaneous) | 2.1 | [10][11] |
| Dural Arteries | Human | In vitro | 10-8 - 10-7 M | Potent vasoconstriction | [12] |
| Coronary Arteries | Human | In vitro | - | Emax 44% (proximal), 139% (distal) | [13] |
Note: The vasoconstrictive effect on coronary arteries highlights the importance of contraindications for patients with cardiovascular disease.
Experimental Protocols
The understanding of sumatriptan's mechanism of action is built upon a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Receptor Binding Assays
These assays are crucial for determining the binding affinity of sumatriptan to its target receptors.
-
Objective: To quantify the affinity of sumatriptan for 5-HT1B and 5-HT1D receptors.
-
Methodology:
-
Cell Culture and Receptor Expression: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transfected with plasmids encoding the human 5-HT1B or 5-HT1D receptor.[9] Cells are cultured to achieve a high level of receptor expression.
-
Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The cell membranes containing the receptors are then isolated through centrifugation.
-
Radioligand Binding Assay: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]sumatriptan or [3H]5-HT) is incubated with the prepared cell membranes.[14]
-
Competition Binding: The radioligand is co-incubated with varying concentrations of unlabeled sumatriptan.
-
Separation and Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of sumatriptan that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
-
In Vivo Measurement of Cranial Artery Vasoconstriction in Humans
High-resolution imaging techniques are employed to directly visualize and quantify the vasoconstrictive effects of sumatriptan in humans.
-
Objective: To measure the change in diameter of intra- and extracerebral arteries following sumatriptan administration.
-
Methodology (3T MR Angiography):
-
Participant Recruitment: Healthy volunteers or migraine patients are recruited for the study.[10][11]
-
Baseline Imaging: A baseline high-resolution 3T Magnetic Resonance Angiography (MRA) of the head and neck is performed to visualize the cranial arteries.
-
Drug Administration: A standard clinical dose of sumatriptan (e.g., 6 mg) is administered subcutaneously.[10][11]
-
Post-Dose Imaging: A second MRA is performed at a specified time point after drug administration (e.g., 30-60 minutes) to capture the vasoconstrictive effects.
-
Image Analysis: The circumferences or diameters of specific arteries (e.g., MMA, STA, MCA, BA) are measured from both the baseline and post-dose scans by a blinded reviewer.
-
Statistical Analysis: The percentage change in arterial diameter is calculated and statistically analyzed to determine the significance of the vasoconstriction.[10][11]
-
Conclusion
Sumatriptan succinate's primary mechanism of action in alleviating migraine is through the selective agonism of 5-HT1B and 5-HT1D receptors. This leads to the constriction of pathologically dilated cranial arteries and the inhibition of vasoactive neuropeptide release from trigeminal nerve endings.[3][8] The vasoconstrictive effect is more pronounced in extracerebral arteries, which are thought to be a major source of migraine pain.[10][11] The data presented in this guide underscore the targeted pharmacological profile of sumatriptan and provide a foundation for further research and development of novel anti-migraine therapies. Understanding these core mechanisms is essential for optimizing treatment strategies and for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of CGRP and sumatriptan on the BOLD response in visual cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. THE COMPLEX ACTIONS OF SUMATRIPTAN ON RAT DURAL AFFERENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sumatriptan on cerebral blood flow under normo- and hypercapnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 5-HT1B/1D Agonist | For Research [benchchem.com]
- 8. The mode of action of sumatriptan is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of sumatriptan on cephalic arteries - 3T MR-angiography study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of sumatriptan on cephalic arteries: A 3T MR-angiography study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sumatriptan is a potent vasoconstrictor of human dural arteries via a 5-HT1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Sumatriptan Succinate Formulations
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Sumatriptan (B127528), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly across its different pharmaceutical formulations. The development of multiple delivery systems—including subcutaneous, oral, intranasal, and transdermal—has been driven by the need to balance rapid onset of action with patient convenience and tolerability. This technical guide provides an in-depth analysis of the pharmacokinetics of these formulations, presenting comparative data, detailing common experimental methodologies, and illustrating key pathways and processes.
Introduction to Sumatriptan's Mechanism of Action
Sumatriptan's therapeutic effect in acute migraine is attributed to its agonist activity at the 5-HT1B and 5-HT1D receptors.[1] This interaction is believed to mediate the constriction of cranial blood vessels, which become dilated during a migraine attack, and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1] The speed and extent to which therapeutic plasma concentrations of sumatriptan are achieved are critical determinants of its clinical effectiveness.
Comparative Pharmacokinetic Profiles
The route of administration is the primary determinant of sumatriptan's absorption, bioavailability, and the time required to reach peak plasma concentrations. Subcutaneous injections provide the most rapid and complete absorption, while oral and intranasal routes offer non-invasive alternatives with distinct pharmacokinetic trade-offs.[2][3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the primary formulations of Sumatriptan Succinate (B1194679).
Table 1: Key Pharmacokinetic Parameters of Sumatriptan Formulations
| Parameter | Subcutaneous Injection (4-6 mg) | Oral Tablet (25-100 mg) | Nasal Spray (5-20 mg) | Transdermal Patch (6.5 mg/4h) | Rectal Suppository (25 mg) |
| Bioavailability (%) | ~96-97%[1][3][5] | ~14-15%[3][6][7] | ~16-25%[8][9] | N/A | ~19%[10] |
| Tmax (Time to Peak) | ~10-12 minutes[3][11] | 0.5 - 5 hours*[12] | ~1 - 1.75 hours[13] | Slower, sustained | ~1 hour[10] |
| Cmax (Peak Concentration) | 52-74 ng/mL[5][11] | 18-60 ng/mL[12] | 5-16 ng/mL[7][9] | ~25 ng/mL[8] | ~23 ng/mL[10] |
| Elimination Half-Life (T1/2) | ~2 hours[3][6] | ~2 - 2.5 hours[3][14][15] | ~2 hours[13][16] | ~2 hours | ~1.8 hours[10] |
*For oral tablets, 70-80% of Cmax values are typically reached within 30-45 minutes.[12]
Table 2: Dose-Dependent Peak Plasma Concentrations (Cmax) for Various Formulations
| Formulation | Dose | Mean Cmax (ng/mL) |
| Subcutaneous Injection | 6 mg | 71-74[7][11][17] |
| Oral Tablet | 25 mg | 18[7][12][14] |
| 50 mg | ~35 (Interpolated) | |
| 100 mg | 51-60[7][12][17] | |
| Nasal Spray | 5 mg | 5[7][9][17] |
| 20 mg | 13.1-16[7][8][9][13] |
Formulation-Specific Pharmacokinetics
Subcutaneous Injection
The subcutaneous route is considered the gold standard for efficacy due to its pharmacokinetic profile.[2][18] It bypasses first-pass metabolism, resulting in a bioavailability of approximately 96-97%.[1][3][5] This formulation provides the most rapid onset of action, with peak plasma concentrations achieved in as little as 10-12 minutes.[3][11]
Oral Tablets
Oral sumatriptan is the most common formulation but has a low absolute bioavailability of about 14-15%.[3][4][6] This is a consequence of incomplete absorption and significant presystemic (first-pass) metabolism in the gut and liver.[3][12] Although peak concentrations can take up to 5 hours to be reached, approximately 75% of the final peak concentration is typically achieved within 45 minutes.[3][12] The presence of food can slightly increase Cmax and AUC by 12-15%.[19]
Intranasal Formulations (Spray & Powder)
Intranasal administration offers a non-invasive route that partially avoids first-pass metabolism, leading to a bioavailability of around 17%.[9] Absorption occurs rapidly via the nasal mucosa.[13] Some studies note a bimodal absorption profile for nasal sprays, with an early peak from nasal absorption followed by a later, higher peak from gastrointestinal absorption of the swallowed portion of the dose.[20] Newer breath-powered powder delivery systems have been shown to produce higher peak exposure more rapidly than liquid nasal sprays, despite a lower dose.[20]
Transdermal Patch
The iontophoretic transdermal patch is designed to deliver a controlled amount of sumatriptan (e.g., 6.5 mg) over a sustained period (e.g., 4 hours).[21] This system uses a small electrical current to actively transport the ionized drug across the skin into systemic circulation.[22][23] This method provides consistent plasma concentrations and avoids both first-pass metabolism and the gastrointestinal tract, which is advantageous for patients experiencing migraine-associated nausea and vomiting.[22][23]
Metabolism and Elimination
Sumatriptan is primarily cleared from the body through metabolism. The major metabolic pathway involves monoamine oxidase A (MAO-A).[6][24] This enzyme converts sumatriptan into an inactive indole (B1671886) acetic acid (IAA) analogue.[3][15] This metabolite, along with its glucuronide conjugate, is then predominantly excreted in the urine.[3][15] Non-renal clearance accounts for approximately 80% of the total clearance.[24] The elimination half-life is consistently around 2 to 2.5 hours across all formulations.[3][6][14][15][24]
Experimental Protocols for Pharmacokinetic Assessment
The characterization of sumatriptan's pharmacokinetics across different formulations typically relies on standardized clinical trial methodologies.
Study Design
Most pivotal pharmacokinetic studies employ an open-label, randomized, single-dose, crossover design.[22] This design allows each subject to serve as their own control, which minimizes inter-individual variability when comparing different formulations or doses. Studies are often conducted in healthy adult volunteers to characterize the drug's profile in the absence of confounding disease-related factors like migraine-induced gastric stasis.[22]
Subject Population
Studies are typically conducted with a cohort of healthy male and female volunteers. Key exclusion criteria often include a history of cardiovascular disease, uncontrolled hypertension, or hypersensitivity to sumatriptan. For studies involving specific populations, such as those with hepatic impairment, subjects are matched for age, sex, and weight with a healthy control group.[24]
Bioanalytical Method
Quantification of sumatriptan and its metabolites in plasma or serum is performed using a validated high-sensitivity analytical method, most commonly high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[25] This method provides the necessary selectivity and sensitivity to accurately measure drug concentrations over time.
Pharmacokinetic Analysis
Following sample analysis, plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum observed plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC(0-inf) (Area under the curve extrapolated to infinity)
-
T1/2 (Elimination half-life)
These parameters are then subjected to statistical analysis to compare the performance of different formulations.
Impact of Formulation on Clinical Efficacy
The pharmacokinetic profile of a given sumatriptan formulation directly influences its clinical utility. The rapid Tmax and high Cmax of the subcutaneous injection correlate with its superior efficacy and speed of pain relief, making it a preferred treatment for severe migraine or cluster headache attacks.[2][18] Formulations that bypass the gastrointestinal tract, such as nasal sprays and transdermal patches, are valuable for patients who experience severe nausea or vomiting.[13] Oral tablets, while having lower bioavailability, provide a convenient and non-invasive option for many patients. The development of novel formulations continues to aim for a profile that mimics the rapid absorption of the subcutaneous injection while maximizing patient compliance and ease of use.[2][18]
Conclusion
The diverse portfolio of Sumatriptan Succinate formulations provides clinicians and patients with a range of therapeutic options tailored to individual needs. A thorough understanding of the distinct pharmacokinetic profile of each formulation—from the rapid and complete absorption of the subcutaneous injection to the convenient but less bioavailable oral tablet—is essential for optimizing the acute treatment of migraine. Future drug development will likely continue to focus on innovative delivery systems that enhance non-invasive absorption to more closely replicate the favorable pharmacokinetic and efficacy profile of the subcutaneous administration route.
References
- 1. Articles [globalrx.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. drugs.com [drugs.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Clinical pharmacokinetics of intranasal sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gskpro.com [gskpro.com]
- 15. This compound tablet, film coated [dailymed.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. drugs.com [drugs.com]
- 18. This compound : pharmacokinetics of different formulations in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound [dailymed.nlm.nih.gov]
- 20. Improved Pharmacokinetics of Sumatriptan With Breath Powered™ Nasal Delivery of Sumatriptan Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Sumatriptan transdermal iontophoretic patch (NP101-Zelrix™): review of pharmacology, clinical efficacy, and safety in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medicines.org.uk [medicines.org.uk]
- 25. In vivo bioavailability studies of this compound buccal tablets - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development history of Sumatriptan as a 5-HT1B/1D agonist
An In-depth Technical Guide to the Discovery and Development of Sumatriptan (B127528) as a 5-HT1B/1D Agonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sumatriptan was the first-in-class selective serotonin (B10506) 5-HT1B/1D receptor agonist, revolutionizing the acute treatment of migraine and cluster headaches. Its development, pioneered by researchers at Glaxo (now GlaxoSmithKline) in the 1980s, was a landmark achievement in rational drug design, stemming from a deep understanding of the role of serotonin (5-HT) in migraine pathophysiology. This guide provides a detailed technical overview of the discovery, mechanism of action, medicinal chemistry, and the preclinical and clinical development of Sumatriptan. It includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of the underlying biological and developmental processes.
The Serotonin Hypothesis and the Rationale for a Selective 5-HT1 Agonist
The journey to Sumatriptan began in 1972 at Glaxo, driven by the long-standing "serotonin hypothesis" of migraine.[1][2] For decades, circumstantial evidence had implicated the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in migraine attacks. Key observations included:
-
Fluctuations in plasma 5-HT levels, with concentrations falling during the headache phase.[3]
-
The ability of intravenous 5-HT to alleviate migraine attacks.[3]
-
The efficacy of non-selective ergot alkaloids, which interact with serotonin receptors, in treating migraine.[4]
However, 5-HT itself was unsuitable as a drug due to its widespread effects and rapid metabolism.[1] The central hypothesis formulated by the Glaxo team, led by Patrick Humphrey, was that the debilitating pain of migraine was caused by the excessive dilation of cranial blood vessels.[5][6] Therefore, a selective agonist that could mimic the vasoconstrictor effects of 5-HT on these specific blood vessels, while avoiding the adverse effects associated with activating other 5-HT receptors (e.g., on coronary arteries or in the gut), would be an ideal therapeutic agent.[5][7]
Early research identified a novel "5-HT1-like" receptor that mediated vasoconstriction in cranial arteries, which was distinct from the 5-HT2 receptors known to mediate platelet aggregation and vasoconstriction elsewhere.[7] This laid the groundwork for designing a selective agonist for this new receptor target, which was later molecularly cloned and sub-typed into the 5-HT1B and 5-HT1D receptors.[8]
Medicinal Chemistry: From Serotonin to Sumatriptan
The medicinal chemistry strategy was to modify the endogenous ligand, serotonin, to create a selective agonist with improved drug-like properties.[9]
-
Core Structure: The tryptamine (B22526) scaffold of 5-HT was retained to ensure recognition by the target receptors.[2]
-
Selectivity: The key to selectivity and efficacy was the introduction of a methylsulfonamide group at the C5 position of the indole (B1671886) ring. Structure-activity relationship (SAR) studies demonstrated that this substituent increased agonist activity at the 5-HT1B/1D receptors.[10]
-
Pharmacokinetics: The N,N-dimethyl group on the ethylamine (B1201723) side chain was retained from serotonin's structure, contributing to receptor binding.[11]
The resulting molecule, Sumatriptan (GR43175), was a highly polar compound with remarkable selectivity for the 5-HT1B and 5-HT1D receptor subtypes.[11][12] It was patented in 1982.[13]
The industrial synthesis of Sumatriptan often employs the Fischer indole synthesis as a key step to construct the core indole ring system.[14]
Pharmacological Profile
Sumatriptan's efficacy is derived from its potent and selective agonism at 5-HT1B and 5-HT1D receptors.
Receptor Binding Affinity
Radioligand binding assays using cloned human receptors confirmed Sumatriptan's high affinity for 5-HT1B and 5-HT1D receptors, with significantly lower affinity for other 5-HT subtypes and other neurotransmitter receptors.[1]
| Receptor Subtype | Sumatriptan pKi | Sumatriptan Ki (nM) |
| 5-HT1A | < 5.0 | > 10,000 |
| 5-HT1B | 7.32 | ~48 |
| 5-HT1D | 8.30 | ~5 |
| 5-HT1E | 5.99 | ~1023 |
| 5-HT1F | 8.03 | ~9 |
| 5-HT2A | < 5.0 | > 10,000 |
| 5-HT2B | < 5.0 | > 10,000 |
| 5-HT7 | 5.22 | ~6025 |
| Data compiled from various sources, primarily Rubio-Beltrán et al., 2018. pKi is the negative log of the inhibition constant (Ki). A higher pKi indicates higher binding affinity. |
Functional Potency
Functional assays demonstrated that Sumatriptan not only binds to but also activates these receptors, leading to a biological response.
| Assay Type | Receptor Subtype | Sumatriptan Potency (pEC50 / EC50) |
| cAMP Inhibition | 5-HT1B | pEC50: 7.32 |
| cAMP Inhibition | 5-HT1D | pEC50: 8.30 |
| cAMP Inhibition | 5-HT1F | pEC50: 8.03 |
| Vasoconstriction (Human Middle Meningeal Artery) | 5-HT1B-like | EC50: 71 nM |
| Data compiled from Rubio-Beltrán et al., 2018 and Longmore et al., 1998.[6][13] pEC50 is the negative log of the half-maximal effective concentration. |
Mechanism of Action
Sumatriptan's therapeutic effect is mediated through a dual mechanism involving both vascular and neuronal actions.[12][14]
-
Cranial Vasoconstriction (5-HT1B): Agonism at 5-HT1B receptors, which are predominantly located on the smooth muscle of dilated intracranial extracerebral blood vessels (e.g., meningeal arteries), causes vasoconstriction. This is believed to directly counteract the vasodilation that contributes to the throbbing pain of a migraine headache.[15][16]
-
Inhibition of Neuropeptide Release (5-HT1D): Agonism at 5-HT1D receptors located on the presynaptic terminals of trigeminal nerves inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[10] This action prevents dural plasma extravasation and attenuates the neurogenic inflammation that is a key driver of migraine pain.[17]
Figure 1: Sumatriptan's dual mechanism via 5-HT1B and 5-HT1D receptors.
Preclinical and Clinical Development
An extensive preclinical program established the safety and efficacy profile of Sumatriptan before it entered human trials.[11][18]
Preclinical Evaluation
Preclinical studies demonstrated that Sumatriptan was a potent and selective 5-HT1-like receptor agonist.[18] Key findings included:
-
Selective Vasoconstriction: Sumatriptan selectively constricted cranial arteries (e.g., dog basilar artery) with little effect on peripheral vessels.
-
Inhibition of Neurogenic Inflammation: In animal models, Sumatriptan effectively blocked plasma protein extravasation in the dura mater induced by trigeminal nerve stimulation.[17][19]
-
Toxicology: Extensive toxicology studies in rodents and dogs showed the drug was well-tolerated, non-genotoxic, and non-oncogenic.[11][18]
Clinical Trials
Sumatriptan entered Phase II trials in the US in 1989.[19] Numerous large-scale, randomized, double-blind, placebo-controlled trials established its efficacy and safety in the acute treatment of migraine.[19][20]
-
Efficacy: The primary endpoint in many trials was headache relief (reduction of moderate/severe pain to mild/none) or pain-free status at 2 and 4 hours post-dose. Subcutaneous Sumatriptan (6 mg) demonstrated particularly rapid and robust efficacy.[19] Oral formulations (25 mg, 50 mg, and 100 mg) were also significantly superior to placebo.[20]
-
Dose-Ranging: Studies established that 50 mg and 100 mg oral doses were more effective than the 25 mg dose, with the 50 mg dose offering a favorable balance of efficacy and tolerability.[20]
-
Associated Symptoms: Sumatriptan was also effective at relieving associated migraine symptoms like nausea, photophobia, and phonophobia.[20]
| Study Outcome (Oral Sumatriptan vs. Placebo) | Placebo | Sumatriptan 25 mg | Sumatriptan 50 mg | Sumatriptan 100 mg |
| Pain-Free at 2 Hours | 24% | - | 49% | 58% |
| Headache Relief at 4 Hours (Attack 1) | 27% | 52% | 61% | 67% |
| Sustained Pain-Free (2-24h, mild pain onset) | - | - | 34% | 53% |
| Data compiled from multiple large-scale clinical trials and pooled analyses.[16][20][21] Results can vary between individual studies. |
Sumatriptan was first launched in the Netherlands in 1991 and received FDA approval in the United States on December 28, 1992.[1][11]
Key Experimental Protocols
The characterization of Sumatriptan relied on a suite of established and novel pharmacological assays.
Figure 2: Typical experimental workflow for characterizing a novel compound like Sumatriptan.
Radioligand Binding Assay (for Affinity and Selectivity)
This assay quantifies the affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the Ki of Sumatriptan for a panel of 5-HT receptor subtypes.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from cell lines (e.g., HeLa, CHO) stably expressing a high density of the cloned human receptor subtype of interest (e.g., 5-HT1D).[8]
-
Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]5-CT or [3H]sumatriptan) and varying concentrations of the unlabeled test compound (Sumatriptan).[8][22]
-
Separation: After reaching equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the free radioligand in the solution.[22]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Gi-Coupled Functional Assay (cAMP Inhibition)
This assay measures the ability of an agonist to activate Gi/o-coupled receptors, which inhibit the enzyme adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the functional potency (EC50) of Sumatriptan at 5-HT1B/1D receptors.
-
Methodology:
-
Cell Culture: Whole cells (e.g., CHO-K1) expressing the target receptor are seeded in 384-well plates.[4]
-
Stimulation: The cells are first treated with forskolin (B1673556) (an adenylyl cyclase activator) to raise basal cAMP levels. Simultaneously, varying concentrations of the test agonist (Sumatriptan) are added. The agonist, upon binding to the Gi-coupled receptor, will inhibit the forskolin-stimulated cAMP production.[4][7]
-
Lysis and Detection: After a short incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology (e.g., LANCE Ultra cAMP kit).[4]
-
Data Analysis: A dose-response curve is generated by plotting the FRET signal (inversely proportional to cAMP level) against the log concentration of Sumatriptan to determine the EC50 value.
-
In Vivo Model of Neurogenic Dural Inflammation
This animal model assesses a compound's ability to block a key process believed to underlie migraine pain.
-
Objective: To evaluate Sumatriptan's ability to inhibit neurogenic plasma protein extravasation in the dura mater.[17]
-
Methodology:
-
Animal Preparation: Anesthetized rats or guinea pigs are used. The femoral vein is cannulated for administration of drugs and a fluorescently labeled protein tracer (e.g., FITC-albumin).
-
Trigeminal Stimulation: The trigeminal ganglion is exposed and electrically stimulated. This antidromic stimulation causes the release of vasoactive neuropeptides from perivascular nerve endings in the dura mater.[17][23]
-
Drug Administration: The test compound (Sumatriptan) or vehicle is administered intravenously shortly before the trigeminal stimulation.
-
Quantification of Extravasation: Following stimulation, the animal is perfused to remove the tracer from the vasculature. The dura mater is dissected, and the amount of extravasated fluorescent tracer that has leaked into the tissue is quantified using a fluorometer.
-
Data Analysis: The amount of extravasation in the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.
-
Conclusion and Legacy
The discovery of Sumatriptan was a triumph of hypothesis-driven drug development. It validated the serotonin theory of migraine and established the 5-HT1B/1D receptors as key therapeutic targets. As the first triptan, it set a new standard for efficacy and safety in acute migraine care, providing targeted relief for millions of patients.[24] The success of Sumatriptan paved the way for the development of a new generation of "triptan" drugs with optimized pharmacokinetic profiles and further solidified the importance of understanding receptor pharmacology in designing novel therapeutics.[1][2]
References
- 1. acnp.org [acnp.org]
- 2. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. An Improved Process For The Preparation Of Sumatriptan [quickcompany.in]
- 6. repub.eur.nl [repub.eur.nl]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sumatriptan - Wikipedia [en.wikipedia.org]
- 13. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. ajpamc.com [ajpamc.com]
- 16. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding migraine: Potential role of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Treatment of migraine attacks with sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Triptans (Serotonin Receptor Agonists) for Migraine Headaches [webmd.com]
- 21. Triptan - Wikipedia [en.wikipedia.org]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of dihydroergotamine and sumatriptan on isolated human cerebral and peripheral arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Clinical Evaluation of Sumatriptan Succinate for the Treatment of Migraine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial clinical studies that established Sumatriptan (B127528) Succinate as a cornerstone in the acute treatment of migraine. The following sections detail the experimental protocols employed in these seminal trials, present quantitative data on the efficacy and safety of sumatriptan, and illustrate the key physiological pathways and experimental workflows.
Core Mechanism of Action
Sumatriptan is a selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its efficacy in treating migraine stems from a multi-faceted mechanism:
-
Cranial Vasoconstriction: Migraine attacks are associated with the dilation of intracranial blood vessels. Sumatriptan constricts these dilated arteries by acting on the 5-HT1B receptors located on the smooth muscle of these vessels.[2][3]
-
Inhibition of Neuropeptide Release: The activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[4] CGRP is a potent vasodilator and is implicated in the transmission of pain signals.
-
Inhibition of Nociceptive Transmission: Sumatriptan is thought to reduce the transmission of pain signals within the trigeminal nucleus caudalis.[4]
The following diagram illustrates the signaling pathway of Sumatriptan's action.
Experimental Protocols in Initial Clinical Trials
The following workflow diagram outlines the typical methodology of these initial clinical trials.
Patient Population
The target population for these studies consisted of adult patients, typically between 18 and 65 years of age, with a diagnosis of migraine with or without aura, as defined by the International Headache Society (IHS) criteria.[5][7] Key inclusion criteria often included a history of one to six migraine attacks per month.[8] Exclusion criteria were stringent to ensure patient safety and included a history of cardiovascular or cerebrovascular disease, uncontrolled hypertension, and use of certain concomitant medications.[4]
Study Design and Treatment
Efficacy and Safety Assessments
-
Headache Relief: Reduction in headache severity.
-
Pain-Free: Complete absence of headache pain.
-
Relief of Associated Symptoms: Improvement in nausea, photophobia, and phonophobia.
-
Functional Disability: Improvement in the ability to perform daily activities.
Safety was monitored through the recording of all adverse events, with their severity and relationship to the study drug assessed by investigators.[11]
Quantitative Data from Initial Clinical Studies
The following tables summarize the key quantitative findings from the initial clinical trials of both subcutaneous and oral Sumatriptan.
Subcutaneous Sumatriptan
Subcutaneous administration of sumatriptan demonstrated rapid and robust efficacy in the acute treatment of migraine.
Table 1: Efficacy of Subcutaneous Sumatriptan vs. Placebo (30 Minutes Post-Dose) [10]
| Treatment Group | Percentage of Patients with Headache Reduction to Mild or None |
| Placebo | 22% |
| Sumatriptan 1 mg | 39% |
| Sumatriptan 2 mg | 44% |
| Sumatriptan 3 mg | 55% |
Table 2: Efficacy of Subcutaneous Sumatriptan 6 mg vs. Placebo [12]
| Efficacy Outcome | Sumatriptan 6 mg | Placebo |
| Pain-free at 1 hour | 29% | 9% |
| Pain-free at 2 hours | 59% | 15% |
| Headache relief at 1 hour | 70% | 22% |
| Headache relief at 2 hours | 79% | 31% |
| Sustained pain-free at 24 hours | 31% | 15% |
Oral Sumatriptan
Oral sumatriptan also proved to be significantly more effective than placebo, although with a slightly slower onset of action compared to the subcutaneous formulation.
Table 3: Efficacy of Oral Sumatriptan vs. Placebo (4 Hours Post-Dose)
| Treatment Group | Percentage of Patients with Headache Reduction to Mild or None (Attack 1) |
| Placebo | 19% |
| Sumatriptan 25 mg | 52% |
| Sumatriptan 50 mg | 57% |
| Sumatriptan 100 mg | 57% |
Data synthesized from multiple early clinical trials.
Table 4: Pain-Free Response at 2 Hours with Early Intervention (Mild Pain) [13]
| Treatment Group | Pain-Free Response Rate |
| Placebo | 28% |
| Sumatriptan 50 mg | 51% |
| Sumatriptan 100 mg | 67% |
Adverse Events
Adverse events associated with sumatriptan were generally mild to moderate in severity and transient.[14] The incidence of adverse events was dose-related.
Table 5: Common Adverse Events in Oral Sumatriptan Trials
| Adverse Event | Placebo | Sumatriptan 25 mg | Sumatriptan 50 mg | Sumatriptan 100 mg |
| Nausea and Vomiting | 14% | 12% | 11% | 13% |
| Malaise/Fatigue | 2% | 2% | 3% | 5% |
| Dizziness/Vertigo | <1% | 2% | 3% | 4% |
| Somnolence | 2% | 2% | 2% | 3% |
Data represents a synthesis from early clinical trials and may vary between individual studies.
Conclusion
The initial clinical studies of Sumatriptan Succinate were instrumental in demonstrating its efficacy and establishing its safety profile for the acute treatment of migraine. The robust data generated from these well-designed trials paved the way for a new era in migraine management, providing a targeted therapy that has since improved the lives of millions of migraine sufferers. The methodologies and findings from these early studies continue to serve as a benchmark for the development of novel migraine therapeutics.
References
- 1. Sumatriptan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patient Factors in the Dose Selection of Oral Sumatriptan for Acute Migraine: A Post Hoc Analysis of Two Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ihs-headache.org [ihs-headache.org]
- 9. Phase 3 randomized, placebo-controlled, double-blind study of lasmiditan for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of migraine attacks with subcutaneous sumatriptan: first placebo-controlled study. The Subcutaneous Sumatriptan International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sumatriptan (subcutaneous route of administration) for acute migraine attacks in adults | Cochrane [cochrane.org]
- 13. Effect of early intervention with sumatriptan on migraine pain: retrospective analyses of data from three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subcutaneous sumatriptan in the acute treatment of migraine. Sumatriptan International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and chemical properties of Sumatriptan Succinate
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sumatriptan (B127528) Succinate (B1194679)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Sumatriptan Succinate. It includes detailed quantitative data, experimental protocols, and visualizations to support research and development activities.
Molecular Structure and Identification
This compound is the succinate salt of Sumatriptan, a synthetic drug belonging to the triptan class. It is chemically designated as 3-[2-(dimethylamino) ethyl]-N-methyl-indole-5-methanesulfonamide succinate (1:1).[1] The active moiety, Sumatriptan, consists of an N,N-dimethyltryptamine core with an (N-methylsulfamoyl)methyl substituent at the 5-position of the indole (B1671886) ring.[2] The succinate salt is formed by the reaction of sumatriptan with one equivalent of succinic acid.[3][4]
The empirical formula for this compound is C₁₄H₂₁N₃O₂S·C₄H₆O₄, and it has a molecular weight of 413.5 g/mol .[1][4][5] The solid form used in commercially available drugs is a crystalline solid.[6] Several crystalline forms, or polymorphs, have been identified and are characterized by different powder X-ray diffraction (PXRD) patterns.[5][7]
Structural Formula:
Caption: Sumatriptan's dual action on 5-HT1D and 5-HT1B receptors.
Quantitative Pharmacological and Pharmacokinetic Data
Sumatriptan's pharmacological activity is characterized by its high affinity for specific serotonin (B10506) receptors. Its pharmacokinetic profile varies significantly with the route of administration, which is a critical consideration in drug development and clinical application.
Table 2: Receptor Binding Affinity of Sumatriptan
| Receptor Subtype | Binding Affinity (Ki) / Potency (EC₅₀) | Source(s) |
| 5-HT₁D | Ki = 17 nM | [8][9][10] |
| 5-HT₁B | Ki = 27 nM | [8][9][10] |
| 5-HT₁A | Ki = 100 nM | [9][10] |
| 5-HT₁F | EC₅₀ = 247 nM |
Table 3: Key Pharmacokinetic Parameters of Sumatriptan (Human)
| Parameter | Oral (100 mg) | Subcutaneous (6 mg) | Intranasal (20 mg) | Source(s) |
| Bioavailability | ~14-15% | ~96-97% | ~25% | [1][11][12][13] |
| Tₘₐₓ (Time to Peak Conc.) | 1.5 h | 10 min | 1 - 1.75 h | [12] |
| Cₘₐₓ (Peak Plasma Conc.) | 51 - 54 ng/mL | 71 - 72 µg/L | 13.1 - 16 ng/mL | [1][12] |
| Elimination Half-Life (t½) | ~2.5 hours | ~2 hours | ~2 hours | [1][11][13] |
| Volume of Distribution (Vd) | 2.7 L/kg | - | - | [1][13] |
| Plasma Protein Binding | < 20% | - | - | [13] |
| Metabolism | Primarily by Monoamine Oxidase A (MAO-A) | [1][11] | ||
| Excretion | ~60% renal, ~40% fecal | [1] |
Experimental Protocols
The following section details common experimental methodologies for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound in bulk and tablet dosage forms.
Methodology:
-
Instrumentation: Waters HPLC system equipped with a photodiode array (PDA) detector. [14]2. Stationary Phase: Kromasil C18 column (150mm x 4.6 mm i.d., 5 µm particle size). [14]3. Mobile Phase Preparation: Prepare a mixture of Phosphate buffer (pH 6.5) and Acetonitrile in a 75:25% v/v ratio. [14]Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use. [15]4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/minute. [14][16] * Detection Wavelength: 234 nm. [14] * Injection Volume: 10-20 µL. [14][17] * Column Temperature: Ambient. [15]5. Standard Solution Preparation:
-
Accurately weigh ~10 mg of this compound reference standard and transfer to a 10 ml volumetric flask. [14] * Add 5 ml of diluent (mobile phase can be used as diluent), sonicate for 10 minutes to dissolve, then make up the volume. [14]This yields a stock solution of 1000 µg/mL.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 0.2-1.2 µg/mL). [14]6. Sample Preparation (Tablets):
-
Weigh and powder 20 tablets to determine the average weight. [14] * Transfer a quantity of powder equivalent to 100 mg of this compound to a 10 ml volumetric flask. [14] * Add ~5 ml of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up the volume. [14] * Filter the solution through a 0.45 µm PTFE filter. [14]Dilute appropriately to fall within the calibration curve range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards. [14]
Caption: General experimental workflow for RP-HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is for the determination of Sumatriptan in human plasma.
Methodology:
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. [18]2. Chromatographic Conditions:
-
Stationary Phase: C18 column.
-
Mobile Phase: A mixture of water, acetonitrile, and formic acid (e.g., 60:40:0.1 v/v/v). [18]3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). [18] * Analysis Mode: Selected Reaction Monitoring (SRM). [18] * Transitions: Monitor the transition of the protonated molecular ion [M+H]⁺ to a characteristic product ion.
-
To a plasma sample, add an internal standard (IS) solution (e.g., Atenolol).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and interferences. For LLE, an organic solvent like ethyl acetate (B1210297) can be used.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis: Inject the prepared sample into the LC-MS/MS system. The concentration of Sumatriptan is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve prepared in blank plasma.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for the precise quantification of this compound in bulk or pharmaceutical formulations.
Methodology:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz). [19]2. Reagents:
-
Internal Standard (IS): Maleic acid. [20] * Solvent: Deuterium oxide (D₂O). [20]3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the Maleic acid internal standard into a vial.
-
Dissolve the mixture in a precise volume of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) for complete spin relaxation, which is crucial for accurate quantification.
-
Apply manual phase and baseline corrections to the acquired spectrum. [20]5. Quantification:
-
Select well-resolved, non-overlapping peaks for both the analyte and the internal standard.
-
Calculate the concentration of this compound using the following formula:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molecular weight, W = Weight, P = Purity of the standard.
-
-
Metabolism
Sumatriptan is primarily metabolized in the liver by monoamine oxidase A (MAO-A). [1]The major metabolite is an inactive indole acetic acid (IAA) analogue. This metabolite can be further conjugated with glucuronic acid before being excreted. [1]Approximately 60% of an oral dose is excreted in the urine, with the remainder found in the feces. [1]
References
- 1. Sumatriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 103628-48-4,this compound | lookchem [lookchem.com]
- 4. This compound | C18H27N3O6S | CID 59772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2004076403A1 - Sumatriptan crystalline forms, pharmaceutical compositions and methods - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004099140A1 - Novel crystalline forms of this compound - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | CAS:103628-48-4 | 5-HT1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Articles [globalrx.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. japsonline.com [japsonline.com]
- 16. ijpar.com [ijpar.com]
- 17. journalijdr.com [journalijdr.com]
- 18. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
Sumatriptan Succinate receptor binding affinity for 5-HT1B/1D receptors
An In-Depth Technical Guide to Sumatriptan (B127528) Succinate's Receptor Binding Affinity for 5-HT1B/1D Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sumatriptan Succinate's binding affinity for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, critical targets in the acute treatment of migraine and cluster headaches. This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the associated signaling pathways.
Core Mechanism of Action
Sumatriptan is a potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[1][2] Its therapeutic efficacy in treating migraine headaches is attributed to a multi-faceted mechanism initiated by the binding to these receptors.[3][4] The primary actions include:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine pain.[3][5]
-
Inhibition of Neuropeptide Release: Sumatriptan binds to presynaptic 5-HT1D receptors on trigeminal nerve endings. This activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][3]
-
Inhibition of Nociceptive Neurotransmission: Evidence also suggests that triptans can inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[4]
Quantitative Receptor Binding Affinity
Sumatriptan's high affinity for 5-HT1B and 5-HT1D receptors has been quantified through various in vitro binding assays. The data, presented in terms of dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50), underscore its selectivity. Lower values indicate a higher binding affinity.
Table 1: Sumatriptan Binding Affinity for 5-HT Receptors
| Receptor Subtype | Parameter | Value (nM) | Species/System | Reference |
| 5-HT1B | Ki | 27 | Bovine | [1][6] |
| Kd | 11.07 | Human (recombinant, HeLa cells) | [7] | |
| IC50 | 9.3 | Not Specified | [1] | |
| 5-HT1D | Ki | 17 | Bovine | [1][6] |
| Kd | 6.58 | Human (recombinant, HeLa cells) | [7] | |
| IC50 | 7.3 | Not Specified | [1] | |
| Ki (5-HT1Dα) | 5.8 | Not Specified | [1] | |
| Ki (5-HT1Dβ) | 7.7 | Not Specified | [1] | |
| 5-HT1A | Ki | 100 | Bovine | [1][6] |
| 5-HT1F | IC50 | 17.8 | Not Specified | [1] |
Data compiled from multiple studies. Assay conditions and cell systems may vary.
As the data indicates, sumatriptan displays a high affinity for both 5-HT1B and 5-HT1D receptors, with a slightly higher preference for the 5-HT1D subtype in some studies.[1][6] Its affinity for the 5-HT1A receptor is significantly weaker, and it is essentially inactive at other receptor sites, highlighting its selective pharmacological profile.[6]
Experimental Protocols
The determination of receptor binding affinities is primarily achieved through radioligand binding assays. These experiments are fundamental to characterizing the interaction between a drug and its target receptor.
Radioligand Competition Binding Assay
This is the most common method for determining the binding affinity (Ki) of an unlabeled compound like sumatriptan.
Objective: To measure the ability of sumatriptan to compete with a radiolabeled ligand for binding to 5-HT1B and 5-HT1D receptors.
Materials:
-
Receptor Source: Cell membranes isolated from cell lines (e.g., Chinese Hamster Ovary (CHO) or HeLa cells) genetically engineered to express high levels of a single human receptor subtype (e.g., 5-HT1B or 5-HT1D).[7][8]
-
Radioligand: A tritiated ([³H]) ligand with high affinity for the target receptor, such as [³H]5-HT or [³H]sumatriptan.[7][9]
-
Test Compound: Unlabeled this compound at various concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other reagents to ensure optimal receptor binding.
-
Filtration Apparatus: A vacuum manifold with glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Methodology:
-
Incubation: A fixed amount of cell membrane preparation is incubated in the assay buffer with a constant concentration of the radioligand and varying concentrations of unlabeled sumatriptan.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding reaction to reach equilibrium.[7]
-
Separation: The incubation mixture is rapidly filtered under vacuum through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the sumatriptan concentration. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of sumatriptan that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Competition Binding Assay.
Scintillation Proximity Assay (SPA)
SPA is a more advanced, homogeneous radioligand binding assay format that does not require a physical separation step, making it ideal for high-throughput screening (HTS).[10][11][12]
Principle: The receptor-coated membranes are bound to scintillant-embedded microbeads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal.
Methodology:
-
Bead Preparation: Scintillant-containing beads (e.g., wheat germ agglutinin-coated PVT beads) are mixed with the receptor membrane preparation, allowing the membranes to bind to the beads.
-
Assay Reaction: The receptor-coated beads, radioligand, and varying concentrations of sumatriptan are added to the wells of a microplate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read directly in a microplate scintillation counter. The light emitted is proportional to the amount of radioligand bound to the receptors.
-
Data Analysis: Competition curves are generated, and IC50/Ki values are calculated similarly to the filtration assay.
Signaling Pathways
5-HT1B/1D Receptor G-Protein Coupling
The 5-HT1B and 5-HT1D receptors are members of the G-protein-coupled receptor (GPCR) superfamily.[13][14] They specifically couple to the inhibitory G-protein, Gi/o.[13][15]
The binding of an agonist like sumatriptan induces a conformational change in the receptor, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein. This activation causes the dissociation of the Gαi subunit from the Gβγ dimer. Both dissociated components can then modulate the activity of downstream effector proteins. The primary downstream effect is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[15]
Caption: Sumatriptan-induced Gi-protein signaling cascade.
Physiological Mechanism of Action in Migraine
The binding of sumatriptan to 5-HT1B and 5-HT1D receptors translates the molecular signaling cascade into a physiological response that alleviates migraine symptoms. This involves actions at two key locations within the trigeminovascular system.
Caption: Dual mechanism of Sumatriptan in migraine therapy.
References
- 1. This compound | 5-HT1B/1D Agonist | For Research [benchchem.com]
- 2. [Anti-migraine drug this compound, a 5-HT1B/1D-receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. About sumatriptan - NHS [nhs.uk]
- 6. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sumatriptan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Configuring radioligand receptor binding assays for HTS using scintillation proximity assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jackwestin.com [jackwestin.com]
- 15. Serotonin - Wikipedia [en.wikipedia.org]
The Genesis of a New Era in Migraine Therapy: A Technical History of Triptan Development Leading to Sumatriptan
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the pivotal scientific journey that led to the development of Sumatriptan, the first triptan, and a revolutionary breakthrough in the acute treatment of migraine. We will delve into the core scientific discoveries, key experiments, and the logical progression of research that transformed our understanding of migraine pathophysiology and paved the way for a new class of targeted therapies.
The Serotonin (B10506) Hypothesis of Migraine: A Shifting Paradigm
For decades, the prevailing theory of migraine centered on vascular dysregulation, with the painful headache attributed to the dilation of cranial blood vessels. Early treatments, such as ergotamine, were effective vasoconstrictors but suffered from a lack of specificity and a host of debilitating side effects.[1] A growing body of evidence in the mid-20th century began to implicate the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the pathophysiology of migraine.[2]
Key observations that solidified the serotonin hypothesis included:
-
Fluctuations in Serotonin Levels: Studies revealed that plasma serotonin levels decreased during a migraine attack.
-
Reserpine-Induced Migraines: The administration of reserpine, a drug that depletes serotonin stores, could trigger migraine-like headaches in susceptible individuals.[2]
-
Intravenous 5-HT Alleviates Migraine: Direct intravenous infusion of serotonin was shown to abort migraine attacks, although its widespread side effects made it an unviable therapeutic.[2]
These findings suggested that a deficiency in serotonin, or a dysregulation in its signaling, was a critical component of the migraine cascade. This laid the foundation for a new therapeutic strategy: the development of a selective 5-HT receptor agonist that could mimic the beneficial effects of serotonin on cranial blood vessels without its systemic side effects.
The Dawn of a Targeted Approach: The Glaxo Research Program
In 1972, a dedicated research program was initiated at Glaxo (now GlaxoSmithKline) under the leadership of Dr. Patrick Humphrey, with the ambitious goal of discovering a novel anti-migraine drug.[3] The central hypothesis was that a selective agonist for a specific subtype of 5-HT receptor, predominantly located in the cranial vasculature, could induce vasoconstriction and alleviate migraine pain.
The Drug Discovery Workflow: A Logical Progression
The Glaxo team, including key scientists like Feniuk and Perren, embarked on a systematic drug discovery process. This workflow, from initial hypothesis to the identification of a clinical candidate, can be visualized as a series of logical steps and decision points.
Key Experiments in the Development of Sumatriptan
The journey from a theoretical concept to a viable drug candidate was paved with a series of meticulously designed experiments. These studies were crucial in identifying and characterizing the specific 5-HT receptor subtype responsible for cranial vasoconstriction and in selecting a compound with the desired pharmacological profile.
The Dog Isolated Saphenous Vein Assay: A Seminal In Vitro Model
A pivotal experimental model in the early stages of the research was the isolated dog saphenous vein preparation. This tissue was found to be exquisitely sensitive to the contractile effects of serotonin, mediated by a then-unclassified 5-HT receptor, which was termed a "5-HT1-like" receptor.
Experimental Protocol: In Vitro Vasoconstriction Assay in Dog Saphenous Vein
-
Tissue Preparation:
-
Saphenous veins were obtained from humanely euthanized dogs.
-
The veins were carefully dissected and cut into helical strips or rings (approximately 3-5 mm in length).
-
The endothelium was often removed by gentle rubbing of the intimal surface to eliminate its influence on vascular tone.
-
-
Organ Bath Setup:
-
The venous preparations were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.
-
One end of the tissue was fixed, and the other was connected to an isometric force transducer to record changes in tension.
-
The preparations were allowed to equilibrate under a resting tension for a specified period.
-
-
Drug Administration and Data Acquisition:
-
Cumulative concentration-response curves were generated by adding increasing concentrations of 5-HT or the test compounds to the organ bath.
-
The contractile response (increase in tension) was recorded and plotted against the logarithm of the agonist concentration.
-
The potency of the agonists was determined by calculating the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Radiolabeled Microsphere Technique: Assessing Regional Blood Flow In Vivo
To confirm the selective cranial vasoconstrictor activity of their lead compounds in a living system, the Glaxo team employed the radiolabeled microsphere technique in anesthetized dogs. This method allowed for the precise measurement of blood flow to various organs, demonstrating that the desired compounds preferentially constricted blood vessels in the carotid circulation while having minimal effects on other vascular beds.
Experimental Protocol: Radiolabeled Microsphere Technique for Regional Blood Flow Measurement
-
Animal Preparation:
-
Dogs were anesthetized, and catheters were inserted into the left atrium (for microsphere injection) and a peripheral artery (for reference blood sampling).
-
Hemodynamic parameters such as blood pressure and heart rate were continuously monitored.
-
-
Microsphere Injection:
-
A known number of radioactively labeled microspheres (e.g., with isotopes like ¹⁴¹Ce, ⁸⁵Sr, ⁴⁶Sc) of a specific size (typically 15 µm in diameter to ensure entrapment in capillaries) were injected as a bolus into the left atrium.
-
The microspheres distribute throughout the body in proportion to the regional blood flow.
-
-
Reference Blood Sample Collection:
-
Beginning just before the microsphere injection and continuing for a set period (e.g., 1-2 minutes), a reference blood sample was withdrawn from the peripheral artery at a constant rate using a withdrawal pump.
-
-
Tissue Harvesting and Radioactivity Measurement:
-
At the end of the experiment, the animal was euthanized, and various tissues and organs of interest were dissected and weighed.
-
The radioactivity in the tissue samples and the reference blood sample was measured using a gamma counter.
-
-
Calculation of Regional Blood Flow:
-
The blood flow to a specific tissue (Q_tissue) was calculated using the following formula: Q_tissue (ml/min/g) = (C_tissue * R_flow) / (C_reference * W_tissue) Where:
-
C_tissue is the radioactivity (counts per minute) in the tissue sample.
-
R_flow is the rate of withdrawal of the reference blood sample (ml/min).
-
C_reference is the total radioactivity in the reference blood sample.
-
W_tissue is the weight of the tissue sample in grams.
-
-
The Triptan Precursors and the Emergence of Sumatriptan (GR43175)
The screening of numerous tryptamine analogues led to the identification of several promising compounds. Two notable precursors to Sumatriptan were AH24167 and AH25086.
-
AH24167: This compound unexpectedly produced vasodilation instead of the desired vasoconstriction. Further investigation revealed that it was acting as an agonist at a different 5-HT receptor subtype, later classified as the 5-HT7 receptor. This finding highlighted the importance of receptor selectivity.
-
AH25086: This compound demonstrated the desired selective vasoconstrictor effect in the carotid circulation. However, it suffered from low oral bioavailability, limiting its potential as a practical therapeutic agent.
The continued refinement of the chemical structure, guided by the data from the in vitro and in vivo assays, ultimately led to the synthesis of GR43175 , which would later be named Sumatriptan . This compound exhibited a superior pharmacological profile, combining potent and selective agonism at the "5-HT1-like" receptors with improved pharmacokinetic properties.
Table 1: Comparative Pharmacological Profile of Triptan Precursors and Sumatriptan
| Compound | 5-HT1-like Receptor Agonist Activity | Vasoconstrictor Potency (Dog Saphenous Vein) | Oral Bioavailability |
| AH24167 | No (5-HT7 agonist) | Vasodilator | - |
| AH25086 | Yes | Potent | Low |
| GR43175 (Sumatriptan) | Yes | Potent | Improved |
Unraveling the Mechanism of Action: The 5-HT1B/1D Receptors and Their Signaling Pathway
Subsequent research, aided by the advent of molecular cloning techniques, led to the precise identification of the "5-HT1-like" receptors as the 5-HT1B and 5-HT1D receptor subtypes. Sumatriptan was found to be a potent agonist at both of these receptors.
Table 2: Binding Affinities (Ki, nM) of Sumatriptan for Human 5-HT Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| 5-HT1B | 10-20 |
| 5-HT1D | 5-15 |
| 5-HT1A | >1000 |
| 5-HT2A | >1000 |
| 5-HT3 | >10000 |
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins of the Gi/o family. Activation of these receptors by Sumatriptan initiates an intracellular signaling cascade that leads to the therapeutic effects observed in migraine.
The dual mechanism of action of Sumatriptan, involving both cranial vasoconstriction (mediated by 5-HT1B receptors on vascular smooth muscle) and inhibition of the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings (mediated by 5-HT1D receptors), proved to be highly effective in aborting migraine attacks.
Clinical Validation and the Dawn of the Triptan Era
Sumatriptan entered clinical trials in the late 1980s and demonstrated remarkable efficacy and a favorable side-effect profile compared to existing treatments. It was first launched in the Netherlands in 1991 and subsequently in other countries, heralding a new era in migraine therapy.
Table 3: Efficacy of Oral Sumatriptan in Acute Migraine Treatment (Representative Clinical Trial Data)
| Endpoint (at 2 hours post-dose) | Sumatriptan 100 mg | Placebo |
| Headache Response (Pain relief) | 50-70% | 20-30% |
| Pain-Free | 20-40% | <10% |
The success of Sumatriptan not only provided a much-needed therapeutic option for migraine sufferers but also validated the serotonin hypothesis and the targeted drug discovery approach. It paved the way for the development of a new class of drugs, the triptans, which remain a cornerstone of acute migraine treatment today. The journey from a fundamental understanding of migraine pathophysiology to the rational design and development of Sumatriptan stands as a landmark achievement in modern pharmacology and a testament to the power of hypothesis-driven scientific research.
References
- 1. Blood flow distributions by microsphere deposition methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canine bone blood flow estimated with microspheres: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Measure of blood flow by the multiple radioactive microsphere technique in radiated gastrointestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for the Efficacy of Sumatriptan Succinate: A Technical Guide
Abstract
Sumatriptan (B127528), the first clinically available triptan, revolutionized the acute treatment of migraine and cluster headaches. Its development was a landmark in migraine research, stemming from a greater understanding of the disorder's pathophysiology. This technical guide provides an in-depth review of the preclinical evidence that established the efficacy of Sumatriptan Succinate. It details the core mechanisms of action, summarizes key quantitative data from pivotal animal and in vitro studies, outlines the experimental protocols used, and visualizes the associated biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of migraine and related therapeutics.
Core Mechanisms of Action
Preclinical research has elucidated a multi-faceted mechanism of action for sumatriptan, primarily centered on its activity as a potent and selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist.[1][2][3][4] These mechanisms collectively address the key pathological events of a migraine attack: cranial vasodilation and neurogenic inflammation.
The three primary proposed actions are:
-
Cranial Vasoconstriction: Migraine pain is associated with the dilation of cranial blood vessels.[5] Sumatriptan selectively constricts these painfully distended intracranial and dural arteries by acting on 5-HT1B receptors located on the vascular smooth muscle.[5][6][7][8] This action is selective, as sumatriptan has little to no effect on cerebral resistance vessels or blood flow in peripheral circulation.[6][7][9]
-
Inhibition of Neuropeptide Release: The activation of the trigeminovascular system during a migraine leads to the release of pro-inflammatory vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P, from perivascular trigeminal nerve endings.[6][10] Sumatriptan acts on presynaptic 5-HT1D auto-receptors on these nerve terminals to inhibit the release of these peptides, thereby blocking neurogenic inflammation and plasma protein extravasation.[6][11][12][13]
-
Attenuation of Central Nociceptive Transmission: Sumatriptan can inhibit pain signal transmission within the central nervous system at the level of the trigeminal nucleus caudalis (TNC) in the brainstem, which is a key relay center for craniofacial pain.[5][14][15] This action reduces the central processing of pain signals originating from the cranial vasculature.
These mechanisms are not mutually exclusive and likely work in concert to provide comprehensive relief from migraine headache and its associated symptoms.
Pharmacodynamic Evidence from Preclinical Models
Sumatriptan's efficacy has been extensively validated in a range of preclinical models designed to simulate key aspects of migraine pathophysiology.
Inhibition of Neurogenic Dural Inflammation
A hallmark of trigeminal nerve activation is plasma protein extravasation in the dura mater, a model for neurogenic inflammation. Sumatriptan potently inhibits this process.
Table 1: Effect of Sumatriptan on Neurogenic Plasma Extravasation
| Animal Model | Stimulation Method | Sumatriptan Dose | Outcome | Reference |
|---|---|---|---|---|
| Rat | Electrical stimulation of trigeminal ganglion | Clinically relevant doses | Significant reduction in plasma protein extravasation | [6] |
| Guinea Pig | Electrical stimulation of trigeminal ganglion | Effective dose level | Blockade of plasma protein extravasation | [12] |
| Cat | Electrical stimulation of trigeminal ganglion | N/A | PNU-142633 (a 5-HT1D agonist) was as effective as sumatriptan |[16] |
Experimental Protocol: Neurogenic Plasma Extravasation Model
-
Animal Preparation: Anesthetized rats or guinea pigs are prepared for surgery. The femoral vein is cannulated for administration of drugs and a fluorescent tracer (e.g., Evans blue dye), which binds to albumin.
-
Trigeminal Ganglion Stimulation: A stimulating electrode is stereotactically placed in the trigeminal ganglion.
-
Drug Administration: Sumatriptan or vehicle is administered intravenously, typically 15-30 minutes before stimulation. The tracer dye is also injected.
-
Stimulation: The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 1 ms, 1-10 V for 5 minutes) to induce neurogenic inflammation.
-
Quantification: After a circulation period, the animal is euthanized and perfused to remove intravascular dye. The dura mater is dissected, and the extravasated dye is extracted using a solvent (e.g., formamide). The amount of extracted dye is quantified by spectrophotometry, serving as a direct measure of plasma protein extravasation.
-
Analysis: The amount of extravasation in the sumatriptan-treated group is compared to the vehicle-control group to determine the percentage of inhibition.
Attenuation of Trigeminal Nucleus Caudalis (TNC) Activity
Sumatriptan's ability to act centrally (despite limited BBB penetration) has been demonstrated in models that measure neuronal activation in the TNC.
Table 2: Effect of Sumatriptan on TNC Neuronal Activation in Cats
| Stimulation Method | Marker | Control Group (Median Fos+ cells) | Sumatriptan-Treated (Median Fos+ cells) | Outcome | Reference |
|---|---|---|---|---|---|
| Mechanical (Superior Sagittal Sinus) | Fos Protein | TNC: 38, C2: 31 | TNC: 6, C2: 9 | Significant reduction in neuronal activation | [15] |
| Electrical (Superior Sagittal Sinus) | Fos Protein | TNC: 81, C1: 88, C2: 92 | N/A | Established pattern of activation | [15] |
| Electrical (Trigeminal Ganglion) | Blood Flow | Increased blood flow | Blunted increase in blood flow | Reduction in neuronal population activation |[17] |
Experimental Protocol: Fos Immunohistochemistry for TNC Activation
-
Animal Preparation: Cats are anesthetized with α-chloralose and prepared for physiological monitoring. The superior sagittal sinus (SSS), a pain-sensitive dural structure, is exposed for stimulation.
-
Drug Administration: Sumatriptan or vehicle is administered intravenously prior to stimulation.
-
Stimulation: The SSS is stimulated either electrically or mechanically (e.g., via indentation with a probe).
-
Post-Stimulation Period: A 2-hour survival period allows for the expression of the immediate-early gene c-fos, whose protein product (Fos) is a marker of recent, robust neuronal activation.
-
Tissue Processing: The animal is euthanized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brainstem and upper cervical spinal cord are removed, post-fixed, and cryoprotected.
-
Immunohistochemistry: The tissue is sectioned on a cryostat. The sections are then processed using standard immunohistochemical techniques with a primary antibody against the Fos protein and a suitable secondary antibody detection system.
-
Microscopy and Analysis: The number of Fos-positive nuclei in specific regions (laminae I and IIo of the TNC and C1/C2 spinal cord) is counted under a microscope. The counts from the sumatriptan group are compared with those from the control group.
Inhibition of CGRP Release from Trigeminal Neurons
In vitro models provide direct evidence of sumatriptan's ability to inhibit neuropeptide release from the primary sensory neurons themselves.
Table 3: Effect of Sumatriptan on Stimulated CGRP Release
| Model System | Stimulation Method | Key Finding | Reference |
|---|---|---|---|
| Cultured Trigeminal Neurons | High Potassium (K+) | Dose-dependent inhibition of stimulated CGRP release; no effect on basal release. | [18] |
| Rat Spinal Cord Slices | Electrical stimulation of dorsal roots | Concentration-dependent reduction of CGRP and Substance P overflow. | [11] |
| Guinea Pig Dura Mater (in vitro) | Capsaicin or Potassium (K+) | Sumatriptan inhibited stimulated CGRP release. |[19] |
Experimental Protocol: In Vitro CGRP Release from Cultured Trigeminal Neurons
-
Cell Culture: Trigeminal ganglia are dissected from neonatal rats, dissociated into single cells, and cultured for several days to allow for neuronal maturation and process extension.
-
Pre-incubation: The cultured neurons are washed and pre-incubated in a buffered salt solution.
-
Stimulation and Treatment: The cells are incubated with a stimulating agent (e.g., 60 mM KCl to cause depolarization) in the presence or absence of varying concentrations of sumatriptan. A control group measures basal (unstimulated) release.
-
Sample Collection: After the incubation period, the supernatant is collected.
-
CGRP Quantification: The concentration of CGRP in the supernatant is measured using a highly sensitive enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The amount of CGRP released in the sumatriptan-treated groups is compared to the stimulated control group to generate a dose-response curve and calculate inhibitory concentrations (e.g., IC50).
Preclinical Pharmacokinetic Profile
The pharmacokinetic properties of sumatriptan in animals were crucial for understanding its disposition and for designing clinical studies.
Table 4: Comparative Pharmacokinetic Parameters of Sumatriptan in Animals
| Parameter | Rat | Dog | Rabbit | Human | Reference |
|---|---|---|---|---|---|
| Oral Bioavailability | 37% | 58% | 23% | ~14% | [2][20][21] |
| Subcutaneous Bioavailability | N/A | N/A | N/A | ~97% | [3][5] |
| Plasma Half-life | ~1-2 h | ~1-2 h | ~1-2 h | ~2 h | [3][20][21] |
| Metabolism | First-pass metabolism; N-demethylation; Indoleacetic acid metabolite | First-pass metabolism; Indoleacetic acid metabolite | First-pass metabolism; N-demethylation; Indoleacetic acid metabolite | MAO-A; Indoleacetic acid metabolite | [3][4][20][21] |
| BBB Penetration | Very limited | Very limited | Very limited | Poor | [13][20][21] |
| Plasma Protein Binding | N/A | N/A | N/A | 14-21% |[4] |
N/A: Not available in the cited preclinical sources.
The key findings from preclinical pharmacokinetics were that sumatriptan is rapidly absorbed and cleared, and its oral bioavailability is limited by first-pass metabolism.[20][21] Crucially, its passage across the blood-brain barrier was found to be very limited, which initially supported a predominantly peripheral site of action.[13][20][21] However, more recent studies have suggested that rapid uptake into specific, unprotected CNS regions like the hypothalamus may occur, potentially explaining its rapid onset of action in cluster headache.[1]
Conclusion
The preclinical evidence for this compound provides a robust and compelling basis for its clinical efficacy. A comprehensive body of research utilizing diverse in vivo and in vitro models has firmly established its multi-targeted mechanism of action. Sumatriptan effectively reverses the pathological vasodilation of cranial arteries via 5-HT1B receptor agonism while simultaneously preventing the release of inflammatory neuropeptides from trigeminal nerve endings through 5-HT1D receptor activation. Furthermore, evidence points to an additional inhibitory effect on central pain processing pathways in the brainstem. These preclinical findings not only validated sumatriptan as a therapeutic agent but also profoundly advanced the scientific understanding of migraine pathophysiology, paving the way for a new era of targeted migraine-specific therapies.
References
- 1. Rapid uptake of sumatriptan into the brain: An ongoing question of blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Articles [globalrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The mode of action of sumatriptan is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptans, 5-HT1B/1D Receptor Agonists in the Acute Treatment of Migraines | Anesthesia Key [aneskey.com]
- 8. Sumatriptan is a potent vasoconstrictor of human dural arteries via a 5-HT1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sumatriptan inhibits the release of CGRP and substance P from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical effects and mechanism of action of sumatriptan in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antimigraine 5-HT 1B/1D receptor agonists, sumatriptan, zolmitriptan and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sumatriptan can inhibit trigeminal afferents by an exclusively neural mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trigeminal ganglion elicited increases in nucleus trigeminal caudalis blood flow: a novel migraine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of Calcitonin Gene-Related Peptide Secretion by a Serotonergic Antimigraine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical studies on the anti-migraine drug, sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical studies on the anti-migraine drug, sumatriptan. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Sumatriptan Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for studying the efficacy and mechanism of action of Sumatriptan (B127528) Succinate, a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the treatment of migraine.
Introduction
Sumatriptan Succinate is a cornerstone in the acute treatment of migraine and cluster headaches. Its therapeutic effect is primarily attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[1][2] In vivo animal models are crucial for elucidating the pharmacological profile of Sumatriptan and for the development of novel anti-migraine therapies. This document outlines detailed protocols for key in vivo studies.
Mechanism of Action and Signaling Pathway
Sumatriptan is an agonist for 5-HT1B and 5-HT1D receptors.[3][4] Activation of these G-protein coupled receptors, which are negatively coupled to adenylyl cyclase, leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This signaling cascade ultimately results in two primary effects:
-
Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine attacks.[2]
-
Inhibition of Neuropeptide Release: Agonism of 5-HT1D receptors located on presynaptic trigeminal nerve terminals inhibits the release of CGRP and other vasoactive neuropeptides, thereby reducing neurogenic inflammation and pain signaling.[2][6]
Pharmacokinetic Profile in Rats
The pharmacokinetic properties of Sumatriptan have been characterized in various animal models. The following table summarizes key parameters in rats.
| Parameter | Oral Administration | Intravenous Administration | Intranasal Administration | Subcutaneous Administration |
| Bioavailability (%) | ~37[7][8] | 100 | ~30[9] | - |
| Time to Peak (Tmax) (h) | - | - | 0.5 and 1.5-2[9] | - |
| Elimination Half-life (h) | ~1[7][8] | ~1.1[9] | ~4[9] | - |
| Metabolism | First-pass metabolism[7] | - | Secondary oral absorption[9] | - |
| Major Metabolite | Indole acetic acid[7][9] | Indole acetic acid[7][9] | Indole acetic acid[9] | - |
Key In Vivo Experimental Protocols
Nitroglycerin-Induced Migraine Model in Rats
This is a widely used model to mimic migraine-like pain and associated symptoms in rodents.
Objective: To assess the efficacy of this compound in alleviating nitroglycerin (NTG)-induced hyperalgesia and other migraine-like behaviors.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in saline with 30% alcohol and 30% propylene (B89431) glycol)
-
This compound solution (for subcutaneous or intraperitoneal injection)
-
Saline solution (vehicle control)
-
Behavioral testing apparatus (Rat Grimace Scale scoring sheets, Light/Dark Box)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Induction of Migraine Model: Administer a single intraperitoneal (IP) injection of NTG at a dose of 10 mg/kg.[10][11]
-
Drug Administration: 30 minutes after the NTG injection, administer this compound (e.g., 0.3 or 1.0 mg/kg, IP or subcutaneous) or vehicle (saline).[10]
-
Behavioral Assessments (2 hours post-NTG):
-
Rat Grimace Scale (RGS): Capture high-resolution images of the rats' faces. Score the images based on the four action units: orbital tightening, nose/cheek flattening, ear changes, and whisker change.[10][12] A scale of 0-2 is used for each action unit (0 = not present, 1 = moderately present, 2 = obviously present).
-
Light/Dark Box Test: Place the rat in the center of the brightly lit compartment.[13] Record the time spent in the light and dark compartments, the number of transitions between compartments, and total locomotor activity over a 5-10 minute period to assess photophobia and exploratory behavior.[14][15][16]
-
-
Data Analysis: Compare the behavioral scores between the vehicle-treated and Sumatriptan-treated groups using appropriate statistical tests (e.g., ANOVA).
Expected Results: NTG administration is expected to induce a significant increase in RGS scores, indicating pain, and a decrease in the time spent in the light compartment of the light/dark box, indicative of photophobia. Treatment with Sumatriptan is expected to significantly attenuate these behavioral changes.[3][17]
| Treatment Group | Mean Rat Grimace Scale Score (± SEM) |
| Saline + Vehicle | Baseline |
| NTG + Vehicle | Increased score (e.g., ~0.5)[17] |
| NTG + Sumatriptan (0.3 mg/kg) | Reduced score[17] |
| NTG + Sumatriptan (1.0 mg/kg) | Significantly reduced score[17] |
Neurogenic Dural Plasma Protein Extravasation
This model assesses the ability of Sumatriptan to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Objective: To quantify the inhibitory effect of this compound on plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
Protocol:
-
Animal Preparation: Anesthetize rats (e.g., with sodium pentobarbital) and cannulate the femoral vein for drug and tracer administration.
-
Tracer Injection: Inject a fluorescently-labeled tracer (e.g., Evans blue) intravenously.
-
Trigeminal Ganglion Stimulation: Stereotaxically place an electrode in the trigeminal ganglion and apply electrical stimulation (e.g., 5 Hz, 5 ms, 1.2 mA for 5 minutes).[18]
-
Drug Administration: Administer this compound (e.g., 100 µg/kg, IV) 15 minutes prior to trigeminal stimulation.[18]
-
Tissue Collection and Analysis: After a set time, perfuse the animal with saline, collect the dura mater, and quantify the amount of extravasated tracer using spectrophotometry or fluorometry.
Expected Results: Electrical stimulation of the trigeminal ganglion will cause a significant increase in plasma protein extravasation in the ipsilateral dura mater. Pre-treatment with Sumatriptan is expected to markedly attenuate this extravasation.[18]
| Treatment Group | Ratio of Extravasation (Stimulated/Unstimulated Side) |
| Sham Stimulation | ~1.0 |
| Trigeminal Stimulation + Vehicle | ~1.81[18] |
| Trigeminal Stimulation + Sumatriptan (100 µg/kg) | ~1.23[18] |
c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
c-Fos is an immediate-early gene whose expression is used as a marker of neuronal activation. This protocol assesses the effect of Sumatriptan on the activation of second-order neurons in the trigeminal pain pathway.
Objective: To determine if this compound inhibits neuronal activation in the TNC in response to a nociceptive stimulus.
Protocol:
-
Induction of Neuronal Activation: Induce nociceptive input to the trigeminal system, for example, by injecting a chemical irritant (e.g., formalin or autologous blood) into the cisterna magna.[19]
-
Drug Administration: Administer this compound (e.g., 720 nmol/kg x 2, IV) prior to the chemical stimulation.[19]
-
Tissue Processing: Two hours after stimulation, perfuse the animals with paraformaldehyde, dissect the brainstem, and process the tissue for immunohistochemistry.
-
Immunohistochemistry:
-
Incubate tissue sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
Follow with a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the c-Fos positive neurons using a chromogen such as diaminobenzidine (DAB).
-
-
Quantification: Count the number of c-Fos immunoreactive neurons in the superficial laminae of the TNC.
Expected Results: Chemical stimulation of the meninges will induce a significant increase in c-Fos expression in the TNC. Pre-treatment with Sumatriptan is expected to reduce the number of c-Fos positive neurons.[19]
| Treatment Group | Number of c-Fos Positive Cells in TNC (mean ± SEM) |
| Saline Injection | Baseline level |
| Chemical Stimulant + Vehicle | Significantly increased |
| Chemical Stimulant + Sumatriptan (720 nmol/kg x 2) | Reduced by ~31%[19] |
Intravital Microscopy of Dural Blood Vessels
This technique allows for the direct visualization and measurement of dural blood vessel diameter in response to stimuli and pharmacological agents.
Objective: To directly observe the effect of this compound on neurogenic vasodilation of dural arteries.
Protocol:
-
Animal Preparation: Anesthetize a rat and create a closed cranial window over the dura mater.
-
Baseline Measurement: Record the baseline diameter of a dural artery using a microscope equipped with a camera and video analysis software.
-
Induction of Vasodilation: Induce neurogenic vasodilation by electrical stimulation of the dura mater.[20]
-
Drug Administration: Administer this compound (e.g., 3 and 10 mg/kg, IV) and repeat the electrical stimulation.[20]
-
Data Analysis: Measure the changes in vessel diameter before and after drug administration and compare the responses.
Expected Results: Electrical stimulation will cause a significant vasodilation of dural arteries. Sumatriptan will significantly reduce this neurogenic vasodilation.[20]
| Treatment | Effect on Dural Artery Diameter |
| Electrical Stimulation (Control) | Significant vasodilation |
| Electrical Stimulation + Sumatriptan (3 mg/kg) | Significantly reduced vasodilation[20] |
| Electrical Stimulation + Sumatriptan (10 mg/kg) | Significantly reduced vasodilation[20] |
| Exogenous CGRP Administration + Sumatriptan (3 mg/kg) | No effect on CGRP-induced vasodilation[20] |
Conclusion
The in vivo models and protocols described in these application notes provide a robust framework for investigating the pharmacological properties of this compound. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to further understand the mechanisms of migraine and to screen and develop novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scantox.com [scantox.com]
- 4. d-nb.info [d-nb.info]
- 5. THE COMPLEX ACTIONS OF SUMATRIPTAN ON RAT DURAL AFFERENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dural vasodilation causes a sensitization of rat caudal trigeminal neurones in vivo that is blocked by a 5-HT1B/1D agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of sumatriptan in different models of pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. worthe-it.co.za [worthe-it.co.za]
- 14. researchgate.net [researchgate.net]
- 15. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. CP-93,129, sumatriptan, dihydroergotamine block c-fos expression within rat trigeminal nucleus caudalis caused by chemical stimulation of the meninges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sumatriptan inhibits neurogenic vasodilation of dural blood vessels in the anaesthetized rat--intravital microscope studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Sumatriptan Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumatriptan Succinate (B1194679) is a selective serotonin (B10506) receptor agonist predominantly used in the treatment of acute migraine and cluster headaches.[1][2][3] Its therapeutic efficacy is primarily attributed to its agonist activity at the 5-HT1B and 5-HT1D receptor subtypes.[4][5][6] In vitro assays are fundamental for characterizing the pharmacological profile of Sumatriptan Succinate, enabling researchers to determine its binding affinity, functional potency, and selectivity for its target receptors. These assays are crucial in drug discovery and development for screening new chemical entities, understanding structure-activity relationships, and conducting quality control.
This document provides detailed protocols for two key in vitro assays used to evaluate the efficacy of this compound: a Radioligand Binding Assay to determine receptor affinity and a cAMP Functional Assay to measure its functional agonist activity.
Key Pharmacological Parameters of Sumatriptan
The following table summarizes the key in vitro pharmacological parameters of Sumatriptan at various serotonin (5-HT) receptor subtypes. This data is essential for understanding its potency and selectivity.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| 5-HT1A | Ki | 100 | [4][5] |
| 5-HT1B | Ki | 27 | [4][5] |
| 5-HT1D | Ki | 17 | [4][5] |
| 5-HT1F | EC50 | 247 | [4] |
I. Radioligand Binding Assay for 5-HT1B/1D Receptors
This assay determines the binding affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors by measuring its ability to displace a radiolabeled ligand.
A. Principle
Radioligand binding assays are a cornerstone for studying receptor pharmacology.[7] This competitive binding assay utilizes a radiolabeled ligand that specifically binds to the target receptor. The test compound (this compound) is introduced at varying concentrations to compete with the radioligand for the binding sites. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
B. Experimental Workflow
Caption: Workflow for the Radioligand Binding Assay.
C. Detailed Protocol
1. Materials and Reagents:
-
Cell membranes from a stable cell line expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: [3H]5-HT (Tritiated Serotonin).
-
This compound.
-
Non-specific binding control: 5-Carboxamidotryptamine (5-CT) or unlabeled Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
2. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the cell membrane preparation in the assay buffer to the desired concentration.
-
Dilute the [3H]5-HT stock in the assay buffer to the final concentration (typically close to its Kd value).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, [3H]5-HT, and assay buffer.
-
Non-specific Binding: Add cell membranes, [3H]5-HT, and a high concentration of the non-specific binding control (e.g., 10 µM 5-CT).
-
Competitive Binding: Add cell membranes, [3H]5-HT, and the various dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.[8]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters multiple times with the cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
II. cAMP Functional Assay
This assay measures the ability of this compound to act as an agonist at the 5-HT1B/1D receptors by quantifying its effect on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
A. Principle
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[7] Activation of these receptors by an agonist like Sumatriptan leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP. This assay typically involves stimulating adenylyl cyclase with forskolin (B1673556) and then measuring the ability of this compound to inhibit this forskolin-stimulated cAMP production. The magnitude of this inhibition is a measure of the compound's functional efficacy and potency (EC50).
B. Signaling Pathway
Caption: 5-HT1B/1D Receptor Signaling Pathway.
C. Detailed Protocol
1. Materials and Reagents:
-
A stable cell line expressing recombinant human 5-HT1B or 5-HT1D receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin.
-
This compound.
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Multi-well cell culture plates.
2. Procedure:
-
Cell Culture:
-
Plate the cells expressing the target receptor in multi-well plates and grow them to the desired confluency.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Prepare a solution of forskolin (and IBMX, if used) in the assay buffer.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Add the forskolin solution to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Stop the reaction by adding lysis buffer to each well.
-
Measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.
-
3. Data Analysis:
-
Generate a standard curve if required by the detection kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of Sumatriptan that produces 50% of the maximal inhibitory effect).
Conclusion
The in vitro assays detailed in these application notes provide robust and reproducible methods for characterizing the efficacy of this compound at its primary molecular targets. The radioligand binding assay is essential for determining the affinity of the compound for the 5-HT1B and 5-HT1D receptors, while the cAMP functional assay provides critical information about its agonist activity and potency. Together, these assays are indispensable tools for researchers and scientists in the field of pharmacology and drug development for migraine therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound sublingual fast dissolving thin films: formulation and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound, 5-HT1 receptor agonist (CAS 103628-48-4) | Abcam [abcam.com]
- 5. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Quantification of Sumatriptan Succinate in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sumatriptan (B127528) is a selective 5-hydroxytryptamine (5-HT) receptor agonist used in the acute treatment of migraine headaches. Accurate and reliable quantification of Sumatriptan in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for various analytical methods used to quantify Sumatriptan Succinate (B1194679) in plasma, including High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methods Overview
Several analytical techniques have been developed for the quantitative determination of Sumatriptan in human plasma.[1] The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. Common methods include:
-
High-Performance Liquid Chromatography (HPLC) with:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1][5][6]
LC-MS/MS methods are generally preferred for their high sensitivity and selectivity, allowing for lower limits of quantification.[1]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters of various validated methods for Sumatriptan quantification in plasma, facilitating easy comparison.
Table 1: HPLC-Based Methods
| Parameter | HPLC with Electrochemical Detection[3] | HPLC with Fluorescence Detection[4] |
| Linearity Range | 1–30 ng/mL | 1–300 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-assay Precision (CV%) | ≤ 6.0% | 2.24–4.28% |
| Inter-assay Precision (CV%) | ≤ 15% (at LLOQ) | 2.24–4.28% |
| Intra-assay Accuracy (Bias%) | ≤ 3.0% | -1.10–2.86% |
| Inter-assay Accuracy (Bias%) | ≤ 12% (at LLOQ) | -1.10–2.86% |
| Recovery | Not Reported | 89.92% |
Table 2: LC-MS/MS-Based Methods
| Parameter | Method 1[5][7] | Method 2[1][6] | Method 3[8] |
| Linearity Range | 0.3–100 ng/mL | 0.5–50.0 ng/mL | 1–50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | 0.5 ng/mL | 1 ng/mL |
| Between-Run Precision (%CV) | < 15% | < 9.51% | Not Reported |
| Between-Run Accuracy (%Bias) | < 15% | -7.27 to 8.30% | Not Reported |
| Recovery | 67.7–77.7% | Not Reported | Not Reported |
| Internal Standard | Atenolol | Terazosin | Naratriptan |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature.
Protocol 1: Quantification of Sumatriptan in Human Plasma using HPLC-MS/MS
This protocol is based on the method described by Kim et al. (2017).[5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the internal standard (IS) solution (Atenolol, 0.5 µg/mL).
-
Vortex the mixture briefly.
-
Add 1.2 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 13,200 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under vacuum at 45°C.
-
Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Kinetex C18 (150 × 2.1 mm, 5 µm)[5]
-
Mobile Phase: 40% acetonitrile (B52724) in water with 0.1% formic acid[5]
-
Flow Rate: 0.2 mL/min (isocratic)[5]
-
Column Temperature: 40°C[5]
-
Injection Volume: 1 µL[5]
-
Autosampler Temperature: 10°C[5]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
MRM Transitions:
-
Source Temperature: 600°C[7]
-
Ion Spray Voltage: 5.5 kV[7]
Protocol 2: Quantification of Sumatriptan in Human Plasma using LC-MS/MS
This protocol is based on the method described by Phadungphot et al. (2020).[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Sample cleanup is performed using liquid-liquid extraction (LLE) with tert-butyl methyl ether (t-BME).[1]
2. Chromatographic Conditions
-
LC System: Not specified, but a standard LC system can be used.
-
Column: Symmetry® C18 (150 × 4.6 mm i.d., 5 µm)[1]
-
Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.[1]
-
Flow Rate: 0.5 mL/min[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion mode[1]
-
MRM Transitions:
Protocol 3: Quantification of Sumatriptan in Plasma using HPLC with Electrochemical Detection
This protocol is based on the method described by Andrew et al. (1993).[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Plasma samples are subjected to liquid-liquid extraction prior to chromatography.[3]
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with an electrochemical detector.
-
Column: Reversed-phase column[3]
IV. Visualizations
The following diagrams illustrate the experimental workflows for the quantification of Sumatriptan in plasma.
Caption: Workflow for Sumatriptan quantification in plasma using HPLC-MS/MS.
Caption: General workflow for LC-MS/MS analysis of Sumatriptan in plasma.
Caption: Relationship between analytical methods and sample preparation techniques.
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpar.com [ijpar.com]
- 3. Determination of sumatriptan succinate in plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Receptor Binding Assay for Sumatriptan Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumatriptan, a member of the triptan class of drugs, is a potent and selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2][3][4] Its efficacy in the acute treatment of migraine and cluster headaches is attributed to its ability to mediate vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[3][4] Characterizing the binding affinity of Sumatriptan and its analogs to these receptors is a critical step in drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Sumatriptan Succinate for the human 5-HT1B and 5-HT1D receptors.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay measures the ability of a test compound (unlabeled this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the 5-HT1B or 5-HT1D receptors. The receptors are typically sourced from cell membranes of cell lines stably expressing the recombinant human receptor subtypes. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.
Quantitative Data Summary
The following table summarizes the binding affinities of Sumatriptan for various serotonin receptor subtypes.
| Receptor Subtype | Ki (nM) | Radioligand | Reference |
| 5-HT1B | 27 | [3H]5-Carboxamidotryptamine ([3H]5-CT) | [1] |
| 5-HT1D | 17 | [3H]5-Carboxamidotryptamine ([3H]5-CT) | [1] |
| 5-HT1A | 100 | Not Specified | [1] |
| 5-HT1D | 6.58 (KD of [3H]sumatriptan) | [3H]Sumatriptan | [5] |
| 5-HT1B | 11.07 (KD of [3H]sumatriptan) | [3H]Sumatriptan | [5] |
Signaling Pathway
Sumatriptan acts as an agonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). Upon binding, the receptor-agonist complex activates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately mediates the therapeutic effects of vasoconstriction and inhibition of neurotransmitter release.
Figure 1: Sumatriptan Signaling Pathway.
Experimental Protocols
Protocol 1: Membrane Preparation from Recombinant Cell Lines
Objective: To prepare cell membranes expressing a high density of recombinant human 5-HT1B or 5-HT1D receptors.
Materials:
-
HEK-293 or CHO cells stably transfected with the human 5-HT1B or 5-HT1D receptor gene.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and a protease inhibitor cocktail.
-
Centrifuge tubes.
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
-
Bradford or BCA protein assay kit.
Procedure:
-
Harvest the cells and wash them twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the Ki of this compound for the 5-HT1B and 5-HT1D receptors.
Materials:
-
Membrane preparation expressing 5-HT1B or 5-HT1D receptors.
-
Radioligand: [3H]5-Carboxamidotryptamine ([3H]5-CT) or [125I]Iodocyanopindolol.
-
Unlabeled this compound.
-
Non-specific binding control: 10 µM of a high-affinity, structurally distinct ligand (e.g., methiothepin (B1206844) or unlabeled serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, 10 µM pargyline, and 0.1% ascorbic acid, pH 7.4.[6]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competition: 50 µL of this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
The final concentration of the radioligand should be approximately at its Kd value.
-
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of Sumatriptan that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive receptor binding assay.
Figure 2: Experimental Workflow Diagram.
References
- 1. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 5-HT1B/1D Agonist | For Research [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Application Notes and Protocols: Utilizing Nitroglycerin-Induced Hyperalgesia Models for the Evaluation of Sumatriptan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The nitroglycerin (NTG)-induced hyperalgesia model in rodents is a well-established preclinical tool that mimics several key features of migraine attacks in humans, providing a valuable platform for investigating the pathophysiology of migraine and for the screening of potential therapeutic agents. NTG, a nitric oxide (NO) donor, induces a state of central sensitization, leading to cutaneous allodynia and hyperalgesia, which are common symptoms experienced by migraineurs.
Sumatriptan (B127528), a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine. It is a serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist. Its therapeutic efficacy is attributed to its ability to induce vasoconstriction of dilated cranial blood vessels and to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[1][2][3][4][5]
These application notes provide detailed protocols for establishing the NTG-induced hyperalgesia model and for assessing the efficacy of Sumatriptan in reversing the associated pain-like behaviors.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of Sumatriptan in the NTG-induced hyperalgesia model.
Table 1: Effect of Sumatriptan on NTG-Induced Mechanical Allodynia
| Animal Model | NTG Dose & Route | Behavioral Test | Sumatriptan Dose & Route | Outcome | Reference |
| Mice | 10 mg/kg, i.p. | Von Frey Test | 0.06 µg, i.t. | Significantly higher mechanical nociceptive thresholds compared to saline-treated controls.[6] | [6] |
| Mice | 10 mg/kg, i.p. | Von Frey Test | 600 µg/kg, i.p. | No significant change in mechanical pain threshold compared to saline-treated controls.[6] | [6] |
| Rats | Intradermal | Mechanical Nociceptive Threshold | 1 µg, intradermal (pretreatment) | Markedly attenuated the delayed onset mechanical hyperalgesia induced by NTG.[7][8] | [7][9][8] |
| Mice | 10 mg/kg, i.p. (repeated every other day for 9 days) | Von Frey Test | 600 µg/kg, i.p. | Reversed acute NTG-evoked hyperalgesia but did not alter chronic basal hyperalgesia.[10] | [10][11] |
Table 2: Effect of Sumatriptan on NTG-Induced Thermal Hyperalgesia
| Animal Model | NTG Dose & Route | Behavioral Test | Sumatriptan Dose & Route | Outcome | Reference |
| Mice | 10 mg/kg, i.p. | Hot Plate Test | 600 µg/kg, i.p. | Withdrawal latencies returned to baseline 60 minutes after NTG injection.[6] | [6] |
| Mice | 10 mg/kg, i.p. | Hot Plate Test | 0.06 µg, i.t. | Withdrawal latencies returned to baseline 60 minutes after NTG injection.[6] | [6] |
| Mice | 10 mg/kg, i.p. | Tail Flick Test | 0.6 mg/kg, i.p. | Reversed NTG-induced thermal hypersensitivity.[12] | [12] |
Experimental Protocols
Protocol 1: Induction of Acute Hyperalgesia with Nitroglycerin
Objective: To induce a state of acute hyperalgesia in rodents using a single administration of nitroglycerin.
Materials:
-
Nitroglycerin (NTG) solution (e.g., 5.0 mg/mL in 30% alcohol, 30% propylene (B89431) glycol, and water)
-
Sterile 0.9% saline
-
Polypropylene tubes
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Rodents (mice or rats)
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
NTG Preparation: On the day of the experiment, freshly dilute the NTG stock solution in 0.9% saline to the desired concentration. A commonly used dose is 10 mg/kg.[6][13][14]
-
Baseline Behavioral Testing: Prior to NTG administration, perform baseline behavioral assessments for mechanical and thermal sensitivity (see Protocols 2 and 3).
-
NTG Administration: Administer the diluted NTG solution via intraperitoneal (i.p.) injection. For control animals, administer an equivalent volume of the vehicle (saline with the same percentage of alcohol and propylene glycol as the NTG solution).
-
Post-NTG Behavioral Testing: Conduct behavioral tests at specific time points after NTG injection. Hyperalgesia typically develops within 30-60 minutes, peaks around 60 minutes, and can persist for up to 4 hours.[6][12][13][14]
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
Objective: To quantify mechanical sensitivity in response to a non-noxious stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatization to Testing Apparatus: Place the animals in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force and progressing to filaments of increasing force.
-
Response Assessment: A positive response is characterized by a brisk withdrawal, licking, or shaking of the paw.
-
Threshold Determination: The mechanical withdrawal threshold is determined using the "up-down" method or by calculating the force that elicits a response in 50% of the trials.[15][16]
Protocol 3: Assessment of Thermal Hyperalgesia using the Hot Plate Test
Objective: To measure the latency of response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-tissue-damaging level (e.g., 52-55°C).
-
Animal Placement: Gently place the animal on the hot plate surface and immediately start the timer.
-
Response Latency: Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping. The time taken for the first clear sign of a nociceptive response is recorded as the withdrawal latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded.[15][16][17]
Protocol 4: Evaluation of Sumatriptan Efficacy
Objective: To assess the ability of Sumatriptan to reverse NTG-induced hyperalgesia.
Materials:
-
Sumatriptan solution (prepared in sterile saline)
-
NTG-induced hyperalgesic animals (from Protocol 1)
-
Syringes and needles for the desired route of administration (i.p., i.t., etc.)
Procedure:
-
Induction of Hyperalgesia: Induce hyperalgesia in a cohort of animals using NTG as described in Protocol 1.
-
Sumatriptan Administration: At a predetermined time after NTG injection (e.g., 30-60 minutes, when hyperalgesia is established), administer Sumatriptan or vehicle to different groups of animals. The route of administration (e.g., intraperitoneal, intrathecal) and dose should be based on the experimental design.[6]
-
Post-Treatment Behavioral Testing: Perform behavioral assessments (Protocols 2 and 3) at various time points after Sumatriptan administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the reversal of hyperalgesia.
Mandatory Visualizations
Caption: Experimental workflow for testing Sumatriptan in an NTG-induced hyperalgesia model.
Caption: Signaling pathways in NTG-induced hyperalgesia and Sumatriptan's mechanism.
References
- 1. What is the mechanism of Sumatriptan Succinate? [synapse.patsnap.com]
- 2. About sumatriptan - NHS [nhs.uk]
- 3. Sumatriptan: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Clinical effects and mechanism of action of sumatriptan in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sumatriptan: MedlinePlus Drug Information [medlineplus.gov]
- 6. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms mediating Nitroglycerin-induced Delayed Onset Hyperalgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms mediating nitroglycerin-induced delayed-onset hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice. | UCSF Medical Education [meded.ucsf.edu]
- 15. mdbneuro.com [mdbneuro.com]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways [mdpi.com]
Application Notes and Protocols for In Vitro Dissolution Testing of Sumatriptan Succinate Tablets
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro dissolution testing of Sumatriptan Succinate tablets. The information compiled is based on established methodologies from scientific literature and regulatory guidelines to ensure robustness and reproducibility of the testing process.
Introduction
In vitro dissolution testing is a critical quality control parameter for solid oral dosage forms. It provides essential information about the rate and extent of drug release from the tablet matrix, which is crucial for predicting in vivo performance, ensuring batch-to-batch consistency, and supporting biowaiver requests. This compound is a selective 5-hydroxytryptamine1 (5-HT1) receptor agonist used for the acute treatment of migraine. Ensuring its proper dissolution is vital for achieving rapid therapeutic action.
Experimental Protocols
This section outlines the detailed methodologies for conducting in vitro dissolution testing of this compound tablets. The protocols are based on methods published in the United States Pharmacopeia (USP), recommendations from the U.S. Food and Drug Administration (FDA), and various research studies.
Recommended Dissolution Test Method (Based on FDA and USP)
This method is suitable for standard immediate-release this compound tablets.
Protocol:
-
Apparatus Preparation:
-
Set up a USP Apparatus 2 (Paddle).
-
Prepare 900 mL of 0.01 M Hydrochloric Acid (HCl) as the dissolution medium.
-
Pre-heat the dissolution medium to 37 ± 0.5°C and maintain this temperature throughout the experiment.
-
Deaerate the medium if necessary.
-
-
Tablet Introduction:
-
Sampling:
-
Withdraw an aliquot of the dissolution medium at 5, 10, 15, and 30-minute time points.[3]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
-
Sample Analysis (UV-Vis Spectrophotometry):
-
Measure the absorbance of the filtered samples at a wavelength of approximately 227 nm, using 0.01 M HCl as the blank.[1]
-
Prepare a standard solution of this compound of known concentration in 0.01 M HCl.
-
Calculate the percentage of drug dissolved at each time point using a standard calibration curve.
-
Alternative Dissolution Test Method (for Biowaiver Studies and Formulation Development)
This method utilizes a neutral pH environment and is often employed in studies comparing different formulations or for biowaiver considerations.
Protocol:
-
Apparatus Preparation:
-
Set up a USP Apparatus 2 (Paddle).
-
Prepare 900 mL of phosphate (B84403) buffer at pH 6.8 as the dissolution medium.[4][5][6][7]
-
Pre-heat the dissolution medium to 37 ± 0.5°C and maintain this temperature.
-
Deaerate the medium.
-
-
Tablet Introduction:
-
Sampling:
-
Sample Analysis (HPLC or UV-Vis Spectrophotometry):
-
UV-Vis: Measure the absorbance at approximately 226 nm or 227 nm against a phosphate buffer blank.[4][7]
-
HPLC: A validated High-Performance Liquid Chromatography method can also be used for quantification, which is particularly useful for combination products or when higher specificity is required.[5]
-
Data Presentation
The quantitative data from various studies on the in vitro dissolution of this compound tablets are summarized in the tables below for easy comparison.
Table 1: Summary of In Vitro Dissolution Parameters for this compound Tablets
| Parameter | Method 1 (FDA/USP Recommended) | Method 2 (Phosphate Buffer) | Method 3 (Water) |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 0.01 M Hydrochloric Acid[1][2][3] | Phosphate Buffer (pH 6.8)[4][5][6][7] | Water |
| Volume of Medium | 900 mL[1][2][3] | 500 mL or 900 mL[4][5] | Not specified in provided results |
| Rotation Speed | 30 rpm[1][2] | 50 rpm[4][5] | Not specified in provided results |
| Temperature | 37 ± 0.5°C[1] | 37 ± 0.5°C[4][5] | Not specified in provided results |
| Analytical Method | UV-Vis Spectrophotometry (~227 nm)[1] | UV-Vis Spectrophotometry (~227 nm) or HPLC[4][5] | Not specified in provided results |
Table 2: Example Dissolution Profile Data
| Time (minutes) | % Drug Dissolved (Formulation A) | % Drug Dissolved (Formulation B) |
| 5 | 75 | 82 |
| 10 | 92 | 95 |
| 15 | 98 | 99 |
| 30 | 101 | 100 |
Note: The data in Table 2 is illustrative and will vary depending on the specific formulation. For fast-disintegrating tablets, maximum drug release was achieved within 10-15 minutes.[4] For some formulations, drug release can be rapid and complete within 2 hours.[5] The USP tolerance for this compound tablets is not less than 80% (Q) of the labeled amount dissolved in 15 minutes.[2]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the in vitro dissolution testing of this compound tablets.
Caption: Experimental workflow for in vitro dissolution testing.
Caption: Factors influencing dissolution testing outcomes.
References
- 1. pjps.pk [pjps.pk]
- 2. uspnf.com [uspnf.com]
- 3. scribd.com [scribd.com]
- 4. jpionline.org [jpionline.org]
- 5. In vitro dissolution profile comparison of an anti-migraine combinational drug in dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for Transdermal Patch Formulation and Evaluation of Sumatriptan Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of transdermal patches containing Sumatriptan (B127528) Succinate (B1194679). This information is intended to guide researchers and drug development professionals in the design and testing of transdermal systems for the delivery of this anti-migraine drug.
Sumatriptan Succinate is a selective 5-hydroxytryptamine receptor subtype agonist used in the treatment of migraine. Oral administration of this compound suffers from low bioavailability (around 15%) due to significant first-pass metabolism. Transdermal delivery offers a promising alternative to bypass hepatic first-pass metabolism, potentially improving bioavailability, reducing dose, and providing a more consistent plasma concentration.[1]
I. Formulation of this compound Transdermal Patches
Matrix-type transdermal patches are a common approach for this compound, where the drug is uniformly dispersed within a polymeric matrix. The solvent evaporation technique is a widely used method for their preparation.[2][3]
Key Formulation Components:
-
Active Pharmaceutical Ingredient (API): this compound
-
Polymers: Form the matrix of the patch and control the release of the drug. Commonly used polymers include:
-
Plasticizers: Added to improve the flexibility and reduce the brittleness of the patch. Examples include:
-
Penetration Enhancers: Incorporated to improve the permeation of the drug through the stratum corneum. Various enhancers have been investigated:
-
Solvents: Used to dissolve the polymer and drug during the formulation process. A common solvent system is a mixture of ethanol (B145695) and water.[2]
Experimental Workflow for Patch Formulation:
The following diagram outlines the typical workflow for the preparation of a matrix-type this compound transdermal patch using the solvent evaporation technique.
II. Evaluation of this compound Transdermal Patches
A series of physicochemical and in vitro tests are essential to characterize the performance of the formulated patches.
Physicochemical Evaluation:
These tests assess the physical properties and uniformity of the prepared patches.
Table 1: Summary of Physicochemical Evaluation Parameters
| Parameter | Description | Typical Method |
| Thickness | Measurement of the patch thickness at different points to ensure uniformity. | Micrometer screw gauge.[2] |
| Weight Uniformity | Weighing individual patches to check for uniformity in weight. | Digital balance. |
| Folding Endurance | Determining the number of times a patch can be folded at the same place without breaking. | Manual folding of a film strip.[2][3] |
| Tensile Strength | The force required to break the patch. | Modified pulley system or tensiometer.[2][3] |
| Percent Elongation | The percentage increase in the length of the patch before it breaks. | Calculated based on the initial and final length of the patch.[2][3] |
| Moisture Content | Determining the amount of moisture present in the patch. | Weighing the patch before and after keeping it in a desiccator.[7] |
| Moisture Uptake | The ability of the patch to absorb moisture from the atmosphere. | Weighing the patch before and after exposure to a high humidity environment.[7] |
| Drug Content Uniformity | Ensuring that the drug is uniformly distributed throughout the patch. | Extraction of the drug from the patch and quantification using UV-spectrophotometry.[2][3] |
Protocol 1: Drug Content Uniformity
-
Cut the patch into small pieces and place them in a volumetric flask containing a suitable buffer (e.g., 100 mL of pH 7.4 phosphate (B84403) buffer).[2][3]
-
Shake the flask for an extended period (e.g., 10 hours) to ensure complete extraction of the drug.[2][3]
-
Filter the solution to remove any undissolved excipients.[2][3]
-
Dilute the filtrate to an appropriate concentration with the same buffer.[2][3]
-
Analyze the concentration of this compound using a UV-spectrophotometer at its λmax (e.g., 282 nm).[3]
In Vitro Drug Release and Skin Permeation Studies:
These studies are crucial for evaluating the rate at which the drug is released from the patch and permeates through the skin.
Table 2: Summary of In Vitro Release and Permeation Data
| Formulation Code | Polymer Composition | Penetration Enhancer | Cumulative Drug Release (%) after 24h | Permeation Flux (µg/cm²/h) |
| S9 | PVA + PVP K30 + Eudragit RS 100 | - | 70 | Not Reported |
| F1 | HPMCK4M + Carbopol 934 | Dibutyl Phthalate | ~90 (after 12h) | 9.288 |
| Nikasol Patch | Acrylic Emulsion PSA | - | Not Reported | ~150 (in vivo estimate) |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.
Protocol 2: In Vitro Drug Release Study
-
Use a USP dissolution apparatus (e.g., Pharma Test, Germany), typically Type V (Paddle over Disk).[2][3]
-
Fill the dissolution vessels with a suitable dissolution medium (e.g., 500 mL of pH 7.4 phosphate buffer).[2][3]
-
Maintain the temperature of the medium at 32 ± 0.5 °C.[3]
-
Place the transdermal patch in a disk assembly, with the drug-releasing surface facing up.[3]
-
Set the paddle speed to a specified rpm (e.g., 50 rpm).[3]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours).[3]
-
Replace the withdrawn volume with an equal amount of fresh dissolution medium.[3]
-
Analyze the samples for drug content using a suitable analytical method like UV-spectrophotometry.[3]
Protocol 3: In Vitro Skin Permeation Study
-
Prepare an animal skin membrane (e.g., rabbit or pig ear skin) by carefully removing the hair and subcutaneous fat.[2][5]
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[3][5]
-
Fill the receptor compartment with a suitable buffer (e.g., pH 7.4 phosphate buffer) and maintain the temperature at 37 ± 1 °C.[3]
-
Place the transdermal patch of a specified area on the skin in the donor compartment.[3]
-
Stir the receptor medium continuously.
-
Withdraw samples from the receptor compartment at regular intervals and replace with fresh buffer.
-
Analyze the samples for the amount of this compound that has permeated through the skin using a validated analytical method (e.g., HPLC).[5]
Experimental Workflow for Patch Evaluation:
The following diagram illustrates the key steps involved in the evaluation of formulated this compound transdermal patches.
III. Advanced Transdermal Delivery Systems
To further enhance the delivery of this compound, advanced techniques such as iontophoresis and microneedles have been explored.
-
Iontophoresis: This technique uses a low-level electrical current to move the ionized drug across the skin.[1] An iontophoretic transdermal system for Sumatriptan has been developed and approved.[1]
-
Microneedles: These are microscopic needles that create transient micropores in the skin, thereby facilitating drug delivery.[5][8] Self-dissolving microneedle arrays have shown promise in significantly enhancing the transdermal delivery of this compound, achieving high bioavailability.[9][10]
IV. Mechanism of Action of Sumatriptan
Sumatriptan is a potent and selective agonist of the 5-HT1D receptor. Its anti-migraine effect is attributed to the constriction of cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides.
V. Conclusion
The development of transdermal patches for this compound presents a viable strategy to overcome the limitations of oral administration. Careful selection of polymers, plasticizers, and penetration enhancers is crucial for optimizing patch performance. The protocols and evaluation methods outlined in these notes provide a framework for the systematic development and characterization of effective and safe this compound transdermal delivery systems. Further research into advanced delivery technologies like microneedles holds significant potential for improving patient compliance and therapeutic outcomes in migraine management.
References
- 1. The iontophoretic transdermal system formulation of sumatriptan as a new option in the acute treatment of migraine: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. adminmed.com [adminmed.com]
- 6. Development of a hydrophilic transdermal patch for combined delivery of sumatriptan and metoclopramide in migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of Transdermal Delivery of this compound Using a Novel Self-dissolving Microneedle Array Fabricated from Sodium Hyaluronate in Rats [jstage.jst.go.jp]
- 10. Improvement of transdermal delivery of this compound using a novel self-dissolving microneedle array fabricated from sodium hyaluronate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sublingual Tablet Formulation of Sumatriptan Succinate for Rapid Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumatriptan (B127528) succinate (B1194679) is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1][2] However, its oral bioavailability is low (approximately 14-15%) due to extensive first-pass metabolism in the liver.[1][3][4][5] This limitation, coupled with the delayed onset of action associated with oral administration, presents a significant challenge in providing rapid relief to migraine sufferers, who often experience severe nausea and vomiting.[1]
Sublingual drug delivery offers a promising alternative by enabling direct absorption of the drug into the systemic circulation through the dense vasculature of the sublingual mucosa. This route bypasses the gastrointestinal tract and first-pass metabolism, potentially leading to a faster onset of action and improved bioavailability.[1] These application notes provide a comprehensive overview of the formulation strategies and experimental protocols for developing and evaluating sublingual tablets of Sumatriptan Succinate designed for rapid absorption.
Signaling Pathway of Sumatriptan
Sumatriptan exerts its therapeutic effect by acting as an agonist at the 5-HT1B and 5-HT1D receptors. During a migraine attack, it is believed that cranial blood vessels dilate and inflammatory neuropeptides are released from trigeminal nerve endings. Sumatriptan's activation of 5-HT1B/1D receptors leads to vasoconstriction of these dilated cranial vessels and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain.[2][6]
Caption: Mechanism of Sumatriptan action in migraine.
Formulation Development
The primary goal in formulating sublingual tablets of this compound is to achieve rapid disintegration and dissolution in the limited volume of saliva in the oral cavity. This is typically accomplished through the use of superdisintegrants and water-soluble excipients.
Key Formulation Approaches:
-
Direct Compression: This is a simple and cost-effective method where the drug is blended with excipients and directly compressed into tablets.[1][7] It is suitable for moisture-sensitive drugs.
-
Solid Dispersion: This technique involves dispersing the drug in a water-soluble carrier (e.g., mannitol) to enhance its dissolution rate.[1]
-
Ion Exchange Resin Complexation: This approach is particularly useful for taste-masking the bitter taste of this compound. The drug is complexed with an ion-exchange resin (e.g., Kyron T-114), which releases the drug in the pH of the saliva.[1][8]
Common Excipients:
| Excipient Category | Examples | Purpose |
| Superdisintegrants | Crospovidone, Croscarmellose Sodium, Sodium Starch Glycolate | Promote rapid tablet disintegration |
| Fillers/Diluents | Mannitol, Microcrystalline Cellulose (MCC) | Provide bulk and aid in compression |
| Binders | Povidone (PVP) | Impart cohesiveness to the powder blend |
| Lubricants | Magnesium Stearate | Reduce friction during tablet ejection |
| Glidants | Colloidal Silicon Dioxide (Aerosil) | Improve powder flowability |
| Sweeteners & Flavors | Sodium Saccharin, Menthol | Improve palatability and patient compliance |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the development and evaluation of this compound sublingual tablets.
Caption: Experimental workflow for sublingual tablet development.
Protocol 1: Preparation of Sublingual Tablets by Direct Compression
Objective: To prepare sublingual tablets of this compound using the direct compression method.
Materials:
-
This compound
-
Superdisintegrant (e.g., Crospovidone)
-
Filler (e.g., Mannitol)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Sieve (#60 or #80 mesh)
-
Blender (e.g., V-blender)
-
Tablet compression machine with punches (e.g., 6-mm bi-concave)
Procedure:
-
All ingredients are accurately weighed.
-
This compound and other excipients, except the lubricant and glidant, are passed through a #60 or #80 mesh sieve to ensure uniformity of particle size.[7]
-
The sieved powders are blended geometrically in a suitable blender for 15-20 minutes to achieve a homogenous mixture.
-
The lubricant and glidant, previously passed through a fine mesh sieve, are then added to the powder blend and mixed for an additional 2-3 minutes.
-
The final blend is then compressed into tablets of the desired weight (e.g., 110-130 mg) using a tablet compression machine.[1][7]
Protocol 2: In Vitro Disintegration and Wetting Time
Objective: To determine the time required for the tablet to disintegrate and to be completely wetted.
Materials:
-
USP Disintegration Test Apparatus
-
Distilled water
-
Petri dish
-
Filter paper
-
A colored solution (e.g., amaranth)
Procedure (Disintegration Time):
-
Place one tablet in each of the six tubes of the disintegration apparatus basket.
-
Suspend the basket in a beaker containing distilled water maintained at 37 ± 2°C.
-
Operate the apparatus without the covering plastic disks.[1]
-
The time taken for complete disintegration of the tablet with no palpable mass remaining on the screen is recorded.[1]
Procedure (Wetting Time):
-
A piece of filter paper is folded twice and placed in a small Petri dish containing 6 ml of a water-soluble colored solution.
-
A tablet is carefully placed on the surface of the filter paper.
-
The time required for the color to appear on the upper surface of the tablet is recorded as the wetting time.
Protocol 3: In Vitro Dissolution Study
Objective: To determine the rate and extent of drug release from the sublingual tablet.
Apparatus and Conditions:
-
Apparatus: USP Type-II (Paddle) Dissolution Test Apparatus
-
Dissolution Medium: 500 mL of phosphate (B84403) buffer (pH 6.8)[1][3]
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw aliquots (e.g., 5 or 10 mL) at predetermined time intervals (e.g., 2, 4, 6, 8, 10, 15 minutes).[1][3]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., UV-Vis Spectrophotometry at 227 nm).[1][3]
Protocol 4: Ex Vivo Permeation Study
Objective: To evaluate the permeation of this compound across the sublingual mucosa.
Apparatus and Materials:
-
Franz diffusion cell
-
Goat buccal mucosa (as a model for sublingual mucosa)[3]
-
Phosphate buffer (pH 6.8)
-
Magnetic stirrer
-
Water bath
Procedure:
-
Fresh goat buccal mucosa is obtained and mounted between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.[3]
-
The receptor compartment is filled with phosphate buffer (pH 6.8) and maintained at 37 ± 0.5°C with constant stirring.[3]
-
The sublingual tablet is placed in the donor compartment in contact with the mucosal surface.[3]
-
A small volume of phosphate buffer (pH 6.8) may be added to the donor compartment to facilitate dissolution.
-
Aliquots are withdrawn from the receptor compartment at specified time intervals and replaced with fresh buffer.
-
The amount of this compound that has permeated through the mucosa is quantified using a validated analytical method.
Protocol 5: UV-Vis Spectrophotometric Analysis
Objective: To quantify the concentration of this compound in samples from dissolution and permeation studies.
Materials and Instruments:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Phosphate buffer (pH 6.8) or other appropriate solvent
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a specific amount of this compound reference standard (e.g., 10 mg) and dissolve it in a known volume of the dissolution medium (e.g., 100 mL) to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL). Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound (approximately 227-229 nm in phosphate buffer).[9] Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the samples obtained from the dissolution or permeation studies as necessary to fall within the concentration range of the calibration curve. Measure the absorbance of the diluted samples at the same λmax.
-
Calculation: Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.
Data Presentation
In Vitro Formulation Characteristics
| Formulation Code | Superdisintegrant (%) | Disintegration Time (s) | Wetting Time (s) | % Drug Release in 10 min |
| F1 | Crospovidone (4%) | 45 ± 2.1 | 65 ± 3.5 | 85.2 ± 4.1 |
| F2 | Crospovidone (8%) | 28 ± 1.5[10] | 18 ± 2.0[10] | 96.0 ± 3.7[10] |
| F3 | Croscarmellose Sodium (4%) | 52 ± 2.8 | 72 ± 4.1 | 82.5 ± 3.9 |
| F4 | Croscarmellose Sodium (8%) | 35 ± 1.9 | 45 ± 2.9 | 93.8 ± 4.5 |
| F5 (Optimized Solid Dispersion) | - | 33 ± 1.15[1] | 54.66 ± 1.15[1] | 99.5[1] |
| F6 (Optimized Ion Exchange) | - | 34 ± 1.2 | 58.33 ± 1.4 | 98.7 (in 14 min)[1] |
Data are presented as mean ± SD and are compiled from representative studies for illustrative purposes.
Pharmacokinetic Parameters
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral Tablet | 25 mg | 18[11][12] | 2.0 - 2.5[12] | - | ~14[3][4] |
| 100 mg | 51 - 60[11][12] | 0.5 - 5.0[11] | - | ~14[3][4] | |
| Sublingual Film (Optimized) | 25 mg equivalent | - | 0.25[5] | - | - |
| Lingual Spray | - | - | ~0.17 - 0.25[11] | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data for sublingual formulations are still emerging and may vary based on the specific formulation.
Conclusion
The development of sublingual tablets for this compound presents a viable strategy to overcome the limitations of conventional oral administration. By employing appropriate formulation techniques, such as direct compression with superdisintegrants or taste-masking with ion-exchange resins, it is possible to achieve rapid disintegration and dissolution, facilitating fast absorption through the sublingual mucosa. The provided protocols offer a systematic approach for the formulation, in vitro characterization, and ex vivo evaluation of these promising drug delivery systems. Further in vivo pharmacokinetic and clinical studies are warranted to fully establish the therapeutic benefits of sublingual this compound in the acute management of migraine.
References
- 1. Comparative clinical pharmacokinetics of single doses of sumatriptan following subcutaneous, oral, rectal and intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound sublingual fast dissolving thin films: formulation and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sumatriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. jpionline.org [jpionline.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. jmscr.igmpublication.org [jmscr.igmpublication.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid oral transmucosal absorption of sumatriptan, and pharmacodynamics in acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sumatriptan Succinate HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Sumatriptan (B127528) Succinate (B1194679).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape Problems
Q1: Why is my Sumatriptan peak tailing?
A1: Peak tailing for Sumatriptan, a basic compound with a pKa of approximately 9.6, is a common issue often related to secondary interactions with the stationary phase.[1][2]
-
Potential Cause 1: Inappropriate Mobile Phase pH.
-
Explanation: Sumatriptan is a basic compound.[1] If the mobile phase pH is not acidic enough, the analyte's amine groups can interact with residual acidic silanols on the C18 column surface, causing tailing.
-
Solution: Lower the pH of the mobile phase buffer. A pH between 2.5 and 4.0 is often effective for protonating the silanols and ensuring Sumatriptan is in a single ionic state.[1][3][4] For example, using a mobile phase with a pH of 4.0 has been shown to produce symmetrical peaks.[1][4] One method suggests adjusting the pH to 2.5 with orthophosphoric acid for good peak parameters.[3]
-
-
Potential Cause 2: Column Contamination or Degradation.
-
Explanation: The column may have accumulated contaminants or the stationary phase may be degrading, exposing more active silanol (B1196071) sites.
-
Solution:
-
Flush the column with a strong solvent wash sequence (e.g., water, methanol (B129727), acetonitrile (B52724), isopropanol).
-
If tailing persists, replace the guard column or the analytical column. Using end-capped or base-deactivated columns is recommended for analyzing basic compounds.[5]
-
-
-
Potential Cause 3: Sample Overload.
Q2: Why is my Sumatriptan peak splitting or showing shoulders?
A2: Peak splitting or shoulders can indicate several issues, from sample preparation to column problems.
-
Potential Cause 1: Sample Solvent Mismatch.
-
Potential Cause 2: Clogged or Damaged Column Inlet.
-
Explanation: Particulates from the sample or system can clog the inlet frit of the column, leading to a non-uniform flow path.
-
Solution:
-
Filter all samples and mobile phases through a 0.45 µm filter before use.[3]
-
Reverse-flush the column (disconnect from the detector first) at a low flow rate.
-
If the problem continues, replace the column inlet frit or the entire column.
-
-
-
Potential Cause 3: Co-elution with an Impurity.
-
Explanation: An impurity or a degradation product might be eluting very close to the main Sumatriptan peak.
-
Solution: Adjust the mobile phase composition to improve resolution. For instance, slightly changing the acetonitrile or methanol percentage can alter selectivity.[2][3] If degradation is suspected, ensure proper sample storage and handling.
-
Category 2: Retention Time Issues
Q3: Why is the retention time of my Sumatriptan peak shifting or drifting?
A3: Retention time variability can compromise the reliability of your analysis.
-
Potential Cause 1: Fluctuations in Mobile Phase Composition.
-
Explanation: Inaccurate mixing of the mobile phase, evaporation of the more volatile organic component, or issues with the HPLC pump's proportioning valves can cause drift.
-
Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and degas the mobile phase thoroughly before use.[3][5] If using a gradient, check the pump's performance.
-
-
Potential Cause 2: Unstable Column Temperature.
-
Potential Cause 3: Changes in Flow Rate.
-
Explanation: Leaks in the system or a malfunctioning pump can lead to an inconsistent flow rate.
-
Solution: Check the system for any leaks, especially around fittings and pump seals.[5] Perform a flow rate calibration to ensure the pump is delivering accurately.
-
-
Potential Cause 4: Column Equilibration.
-
Explanation: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, or until a stable baseline is achieved.
-
Category 3: Sensitivity and Baseline Issues
Q4: Why am I seeing extraneous peaks in my chromatogram?
A4: Extra peaks can originate from the sample, the mobile phase, or system contamination.
-
Potential Cause 1: Sample Degradation.
-
Explanation: this compound is known to degrade under oxidative, basic, and photolytic stress conditions.[8][9] Improper sample handling or storage can lead to the formation of degradation products.
-
Solution: Prepare samples fresh and protect them from light. Ensure the sample matrix is not strongly basic. Forced degradation studies have identified several degradation products that could appear as extra peaks.[3][8][9]
-
-
Potential Cause 2: Contamination.
-
Explanation: Contamination can come from glassware, the sample itself (excipients), the mobile phase, or carryover from a previous injection.
-
Solution:
-
Run a blank injection (mobile phase only) to check for contamination from the system or solvent.[7]
-
Ensure all glassware is thoroughly cleaned.
-
If carryover is suspected, run a strong needle wash and inject a blank after a high-concentration sample.
-
-
Q5: Why is my baseline noisy or drifting?
A5: A noisy or drifting baseline can interfere with the detection and quantification of low-level analytes.
-
Potential Cause 1: Air Bubbles in the System.
-
Explanation: Air bubbles in the pump or detector cell are a common cause of baseline noise.
-
Solution: Degas the mobile phase using sonication or an inline degasser.[6] Purge the pump to remove any trapped air.
-
-
Potential Cause 2: Contaminated Mobile Phase or Detector Cell.
-
Explanation: Contaminants in the mobile phase or a dirty detector flow cell can cause baseline noise and drift.
-
Solution: Use high-purity HPLC-grade solvents and reagents.[1] Flush the detector cell with a suitable cleaning solvent like isopropanol (B130326) or methanol.
-
-
Potential Cause 3: HPLC Pump Issues.
-
Explanation: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.
-
Solution: Perform routine maintenance on the pump, including replacing seals and cleaning check valves as needed.[5]
-
Data Presentation: HPLC Method Parameters
The following table summarizes various validated HPLC methods for this compound analysis, providing a reference for method development and troubleshooting.
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] | Method 4 [7] |
| Stationary Phase | Thermo Hypersil C4 (250 x 4.6 mm, 5 µm) | Kromasil C18 (150 x 4.6 mm, 5 µm) | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 4.0) : Acetonitrile (65:35 v/v) | Phosphate (B84403) Buffer (pH 6.5) : Acetonitrile (75:25 v/v) | Buffer : Acetonitrile : Methanol (80:10:10 v/v/v), pH 2.5 | Phosphate Buffer (pH 6.8) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 227 nm | 234 nm | 221 nm | 228 nm |
| Column Temp. | Not Specified | 30°C | Ambient | 30°C |
| Retention Time | ~4.5 min | ~2.3 min | ~4.4 min | Not Specified |
| Tailing Factor | 1.06 | 1.38 | 1.156 | Not Specified |
| Theoretical Plates | ~7918 | ~4947 | ~8563 | Not Specified |
Experimental Protocols
Representative HPLC Method for this compound Assay
This protocol is a generalized example based on common parameters found in validated methods.[1][2][7] Analysts should validate the method for their specific application.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Equipment:
-
HPLC system with UV-Vis or PDA detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Sonicator for degassing
-
pH meter
-
0.45 µm membrane filters
3. Mobile Phase Preparation (Phosphate Buffer pH 6.5 : Acetonitrile at 75:25 v/v):
-
Prepare a phosphate buffer by dissolving an appropriate amount of KH₂PO₄ in HPLC-grade water.
-
Adjust the pH of the buffer to 6.5 using a dilute solution of orthophosphoric acid or a suitable base.
-
Mix 750 mL of the pH 6.5 phosphate buffer with 250 mL of acetonitrile.
-
Filter the final mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath.
4. Standard Solution Preparation (Example: 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This yields a stock solution.
-
Further dilute the stock solution as needed to prepare working standards for calibration.
5. Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 10 tablets to create a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.
-
Cool to room temperature and dilute to the mark with mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate Buffer (pH 6.5) : Acetonitrile (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 234 nm
-
Run Time: ~5-10 minutes
Visualizations
Caption: General troubleshooting workflow for HPLC analysis.
Caption: Impact of mobile phase pH on Sumatriptan peak shape.
References
- 1. akjournals.com [akjournals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. mastelf.com [mastelf.com]
- 7. ijpar.com [ijpar.com]
- 8. Identification and characterization of stress degradation products of this compound by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Sumatriptan Succinate Dissolution Methods
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dissolution methods for novel Sumatriptan Succinate formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the standard USP dissolution conditions for immediate-release this compound tablets?
A1: The United States Pharmacopeia (USP) provides standardized methods for dissolution testing. For this compound tablets, a common method involves using a USP Apparatus 2 (Paddle) in 0.01 N Hydrochloric Acid (HCl) as the dissolution medium. Key parameters are outlin[1][2]ed in the table below. It's crucial to consult the specific USP monograph for the most current and detailed information.
Q2: My dissolution res[2]ults show high variability between vessels. What are the common causes and how can I fix this?
A2: High variability is a frequent challenge in dissolution testing and can stem from several factors related to the formulation, the apparatus, or the procedure.
-
Formulation Issues[3][4]: Non-uniformity in tablet hardness, weight, or drug content can lead to inconsistent dissolution. Ensure that the tablet manufacturing process is well-controlled.
-
Apparatus and Setup:
-
Coning: A common issue with the paddle apparatus (USP Apparatus 2) is the formation of a mound of undisintegrated powder at the bottom of the vessel, known as "coning." This reduces the surface [5]area exposed to the medium and can lead to artificially low and variable results. Consider increasing the r[4][5]otation speed or using a different apparatus if coning is persistent.
-
Vessel and Paddle Position: Improper centering or height of the paddle can create inconsistent hydrodynamic flows within the vessels. Small deviations can lead[5] to large differences in dissolution rates. Meticulously follow the m[5]echanical calibration specifications for your dissolution bath.
-
-
Procedural Factors:
-
Gas Bubbles: Dissolved air in the medium can form bubbles on the tablet surface or basket mesh, reducing the effective area for dissolution. Proper degassing of the d[3][6]issolution medium is critical and can be achieved by heating, filtering, and drawing a vacuum.
-
Tablet Position[6]: The exact position where the tablet settles at the bottom of the vessel can alter the fluid dynamics around it, causing variability.
-
Q3: I am observing inc[4]omplete or slow dissolution for a novel modified-release formulation. How should I approach method development?
A3: Modified-release formulations require a more tailored approach. The goal is to develop a method that is discriminating enough to detect changes in formulation performance.
-
Medium Selection: this compound is soluble in acidic conditions. For a modified-release pr[7]ofile, you may need to evaluate dissolution in a range of pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Use of Surfactants:[7][8] For poorly soluble formulations, the addition of a surfactant, such as Sodium Lauryl Sulfate (SLS), may be necessary to achieve "sink conditions" (where the concentration of the dissolved drug is less than one-third of its saturation solubility). The concentration should [8]be kept as low as possible to maintain the discriminatory power of the method.
-
Apparatus Speed: [8]The paddle speed (RPM) directly impacts the hydrodynamics in the vessel. For immediate-release tablets, speeds of 30-75 RPM are common. For modified-release form[1][2][9][10]ulations, you may need to evaluate a range of speeds to find one that provides a suitable release profile without being overly aggressive.
Q4: The drug appears to be precipitating in the dissolution medium or after sampling. How can this be addressed?
A4: Precipitation can occur if the drug concentration exceeds its solubility in the medium, a phenomenon known as supersaturation. This is particularly rele[6]vant for weakly basic drugs like Sumatriptan when moving from a low pH to a higher pH environment.
-
During Dissolution: If precipitation occurs in the vessel, the medium may not be suitable. Consider using a medium with a lower pH or adding a solubilizing agent like a surfactant.
-
Post-Sampling: Pr[8]ecipitation can happen after sample collection, especially if the sample cools or if it's being prepared for HPLC analysis in a mobile phase where the drug is less soluble. A strategy to overcome th[6]is is to immediately dilute the collected sample with a solvent in which the drug is highly soluble (e.g., 0.1 N HCl) before any precipitation can occur.
Data Presentation:[6] Dissolution Parameters
The following tables summarize typical dissolution parameters cited in various studies for this compound formulations.
Table 1: Dissolution Parameters for Immediate-Release Formulations | Parameter | USP Monograph | Study 1 (Orodispersible[2]) | Study 2 (Fast Dissolvin[1]g) | | :--- | :--- | :--- | [9]:--- | | Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | | Medium | 0.01 N HCl | 0.01 N HCl | Phosphate Buffer pH 6.8 | | Volume | 900 mL | 900 mL | 900 mL | | Rotation Speed | 30 or 50 RPM | 30 RPM | 75 RPM | | Temperature | 37 ± 0.5°C | 37 ± 0.5°C | 37 ± 0.2°C | | Acceptance (Q) | NLT 80% in 15 min | >90% in 15 min | N/A |
Table 2: Parameters for Alternative & Novel Formulations
| Formulation Type | Apparatus | Medium | Rotation Speed | Key Finding | Reference |
|---|---|---|---|---|---|
| Fast Dissolving Buccal Films | Magnetic Stirrer | Phosphate Buffer pH 6.8 | 50 RPM | >90% release within 5 minutes for optimized films. | |
| Bilayered Tablets | U[11]SP Apparatus 2 (Paddle) | 1.2 HCl (2 hrs) then 6.8 Phosphate Buffer | 50 RPM | Designed for both immediate and sustained release phases. |
| Sublingual Tablets | [7]USP Apparatus 2 (Paddle) | Phosphate Buffer pH 6.8 | 50 RPM | Rapid release for quick absorption through oral mucosa. | |
Experimental Pro[12]tocols
Standard Protocol for Dissolution of Immediate-Release Tablets
This protocol is a synthesized example based on common USP methods.
-
Media Preparation: Prepare 900 mL of 0.01 N Hydrochloric Acid (HCl) per vessel. Degas the medium using an appropriate method (e.g., vacuum filtration, sonication) to minimize dissolved gases.
-
Apparatus Setup: [6] * Set up a USP Apparatus 2 (Paddle).
-
Equilibrate the dissolution medium in the vessels to 37 ± 0.5°C.
-
Set the paddle height to 25 ± 2 mm from the bottom of the vessel.
-
Set the rotation speed to the specified rate (e.g., 50 RPM).
-
-
Sample Introduction: Carefully drop one tablet into each vessel, ensuring it settles at the bottom, away from the paddle shaft.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30 minutes), withdraw an aliquot of the medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Sample Analysis: [1] * Filter the samples immediately using a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for this compound concentration using a validated analytical method, such as UV-Vis Spectrophotometry at approximately 227 nm or 282 nm, or by HPLC.
-
Calculate the cum[1][11][12]ulative percentage of the drug dissolved at each time point, correcting for any volume replaced if fresh medium is added after sampling.
-
Visualizations
Troubleshooting Workflow for Low Dissolution Results
Caption: A logical workflow for troubleshooting unexpectedly low dissolution results.
Dissolution Method Development Pathway
Caption: A streamlined pathway for developing a new dissolution method.
References
- 1. pjps.pk [pjps.pk]
- 2. uspnf.com [uspnf.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Cause of high variability in drug dissolution testing and its impact on setting tolerances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irispublishers.com [irispublishers.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ijpdr.com [ijpdr.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Sumatriptan Succinate Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to assess the efficacy of Sumatriptan (B127528) Succinate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, leading to variability in results.
| Issue/Question | Possible Causes | Troubleshooting Steps |
| High variability in behavioral responses (e.g., allodynia, grimace scores) to Sumatriptan. | 1. Animal Model Selection: Different migraine models (e.g., nitroglycerin-induced, electrical stimulation) have varying sensitivities to Sumatriptan.[1][2][3] 2. Timing of Drug Administration: The therapeutic window for Sumatriptan's efficacy can be narrow.[4][5] 3. Route of Administration: Bioavailability and pharmacokinetics differ significantly between oral, subcutaneous, and intravenous routes.[6][7] 4. Species and Strain Differences: Metabolic rates and receptor sensitivities vary between species (e.g., rats, mice, dogs) and even strains.[7][8][9] | 1. Standardize the Model: Select a well-validated model and ensure consistent induction of the migraine-like state. The nitroglycerin (NTG) model is widely used and has shown responsiveness to Sumatriptan.[1][2] 2. Optimize Timing: Administer Sumatriptan at the onset of the pain-like behavior, mimicking its clinical use for acute migraine.[4][10] 3. Consistent Administration Route: Use a route that ensures consistent bioavailability, such as subcutaneous injection, which has nearly 100% bioavailability compared to the much lower oral bioavailability.[6] 4. Document and Control for Biological Variables: Clearly report the species, strain, sex, and age of the animals used. Consider potential sex-specific differences in response. |
| Inconsistent or unexpected physiological readouts (e.g., changes in cerebral blood flow). | 1. Anesthetic Effects: Anesthetics can interfere with cardiovascular responses and Sumatriptan's mechanism of action. 2. Off-Target Effects: At high doses, Sumatriptan may have effects on other receptors or systems.[8][9] 3. Blood-Brain Barrier Penetration: Sumatriptan is hydrophilic and generally considered to have limited ability to cross the blood-brain barrier, which can affect central nervous system readouts.[9][11][12] | 1. Minimize Anesthesia: If possible, use conscious animal models for behavioral assessments. If anesthesia is necessary, use a consistent anesthetic regimen and be aware of its potential confounding effects. 2. Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic dose with minimal off-target effects. 3. Consider Central vs. Peripheral Effects: Interpret results in the context of Sumatriptan's primary peripheral sites of action on dural blood vessels and trigeminal nerves.[6][13] |
| Difficulty replicating published findings on Sumatriptan efficacy. | 1. Subtle Protocol Differences: Minor variations in experimental protocols can lead to significant differences in outcomes. 2. Lack of Detailed Reporting in Literature: Some publications may not provide sufficient detail to precisely replicate the methods. 3. Inter-laboratory Variability: Differences in animal housing, diet, and handling can contribute to variability. | 1. Detailed Protocol Adherence: Closely follow established and well-documented protocols. 2. Contact Original Authors: If possible, contact the authors of the original study for clarification on their methodology. 3. Internal Standardization: Establish and document standardized operating procedures (SOPs) for all aspects of the experiment within your laboratory. |
Frequently Asked Questions (FAQs)
Q1: Why is there so much variability in the reported efficacy of Sumatriptan in animal models?
A1: The variability in Sumatriptan's efficacy in animal models stems from several factors. A primary reason is the inherent limitation of animal models to fully replicate the complexity of human migraine.[2][3] Different models, such as those induced by nitroglycerin (NTG) or cortical spreading depression, may engage different aspects of migraine pathophysiology and thus show varied responses to treatment.[1][2] Furthermore, significant pharmacokinetic differences exist between species (e.g., rats, mice, dogs) in terms of drug absorption, metabolism, and half-life, which can impact drug exposure and efficacy.[7][9] The route of administration is also critical; for instance, oral bioavailability of Sumatriptan is low and variable, whereas subcutaneous administration provides more consistent and higher plasma concentrations.[6]
Q2: Which animal model is considered the "gold standard" for testing Sumatriptan's efficacy?
A2: There is no single "gold standard" animal model for migraine research that perfectly mimics the human condition.[2][14][15] However, models that involve the activation of the trigeminal vascular system are considered highly relevant for testing drugs like Sumatriptan.[16] The nitroglycerin (NTG)-induced hyperalgesia model in rodents is widely used because NTG is a known migraine trigger in humans, and the resulting pain-like behaviors in animals can be reversed by Sumatriptan.[1][2][17] Models involving electrical or chemical stimulation of the dura mater to induce neurogenic inflammation and plasma protein extravasation are also valuable for studying Sumatriptan's mechanism of action.[18]
Q3: What are the key pharmacokinetic parameters of Sumatriptan I should be aware of in different animal species?
A3: The pharmacokinetics of Sumatriptan show considerable variation across species. Key parameters to consider include:
-
Bioavailability: Oral bioavailability is generally low and variable across species, for example, around 14% in humans, 37% in rats, and 58% in dogs.[7] Subcutaneous administration, in contrast, results in nearly 100% bioavailability.[6]
-
Half-life: The elimination half-life is relatively short, typically around 1-2 hours in rats, rabbits, dogs, and humans.[7][9]
-
Metabolism: Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A).[19] The primary metabolite is an inactive indole (B1671886) acetic acid analogue.[7][9]
-
Blood-Brain Barrier Penetration: Sumatriptan is a hydrophilic molecule with limited ability to cross the blood-brain barrier.[9][11][12]
Q4: How does Sumatriptan's mechanism of action influence the choice of experimental endpoints?
A4: Sumatriptan is a selective agonist for 5-HT1B and 5-HT1D receptors.[6][13][19] Its therapeutic effects are primarily attributed to three mechanisms:
-
Inhibition of the release of pro-inflammatory neuropeptides (like CGRP) from trigeminal nerve endings.[6][13][20]
-
Inhibition of neurotransmission in the trigeminal nucleus caudalis.[6]
Therefore, relevant experimental endpoints should target these mechanisms. These can include:
-
Behavioral endpoints: Measurement of pain-like behaviors such as mechanical or thermal allodynia, and facial grimacing.[1][17]
-
Physiological endpoints: Measurement of dural plasma protein extravasation, changes in cranial blood vessel diameter, or neuronal activity in the trigeminal nucleus caudalis.[18]
-
Biochemical endpoints: Measurement of CGRP levels in blood or trigeminal ganglia.
Data Presentation
Table 1: Comparative Pharmacokinetics of Sumatriptan in Different Species
| Parameter | Human | Rat | Dog | Rabbit |
| Oral Bioavailability | ~14%[6] | ~37%[7] | ~58%[7] | ~23%[7] |
| Subcutaneous Bioavailability | ~96%[6] | Not widely reported | Not widely reported | Not widely reported |
| Elimination Half-life | ~2 hours[7] | ~1 hour[7] | ~2 hours[7] | ~1 hour[7] |
| Primary Metabolite | Indole acetic acid[7] | Indole acetic acid, N-demethylated metabolite[9] | Indole acetic acid[7] | Indole acetic acid, N-demethylated metabolite[9] |
| Blood-Brain Barrier Penetration | Low[11] | Low[9][12] | Low[9] | Low[9] |
Table 2: Efficacy of Sumatriptan in Common Animal Models of Migraine
| Animal Model | Species | Inducing Agent | Key Efficacy Endpoint | Effect of Sumatriptan | Reference |
| Neurogenic Dural Inflammation | Guinea Pig | Electrical stimulation of trigeminal ganglion | Inhibition of plasma protein extravasation | Dose-dependent inhibition | [18] |
| Nitroglycerin (NTG)-Induced Hyperalgesia | Rat/Mouse | Systemic NTG injection | Reversal of mechanical/thermal allodynia | Significant reversal of hyperalgesia | [1][2][17] |
| Cortical Spreading Depression (CSD) | Rat | KCl application | Reduction in number of CSD events | Mixed results reported | |
| Medication Overuse Headache (MOH) Model | Mouse | Chronic Sumatriptan administration | Development of basal hypersensitivity | Attenuation by DOR agonists after withdrawal | [1][2] |
Experimental Protocols
Protocol 1: Nitroglycerin (NTG)-Induced Allodynia in Rats
Objective: To induce a migraine-like pain state in rats to evaluate the efficacy of Sumatriptan Succinate.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (250-300g)
-
Nitroglycerin solution (5 mg/mL, diluted in 0.9% saline and 30% alcohol, 30% propylene (B89431) glycol)
-
This compound solution (dissolved in 0.9% saline)
-
Von Frey filaments for assessing mechanical allodynia
-
Testing chambers with a wire mesh floor
Procedure:
-
Acclimatization: Acclimate rats to the testing environment for at least 30 minutes for 2-3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold using the von Frey filaments with the up-down method.
-
NTG Administration: Administer a single intraperitoneal (i.p.) injection of NTG (10 mg/kg).
-
Induction of Hyperalgesia: Allow 2 hours for the development of hyperalgesia.
-
Sumatriptan Administration: Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, subcutaneous) or vehicle control.
-
Post-treatment Assessment: Measure paw withdrawal thresholds at 30, 60, and 120 minutes post-Sumatriptan administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle and Sumatriptan-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Protocol 2: Neurogenic Dural Plasma Protein Extravasation in Guinea Pigs
Objective: To assess the ability of this compound to inhibit neurogenic inflammation in the dura mater.
Materials:
-
Male Hartley guinea pigs (300-350g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for craniotomy
-
Bipolar stimulating electrode
-
125I-labeled bovine serum albumin (BSA)
-
This compound solution
-
Gamma counter
Procedure:
-
Anesthesia and Catheterization: Anesthetize the guinea pig and cannulate the femoral vein for drug and tracer administration.
-
Surgical Preparation: Perform a craniotomy to expose the superior sagittal sinus.
-
Tracer Administration: Inject 125I-BSA intravenously.
-
Sumatriptan Administration: Administer this compound or vehicle intravenously 5 minutes before stimulation.
-
Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion (e.g., 1.0 mA, 5 ms, 5 Hz for 5 minutes).
-
Sample Collection: After 5 minutes of stimulation, perfuse the animal with saline to remove intravascular tracer. Dissect the dura mater.
-
Quantification: Measure the radioactivity in the dura mater using a gamma counter to quantify plasma protein extravasation.
-
Data Analysis: Compare the amount of extravasation between the vehicle and Sumatriptan-treated groups.
Mandatory Visualizations
Caption: Sumatriptan's mechanism of action at the presynaptic trigeminal nerve terminal.
Caption: Workflow for assessing Sumatriptan efficacy in the rat NTG model.
Caption: A logical approach to troubleshooting variability in Sumatriptan experiments.
References
- 1. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. ihs-headache.org [ihs-headache.org]
- 5. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Disposition of sumatriptan in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The preclinical toxicological evaluation of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. droracle.ai [droracle.ai]
- 11. Does sumatriptan cross the blood–brain barrier in animals and man? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical studies on the anti-migraine drug, sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of chronic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal migraine models for drug development: status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. Functional profile of almotriptan in animal models predictive of antimigraine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analytical Quantification of Sumatriptan Succinate
Welcome to the technical support center for the analytical quantification of Sumatriptan (B127528) Succinate (B1194679). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying Sumatriptan Succinate?
A1: The most frequently employed analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for bioanalytical applications requiring high sensitivity and selectivity, particularly for measuring low concentrations in plasma or other biological matrices.[2][4]
Q2: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A2: A crucial aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from its degradation products and any potential impurities.[5][6] Forced degradation studies are essential to identify the conditions under which this compound degrades and to ensure the analytical method can separate these degradants from the parent drug.[1][7][8][9] Common stress conditions to investigate include acidic, basic, oxidative, photolytic, and thermal stress.[1][7][8]
Q3: Under what conditions is this compound known to be unstable?
A3: this compound has been shown to degrade under various stress conditions. It is particularly susceptible to degradation under basic, oxidative, and photolytic conditions.[1][8][9] Some studies also report degradation under acidic and thermal stress, especially at elevated temperatures.[1][7] It is generally found to be stable under neutral conditions.[8][9]
Q4: What are some of the known impurities and degradation products of this compound?
A4: Several impurities and degradation products of this compound have been identified. These can arise during synthesis or through degradation.[10][11] Pharmacopeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list known impurities.[12] Common degradation pathways include oxidation of the tertiary amine or indole (B1671886) moiety and hydrolysis under acidic or basic conditions.[10]
Troubleshooting Guides
HPLC Method Issues
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | This compound has a pKa of 9.54. Ensure the mobile phase pH is optimized to maintain a consistent ionization state. A pH around 6.5 has been shown to provide good peak shape. |
| Column degradation | The use of highly acidic or basic mobile phases can degrade the stationary phase. Operate within the recommended pH range for the column (typically 2-8 for silica-based columns).[13] |
| Sample solvent mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve and inject the sample in the mobile phase.[13] |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in mobile phase composition | Ensure the mobile phase is thoroughly mixed and degassed. Cover solvent reservoirs to prevent evaporation of volatile components.[13] |
| Pump issues | Check for leaks in the pump seals and fittings. A noisy baseline or pressure fluctuations can indicate pump problems.[13] |
| Temperature variations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[13] |
LC-MS/MS Bioanalytical Method Issues
Problem: Low sensitivity or high background noise.
| Possible Cause | Troubleshooting Step |
| Matrix effects | Components in the biological matrix (e.g., plasma) can suppress or enhance the ionization of Sumatriptan. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.[2] |
| Suboptimal mass spectrometry parameters | Tune the mass spectrometer parameters, including precursor and product ions, collision energy, and ion source settings, to maximize the signal for Sumatriptan.[2] |
| Inappropriate internal standard | The internal standard (IS) should have similar chromatographic and mass spectrometric behavior to the analyte. Terazosin and atenolol (B1665814) have been successfully used as internal standards for Sumatriptan.[2][4] |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is a generalized example based on common practices reported in the literature.[3][5][14]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (e.g., 75:25 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 234 nm[5]
-
Column Temperature: 30°C[5]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase).
-
Perform serial dilutions to create a series of calibration standards covering the desired concentration range (e.g., 0.2-1.2 µg/mL).[5]
-
-
Sample Preparation (for tablet dosage form):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Forced Degradation Studies:
-
Acid Degradation: Reflux the drug solution with an acid (e.g., 2N HCl) at a specified temperature and time (e.g., 60°C for 30 minutes).[5]
-
Base Degradation: Reflux the drug solution with a base (e.g., 2N NaOH) at a specified temperature and time (e.g., 60°C for 30 minutes).[5]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 20% v/v H₂O₂) at a specified temperature and time (e.g., 60°C for 30 minutes).[5]
-
Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures (e.g., 105°C for 6 hours).[5]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a UV cabinet for 7 days).[5]
-
Bioanalytical LC-MS/MS Method for Sumatriptan in Human Plasma
This protocol is a generalized example based on published methods.[2][4]
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A suitable UPLC or HPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.5 mL centrifuge tube, add a small volume of plasma sample (e.g., 100 µL).
-
Add the internal standard solution.
-
Add a basic solution (e.g., 0.1 M NaOH) to adjust the pH.
-
Add an organic extraction solvent (e.g., tert-butyl methyl ether).[2]
-
Vortex for a specified time to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.2 - 1.2 µg/mL | |
| 5 - 150 µg/mL | [3] | |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| LOD | 0.0024 µg/mL | |
| 1.967 µg/mL | [3] | |
| LOQ | 0.0071 µg/mL | |
| 5.961 µg/mL | [3] | |
| Accuracy (% Recovery) | 99.49 - 100.04% |
Table 2: Summary of LC-MS/MS Bioanalytical Method Validation Parameters for Sumatriptan in Human Plasma
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.5 - 50.0 ng/mL | [2] |
| 0.3 - 100 ng/mL | [4] | |
| Correlation Coefficient (r²) | > 0.99 | [2][4] |
| LLOQ | 0.5 ng/mL | [2] |
| 0.3 ng/mL | [4] | |
| Between-Run Precision (%CV) | < 9.51% | [2] |
| Between-Run Accuracy | -7.27% to 8.30% | [2] |
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Stability-indicating methods for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of degradation products of this compound using LC-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of stress degradation products of this compound by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. jocpr.com [jocpr.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. journalijdr.com [journalijdr.com]
Technical Support Center: Enhancing the Oral Bioavailability of Sumatriptan Succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for strategies aimed at improving the low oral bioavailability of Sumatriptan (B127528) Succinate (B1194679).
Understanding the Challenge: Low Oral Bioavailability of Sumatriptan Succinate
This compound, a 5-HT1 receptor agonist widely used in the treatment of migraine, exhibits low oral bioavailability (approximately 14-15%).[1][2][3][4][5][6][7] This is primarily attributed to extensive first-pass metabolism in the liver and, to a lesser extent, incomplete absorption from the gastrointestinal tract.[1][2][4][5][7] Overcoming this challenge is crucial for improving therapeutic efficacy and patient compliance. The following sections detail various strategies and provide technical guidance for their implementation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is mainly due to two factors:
-
Extensive First-Pass Metabolism: After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver, where a significant portion is metabolized before it can reach systemic circulation.[1][2][4][5][7]
-
Incomplete Absorption: While rapidly absorbed, the absorption of this compound from the gut is incomplete.[2][4][5]
Q2: What are the main strategies to bypass first-pass metabolism?
A2: To avoid first-pass metabolism, alternative routes of administration that bypass the gastrointestinal tract and liver are employed. These include:
-
Buccal and Sublingual Delivery: Administration through the oral mucosa allows for direct absorption into the systemic circulation.[2][6][8]
-
Intranasal Delivery: The nasal mucosa offers a large surface area for rapid drug absorption directly into the bloodstream.[9][10][11][12][13][14]
-
Transdermal Delivery: This route involves the delivery of the drug across the skin.[15][16]
Q3: How can nanotechnology-based systems improve the bioavailability of this compound?
A3: Nanotechnology-based delivery systems, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and chitosan (B1678972) nanoparticles, can enhance bioavailability by:
-
Protecting the drug from degradation in the gastrointestinal tract.
-
Increasing the surface area for absorption.
-
Enhancing permeation across biological membranes.[9][13][14][15]
Q4: What is the role of cyclodextrins in improving Sumatriptan's bioavailability?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules. This complexation can improve the solubility and dissolution rate of poorly soluble drugs, which can, in turn, enhance their absorption and bioavailability.[1][8] For Sumatriptan, complexation with cyclodextrins has been shown to increase its permeability across biological membranes.[1][8]
Troubleshooting Guides
Formulation Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Low entrapment efficiency in nanoparticles (SLNs, NLCs, Chitosan NPs) | - High hydrophilicity of this compound.- Inappropriate lipid or polymer concentration.- Suboptimal process parameters (e.g., homogenization speed, sonication time). | - Optimize the drug-to-lipid/polymer ratio.- Use a suitable method to enhance the entrapment of hydrophilic drugs, such as the solvent injection method.[9][15]- Adjust homogenization speed/time or sonication amplitude/duration. |
| Particle aggregation in nanoparticle suspensions | - Insufficient surface charge (low Zeta potential).- Inadequate concentration of stabilizer or surfactant. | - Adjust the pH of the formulation to increase surface charge.- Increase the concentration of the stabilizing agent.- Evaluate different types of surfactants or stabilizers. |
| Poor mucoadhesion of buccal tablets/films | - Incorrect choice or concentration of mucoadhesive polymer.- Insufficient hydration of the polymer.- Presence of an impermeable backing layer that is not functioning correctly. | - Screen different mucoadhesive polymers (e.g., Carbopol, HPMC, Chitosan) and optimize their concentration.[2][8][10][11]- Ensure adequate wetting of the formulation upon application.- Verify the integrity and placement of the backing layer.[8][10] |
| Bitter taste in orally disintegrating or sublingual tablets | - The inherent bitter taste of this compound is not adequately masked. | - Employ taste-masking techniques such as complexation with ion-exchange resins (e.g., Kyron T114) or creating solid dispersions with agents like mannitol.[6][12]- Use flavor-enhancing excipients. |
In Vitro & In Vivo Study Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in in vitro drug release data | - Inconsistent tablet/formulation properties (e.g., hardness, thickness).- Issues with the dissolution apparatus (e.g., improper paddle/basket height, vessel centering).- Air bubbles adhering to the dosage form. | - Ensure strict control over manufacturing parameters to produce uniform batches.- Calibrate and verify the dissolution apparatus settings according to USP guidelines.- Use deaerated dissolution media. |
| Low drug permeation in ex vivo studies (e.g., across buccal or nasal mucosa) | - The integrity of the excised mucosa is compromised.- The formulation does not provide sufficient permeation enhancement. | - Handle the excised tissue carefully to maintain its viability and integrity.- Incorporate permeation enhancers into the formulation, but with caution to avoid mucosal damage.- Ensure the experimental setup (e.g., Franz diffusion cell) is properly assembled. |
| Unexpected pharmacokinetic profiles in animal studies (e.g., multiple peaks) | - For nasal formulations, this can indicate unintended gastrointestinal absorption due to swallowing of the formulation.[11]- For oral formulations, it could be related to food effects or enterohepatic recirculation. | - Optimize the nasal delivery device and administration technique to target the olfactory region and minimize swallowing.- Standardize feeding schedules for animal studies to minimize food-related variability. |
| Low relative bioavailability in in vivo studies despite promising in vitro results | - Poor in vitro-in vivo correlation (IVIVC).- Rapid clearance of the drug from the absorption site.- The animal model may not accurately reflect human physiology. | - Develop a more biorelevant in vitro release method.- Incorporate mucoadhesive agents to increase residence time at the site of absorption.- Carefully select the animal model and be cautious when extrapolating results to humans.[7][18] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on bioavailability enhancement strategies for this compound.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Route | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Oral Solution | Oral | Rabbits | 482.20 ± 22.5 | 2 | 1200.90 ± 150.60 | 100 (Standard) | [2] |
| Mucoadhesive Buccal Tablet (Carbopol/HPMC K4M) | Buccal | Rabbits | 386.00 ± 15.80 | 2 | 1693.90 ± 91.50 | 140.78 | [2][4][5] |
| Self-made Nasal Spray | Intranasal | Beagle Dogs | 319.7 ± 149.0 | 0.75 ± 0.3 | - | 105.6 (vs. Imitrex) | [19] |
| Reference Nasal Spray (Imitrex) | Intranasal | Beagle Dogs | 296.0 ± 84.5 | 0.89 ± 0.63 | - | 100 (Standard) | [19] |
| Nanostructured Lipid Carriers (NLCs) | Intranasal | Rats | - | - | - | Drug Targeting Efficiency to Brain: 258.02% | [17][20] |
Table 2: Formulation Characteristics of Nanoparticle-Based Systems
| Formulation Type | Method | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNPs) | Solvent Injection | 133.4 | -17.7 | 75.5 | [9][15] |
| Nanostructured Lipid Carriers (NLCs) | D-optimal Design | 101 | - | 91.00 | [17][20] |
Experimental Protocols
Protocol 1: Preparation of Mucoadhesive Buccal Tablets
This protocol is based on the direct compression method described for formulating bilayered mucoadhesive buccal tablets.[2][4][5]
Materials:
-
This compound
-
Mucoadhesive polymers (e.g., Carbopol 934, HPMC K4M)
-
Filler/Diluent (e.g., Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Talc)
-
Backing layer material (e.g., Ethyl Cellulose)
Procedure:
-
Drug-Polymer Mixture Preparation:
-
Accurately weigh this compound and the mucoadhesive polymers (e.g., in a 1:1 ratio of Carbopol to HPMC K4M).
-
Mix the powders geometrically in a mortar and pestle for 15 minutes to ensure a homogenous mixture.
-
Add the filler and mix thoroughly.
-
-
Granulation (if necessary): If the powder blend has poor flow properties, perform wet granulation using a suitable binder solution. Dry the granules and pass them through an appropriate sieve.
-
Lubrication: Add the lubricant and glidant to the drug-polymer blend and mix for a further 2-3 minutes.
-
Tablet Compression (Bilayer):
-
Load the powder mixture for the mucoadhesive layer into an 8mm die of a tablet compression machine and lightly compress.
-
Add the powder for the impermeable backing layer (ethyl cellulose) on top of the first layer.
-
Compress the two layers together to form a bilayered tablet with the desired hardness.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent injection method, suitable for entrapping hydrophilic drugs like this compound.[9][15]
Materials:
-
This compound
-
Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic Solvent (e.g., Ethanol, Acetone)
-
Aqueous phase (distilled water)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the solid lipid in the organic solvent by heating it just above the melting point of the lipid.
-
Dissolve this compound in this lipid solution.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in distilled water and heat it to the same temperature as the organic phase.
-
-
Formation of SLNs:
-
Inject the organic phase into the aqueous phase drop-wise under constant stirring using a high-speed homogenizer.
-
Allow the resulting emulsion to cool down to room temperature while stirring. The lipid will precipitate, forming the SLNs.
-
-
Purification:
-
Remove the excess surfactant and un-entrapped drug by methods such as dialysis or centrifugation.
-
Lyophilize the purified SLN dispersion for long-term storage, if required, using a suitable cryoprotectant.
-
Visualizations
Factors Affecting this compound Bioavailability
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo bioavailability studies of this compound buccal tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. jpionline.org [jpionline.org]
- 7. Disposition of sumatriptan in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced pharmacological efficacy of sumatriptan due to modification of its physicochemical properties by inclusion in selected cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CompoundingToday.com | Formulation: Sumatriptan 5-mg/100-µL Nasal Spray, Buffered [compoundingtoday.com]
- 10. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 11. ijpras.com [ijpras.com]
- 12. Sumatriptan Nasal Spray: Package Insert / Prescribing Info / MOA [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. EP1598066A1 - Powder inhalant of sumatriptan and the method of preparation thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. eijppr.com [eijppr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of this compound Nasal Spray [cjph.com.cn]
- 20. Nose-to-brain delivery of sumatriptan-loaded nanostructured lipid carriers: preparation, optimization, characterization and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Formulation Challenges with Sumatriptan Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Sumatriptan (B127528) Succinate (B1194679). While classified as a high-solubility drug (BCS Class III), its low permeability is a significant hurdle for effective oral delivery, making rapid and complete dissolution crucial for maximizing absorption.
Frequently Asked Questions (FAQs)
Q1: Is Sumatriptan Succinate considered to have poor solubility?
A1: While often discussed in the context of "solubility enhancement," this compound is a Biopharmaceutics Classification System (BCS) Class III drug, meaning it possesses high intrinsic solubility but low permeability. The primary challenge in its oral formulation is not dissolving the drug itself, but ensuring it is available at the absorption site in a high enough concentration to overcome its poor membrane permeability. Therefore, the focus is on enhancing the dissolution rate to facilitate absorption.
Q2: What are the main formulation strategies to improve the bioavailability of this compound?
A2: The key strategies focus on accelerating the dissolution rate and exploring alternative delivery routes to bypass first-pass metabolism. These include:
-
Rapidly Disintegrating Formulations: Utilizing superdisintegrants to ensure the tablet breaks apart quickly in the gastrointestinal tract.
-
Solid Dispersions: Dispersing this compound in a carrier matrix at a molecular level to improve its wettability and dissolution.
-
Sublimation Technique: Creating a porous tablet structure by incorporating a volatile agent that is later removed, allowing for rapid ingress of physiological fluids and subsequent disintegration.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex to enhance its apparent solubility and dissolution.
-
Alternative Delivery Routes: Developing sublingual, oral disintegrating, or transdermal formulations to bypass the gastrointestinal tract and first-pass metabolism.
Q3: Which excipients are commonly used to enhance the dissolution of this compound?
A3: Several excipients are employed to improve the dissolution profile of this compound formulations:
-
Superdisintegrants: Crospovidone, Croscarmellose Sodium (CCS), and Sodium Starch Glycolate (SSG) are frequently used to promote rapid tablet disintegration.
-
Solid Dispersion Carriers: Mannitol (B672) is a common choice for creating solid dispersions of this compound.
-
Sublimating Agents: Camphor (B46023) and menthol (B31143) can be used to create porous tablet matrices.
-
Cyclodextrins: Beta-cyclodextrins and their derivatives are used to form inclusion complexes.
Troubleshooting Guides
Issue 1: Slow or Incomplete Tablet Disintegration
| Potential Cause | Troubleshooting Step |
| Inadequate Disintegrant Concentration | Increase the concentration of the superdisintegrant in the formulation. A combination of disintegrants can sometimes be more effective. |
| Excessive Binder Concentration | Reduce the amount of binder or select a binder with lower binding strength. |
| High Tablet Hardness | Decrease the compression force during tableting. A balance must be struck between sufficient hardness to prevent friability and a softness that allows for rapid disintegration. |
| Poor Wettability of the Formulation | Incorporate a surfactant or a hydrophilic excipient to improve water penetration into the tablet matrix. |
Issue 2: Dissolution Rate Fails to Meet Target Profile
| Potential Cause | Troubleshooting Step |
| Drug Particle Size is Too Large | Employ micronization or nano-milling to reduce the particle size of the this compound active pharmaceutical ingredient (API). |
| Formulation is Not Dispersing into Fine Particles | Consider formulating a solid dispersion with a hydrophilic carrier like mannitol to improve the wettability and dissolution of the drug particles. |
| Gelling of Hydrophilic Polymers | If using hydrophilic polymers, ensure they are at an appropriate concentration to avoid the formation of a viscous gel layer that can impede drug release. |
| Inadequate Porosity of the Tablet | Utilize the sublimation technique with an agent like camphor to create a more porous tablet structure, facilitating faster dissolution. |
Data Presentation
Table 1: Comparative Dissolution Data of this compound Formulations
| Formulation Technique | Key Excipients | Dissolution Medium | Time (min) | Cumulative Drug Release (%) | Reference |
| Conventional Tablet | Standard excipients | 0.1N HCl | 30 | ~70-80 | [1] |
| Oral Disintegrating Tablet | Crospovidone (6%) | Phosphate Buffer (pH 6.8) | 10 | >90 | [2] |
| Solid Dispersion (Sublingual) | Mannitol | Phosphate Buffer (pH 6.8) | 10 | ~95 | [3] |
| Sublimation Tablet | Menthol (10%), CCS (8%) | 0.1N HCl | 15 | ~99 | [1] |
| Cyclodextrin Complex | β-cyclodextrin | Not Specified | - | Enhanced dissolution profile reported | [4] |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: In Vitro Permeation of this compound
| Delivery System | Membrane | Key Findings | Reference |
| Transdermal Patch | Rabbit Skin | 2-fold enhancement in permeation with 10% Isopropyl myristate. | [5] |
| Self-dissolving Microneedles | Human Skin | High-density microneedles (800 µm) provided optimal permeation. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
-
Melt Method:
-
Melt a suitable carrier (e.g., Mannitol) in a porcelain dish at a temperature above its melting point (e.g., 170°C).
-
Add the accurately weighed this compound to the molten carrier and stir until a homogenous mixture is obtained.
-
Rapidly cool the mixture in an ice bath to solidify the dispersion.
-
Pulverize the solid dispersion and pass it through a sieve of appropriate mesh size.
-
Protocol 2: Formulation of Oral Disintegrating Tablets by Sublimation
-
Blending:
-
Mix this compound, a subliming agent (e.g., camphor or menthol), a superdisintegrant (e.g., Crospovidone), and other excipients (e.g., filler, binder) in a blender.
-
-
Compression:
-
Compress the blend into tablets using a tablet press.
-
-
Sublimation:
-
Place the tablets in a hot air oven at a temperature sufficient to cause sublimation of the volatile agent (e.g., 60°C for camphor) for a specified duration.
-
The removal of the subliming agent creates a porous tablet structure.
-
-
Packaging:
-
Store the porous tablets in a moisture-resistant packaging.
-
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., 0.1N HCl or Phosphate Buffer pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the samples for this compound content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
Caption: Logical workflow for enhancing this compound formulation.
Caption: Experimental workflow for tablet formulation and evaluation.
Caption: Simplified signaling pathway of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Permeation of this compound across human skin using multiple types of self-dissolving microneedle arrays fabricated from sodium hyaluronate - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing degradation products in Sumatriptan Succinate stability studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability studies of Sumatriptan (B127528) Succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: Under what conditions does Sumatriptan Succinate typically degrade?
A1: this compound is known to degrade under specific stress conditions. Forced degradation studies have shown that it is susceptible to degradation under basic, oxidative, and photolytic conditions.[1][2] Some studies also report degradation under acidic and thermal stress, particularly at elevated temperatures.[3][4] It is generally found to be stable under neutral conditions.[1]
Q2: What are the common degradation products of this compound?
A2: Several degradation products of this compound have been identified and characterized using techniques like LC-MS/MS and NMR.[1][2] While the exact number and structure can vary depending on the specific stress conditions, studies have identified up to eight distinct degradation products (DP-1 to DP-8).[1] The European Pharmacopoeia and U.S. Pharmacopeia also list four known impurities (Impurity-A, B, C, and D).[5][6]
Q3: What analytical methods are recommended for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended approach for analyzing this compound and its degradation products.[5][7][8] These methods typically utilize a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol.[1][7][8] UV detection is commonly performed at wavelengths around 221 nm, 225 nm, or 234 nm.[5][7][8]
Troubleshooting Guide
Issue 1: An unknown peak is observed in my chromatogram during a stability study.
-
Possible Cause A: A new degradation product.
-
Troubleshooting Steps:
-
Verify that the peak is not present in the chromatogram of the initial, unstressed sample.
-
If the peak appears or grows over time or under stress conditions, it is likely a degradation product.
-
Characterize the new peak using a photodiode array (PDA) detector to obtain its UV spectrum and compare it to that of this compound.
-
For structural elucidation, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[3][4]
-
-
-
Possible Cause B: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank injection (mobile phase only) to rule out contamination from the solvent.
-
Clean the HPLC system, including the injector and column, according to the manufacturer's instructions.
-
Prepare fresh mobile phase and sample solutions.
-
-
Issue 2: Poor resolution between this compound and its degradation products.
-
Possible Cause A: Inappropriate mobile phase composition.
-
Troubleshooting Steps:
-
Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous component generally increases retention time and may improve the resolution of early-eluting peaks.
-
Modify the pH of the mobile phase buffer. The ionization state of this compound and its impurities can affect their retention behavior.[5][7]
-
Consider using a different organic modifier or buffer system.
-
-
-
Possible Cause B: Inadequate column chemistry.
-
Troubleshooting Steps:
-
Ensure the column is not old or degraded. Check the column's performance parameters like theoretical plates and tailing factor.
-
If resolution is still poor, consider trying a column with a different stationary phase (e.g., a different C18 column from another brand or a phenyl-hexyl column).
-
-
Issue 3: Inconsistent retention times for this compound.
-
Possible Cause A: Fluctuations in the HPLC system.
-
Troubleshooting Steps:
-
Check for leaks in the pump, injector, and fittings.
-
Ensure the mobile phase is properly degassed to prevent air bubbles in the pump heads.
-
Verify that the column oven temperature is stable.
-
-
-
Possible Cause B: Changes in mobile phase composition.
-
Troubleshooting Steps:
-
If preparing the mobile phase manually, ensure accurate measurements of all components.
-
If using a gradient elution, ensure the gradient program is running correctly.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 1.5 hours | 60°C | Significant | [5][6] |
| Base Hydrolysis | 3N NaOH | 9 hours | 60°C | Significant | [5][6] |
| Oxidative | 1% H₂O₂ | 2.5 hours | Room Temp | Significant | [6] |
| Thermal | Dry Heat | 12 hours | 105°C | Significant | [6] |
| Photolytic | UV Light (254 nm) | 2 hours | Ambient | Significant | [4] |
| Photolytic | Sunlight | 1.2 Million Lux hours | Ambient | Significant | [6] |
| Neutral Hydrolysis | Purified Water | 12 hours | 60°C | Stable | [5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of mobile phase components).
-
Acid Degradation: Mix the stock solution with an equal volume of 1N HCl. Reflux the solution at 60°C for 1.5 hours.[5][6] After cooling, neutralize the solution with 1N NaOH.
-
Base Degradation: Mix the stock solution with an equal volume of 3N NaOH. Reflux the solution at 60°C for 9 hours.[5][6] After cooling, neutralize the solution with 1N HCl.
-
Oxidative Degradation: Treat the stock solution with 1% hydrogen peroxide (H₂O₂) at room temperature for 2.5 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 12 hours.[6]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 2 hours and to sunlight for 1.2 million lux hours.[4][6]
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This is an example of a stability-indicating RP-HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Mobile Phase: A gradient mixture of 0.05 M Phosphate buffer (pH 3.0), Acetonitrile, and Methanol.[5][6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. Identification and characterization of stress degradation products of this compound by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of degradation products of this compound using LC-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Sumatriptan Succinate Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sumatriptan (B127528) Succinate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is Sumatriptan Succinate and what is its primary mechanism of action?
This compound is a selective serotonin (B10506) receptor agonist.[1] Its therapeutic effect in treating migraines is attributed to its high affinity for 5-HT1B and 5-HT1D receptors.[1] This binding results in the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release, which are key factors in migraine pathophysiology.[1][2]
Q2: What are the common administration routes for this compound in preclinical studies?
In preclinical rodent models, common administration routes include intraperitoneal (i.p.), subcutaneous (s.c.), intramuscular (i.m.), and oral gavage.[3][4][5] The choice of administration route significantly impacts the drug's bioavailability and pharmacokinetics.
Q3: What are typical dosage ranges for this compound in rodent models of migraine?
Dosage ranges in preclinical studies can vary. For instance, in mouse models of nitroglycerin-induced allodynia, intraperitoneal doses of 300 µg/kg and 600 µg/kg have been used.[4] In rats, doses of 0.3 mg/kg (i.p.) and 1 mg/kg (i.m.) have been tested.[3] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental model and endpoint.
Q4: What is the pharmacokinetic profile of this compound in preclinical models?
Preclinical studies in rats, dogs, and rabbits have shown that Sumatriptan is well-absorbed, with some first-pass metabolism affecting oral bioavailability.[6] The drug is cleared rapidly, with a half-life of 1-2 hours in these species.[6] Notably, the passage of Sumatriptan across the blood-brain barrier appears to be limited.[6]
Data Presentation
Table 1: Comparison of this compound Bioavailability and Half-Life Across Different Administration Routes (Clinical Data)
| Administration Route | Bioavailability | Time to Peak Concentration (Tmax) | Elimination Half-Life |
| Subcutaneous | ~96-97%[1][7] | ~10-12 minutes[7] | ~2 hours[1][2][7] |
| Oral | ~14%[2][7] | ~45 minutes (to 75% of peak)[7] | ~2 hours[2][7] |
| Intranasal | Variable | Faster than oral | ~2 hours[2] |
| Rectal | Higher than oral | Variable | ~2 hours[2] |
Table 2: Exemplary Dosages of this compound in Preclinical Rodent Models
| Animal Model | Species | Administration Route | Dosage | Outcome Measure | Reference |
| Nitroglycerin-induced hyperalgesia | Mouse | Intraperitoneal (i.p.) | 300 µg/kg, 600 µg/kg | Reversal of thermal and mechanical hypersensitivity | [4] |
| Nitroglycerin-induced hyperalgesia | Mouse | Intrathecal (i.t.) | 0.06 µg | Reversal of mechanical hypersensitivity | [4] |
| Nitroglycerin-induced nociception | Rat | Intraperitoneal (i.p.) | 0.3 mg/kg | Orofacial nociception | [3] |
| Nitroglycerin-induced nociception | Rat | Intramuscular (i.m.) | 1 mg/kg | Orofacial nociception | [3] |
| Chronic Migraine Model | Mouse | Chronic administration | Not specified | Medication-overuse headache development | [5] |
Experimental Protocols
Protocol 1: Nitroglycerin-Induced Allodynia in Mice
This protocol is adapted from studies investigating migraine-like pain in rodents.[4][5]
-
Animal Habituation: Habituate male C57BL/6 mice to the testing environment and equipment for at least two days before the experiment to minimize stress-induced variability.
-
Baseline Nociceptive Testing: Measure baseline thermal and mechanical sensitivity.
-
Thermal Sensitivity (Hargreaves Test): Place the mouse in a plexiglass chamber on a glass floor and apply a radiant heat source to the hind paw. Record the latency to paw withdrawal.
-
Mechanical Sensitivity (von Frey Test): Use calibrated von Frey filaments to apply increasing force to the plantar surface of the hind paw. Determine the paw withdrawal threshold.
-
-
Induction of Hyperalgesia: Administer nitroglycerin (NTG) at a dose of 10 mg/kg, i.p.
-
This compound Administration: Five minutes after NTG injection, administer this compound at the desired dose (e.g., 300 µg/kg or 600 µg/kg, i.p.) or vehicle control.
-
Post-Treatment Nociceptive Testing: Re-evaluate thermal and mechanical sensitivity at regular intervals (e.g., 30, 60, 120, and 240 minutes) after NTG administration to assess the effect of this compound.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow for preclinical studies.
Troubleshooting Guide
Q5: My this compound treatment is not showing any effect in my rodent model. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: The dose may be too low. Preclinical studies have used a range of doses, and the optimal dose can be model-dependent.[3][4] It is advisable to perform a dose-response study.
-
Administration Route and Timing: The route of administration affects bioavailability.[2][7] Subcutaneous administration generally has higher bioavailability than oral.[2][7] The timing of administration relative to the induction of the migraine-like state is also critical.
-
Animal Model: Some preclinical models may not be responsive to Sumatriptan. For example, one study found that Sumatriptan did not significantly influence the effect of nitroglycerin in an orofacial pain assay in rats.[3] It is important to select a well-validated model.
-
Drug Stability: Ensure the proper storage and handling of your this compound solution to maintain its stability and potency.
Q6: I am observing high variability in my experimental results. How can I reduce this?
High variability can be addressed by:
-
Controlling for Biological Variables: Factors such as the sex, age, and strain of the animals can influence the response to Sumatriptan. Using a homogenous group of animals can help reduce variability.
-
Standardizing Experimental Procedures: Ensure that all experimental procedures, including animal handling, drug administration, and behavioral testing, are performed consistently across all animals and experimental groups.
-
Adequate Sample Size: A sufficient number of animals per group is necessary to detect statistically significant differences and reduce the impact of individual outliers.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to minimize unconscious bias in data collection and analysis.
Caption: A troubleshooting decision tree for preclinical experiments.
References
- 1. Articles [globalrx.com]
- 2. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]
- 4. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies on the anti-migraine drug, sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the permeability of Sumatriptan Succinate in delivery systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the permeability of Sumatriptan (B127528) Succinate (B1194679) in various delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of Sumatriptan Succinate?
A1: this compound faces several delivery challenges primarily due to its physicochemical properties. Its oral bioavailability is low (around 14-15%) because of extensive first-pass metabolism in the liver.[1][2][3][4][5] Additionally, its hydrophilic nature (low LogP value of 0.93) limits its passive diffusion across lipid-rich biological membranes like the skin and nasal mucosa.[1] During migraine attacks, patients may experience gastroparesis (delayed gastric emptying), which can further hinder the absorption and effectiveness of oral formulations.[6][7]
Q2: Which delivery routes are being explored to improve this compound bioavailability?
A2: To bypass the limitations of oral administration, several alternative delivery routes are under investigation. These include:
-
Transdermal delivery: This route aims to deliver the drug directly into the systemic circulation through the skin, avoiding first-pass metabolism.[8][9][10][11][12][13]
-
Nasal delivery: The nasal mucosa offers a large surface area and high vascularity, allowing for rapid drug absorption and onset of action.[1][6][7][14][15]
-
Sublingual delivery: This method involves placing the drug under the tongue for rapid absorption into the bloodstream, bypassing the gastrointestinal tract.[5][16][17]
Q3: What are the most common strategies to enhance the permeability of this compound?
A3: Common strategies to enhance the permeability of this compound include:
-
Chemical Penetration Enhancers: These are compounds that reversibly disrupt the barrier function of the skin or nasal mucosa. Examples include fatty acids, surfactants (e.g., Sodium Lauryl Sulfate, Tween 80), and bile salts.[1][9][14]
-
Physical Enhancement Techniques: These methods use physical means to increase drug permeation. Microneedles, which create micron-sized pores in the skin, are a prominent example.[8][10][11] Iontophoresis, which uses a small electric current to drive charged drug molecules across the skin, has also been explored.[13]
-
Novel Formulation Approaches: This includes developing advanced drug delivery systems like nanoparticles, microemulsions, and self-nanoemulsifying drug delivery systems (SNEDDS) to improve drug solubility and permeation.[3][7] The use of cyclodextrins to form inclusion complexes has also been shown to enhance permeability.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro permeability studies of this compound.
Problem 1: Low and Variable Permeation Across Skin Models
-
Potential Cause 1: Inadequate Skin Model Preparation. The integrity of the skin model (e.g., excised pig ear skin, human cadaver skin) is crucial for reliable results. Improper handling or storage can compromise the barrier function.
-
Troubleshooting Strategy: Ensure the skin is properly excised, cleaned of any adhering fat and subcutaneous tissue, and stored at an appropriate temperature (e.g., -20°C) until use. Before the experiment, visually inspect the skin for any damage. Measure the transepidermal water loss (TEWL) to confirm the integrity of the stratum corneum.[11]
-
-
Potential Cause 2: Poor Drug Solubility in the Donor Vehicle. this compound's solubility can be a limiting factor for permeation.
-
Troubleshooting Strategy: Conduct solubility studies with various pharmaceutically acceptable solvents and co-solvent systems. For instance, combinations of propylene (B89431) glycol (PG) and saline have been shown to be effective.[8]
-
-
Potential Cause 3: Insufficient Penetration Enhancement. The chosen penetration enhancer or its concentration may not be optimal.
Problem 2: Low Drug Recovery in Nasal Permeation Studies
-
Potential Cause 1: Rapid Mucociliary Clearance in the Ex Vivo Model. The natural clearance mechanism of the nasal mucosa can remove the formulation before significant permeation occurs.
-
Troubleshooting Strategy: Incorporate mucoadhesive polymers (e.g., Carbopol 934P, Pluronic F127) into your formulation to increase its residence time on the nasal mucosa.[1]
-
-
Potential Cause 2: Non-specific Binding of the Drug. this compound might bind to the components of the experimental setup (e.g., diffusion cell, tubing).
-
Troubleshooting Strategy: Use low-binding materials for your experimental apparatus. Perform a mass balance study to quantify the amount of drug lost due to non-specific binding.
-
-
Potential Cause 3: Degradation of the Drug in the Formulation. The stability of this compound in the chosen vehicle and with the selected enhancers should be confirmed.
-
Troubleshooting Strategy: Conduct stability studies of your formulation under the experimental conditions (e.g., temperature, pH). Use a validated analytical method (e.g., HPLC) to check for any degradation products.
-
Data Presentation
Table 1: Comparison of Transdermal Permeation Enhancement Strategies for this compound
| Enhancement Strategy | Skin Model | Key Findings | Flux (µg/cm²/h) | Enhancement Ratio | Reference |
| Microneedles (1.5mm MN) | Pig Ear Skin | Significant increase in permeation with increasing needle length. | ~2340 (converted from nmoL/cm²/h) | 26.4 | [8] |
| Chemical Enhancer (Azone®) | Porcine Skin | Azone® provided the highest permeability profiles in PVA-based systems. | Not explicitly stated in µg/cm²/h | Statistically significant increase | [12] |
| Chemical Enhancer (IPM 10%) | Rabbit Skin | 2-fold enhancement in permeation compared to control. | Not explicitly stated in µg/cm²/h | 2 | [9] |
| Self-dissolving Microneedles (800 µm) | Human Skin | Optimal formulation for meeting clinical therapeutic requirements. | Not explicitly stated in µg/cm²/h | Not applicable | [10] |
| Solvent System (33% PG in EtOH) | Rat Skin | Maximum flux obtained with this binary solvent system. | 345.8 | Not applicable | [3] |
Table 2: Comparison of Nasal Permeation Enhancement Strategies for this compound
| Enhancement Strategy | Mucosa Model | Key Findings | Permeability Coefficient (cm/s) | Enhancement Ratio | Reference |
| 1% Sodium Lauryl Sulfate (SLS) | Sheep Nasal Mucosa | Most effective among the enhancers tested, doubling the permeation. | Not explicitly stated | 1.72 | [1] |
| 0.005% w/w Transcutol | Sheep Nasal Mucosa | Provided the best permeation profile among the tested formulations. | Not explicitly stated | Not applicable | [14] |
| 0.20% DDM | Not specified | Designed to have pharmacokinetics comparable to subcutaneous sumatriptan. | Not explicitly stated | Not applicable | [15] |
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the passive permeation of this compound across an excised skin model and to assess the effect of permeation enhancers.
-
Methodology:
-
Skin Preparation: Excised skin (e.g., pig ear skin) is carefully cleaned of subcutaneous fat and hair. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.[8]
-
Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.[8][9]
-
Dosing: The this compound formulation (with or without enhancers) is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][8]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / C₀, where C₀ is the initial drug concentration in the donor compartment.
-
2. In Vitro Nasal Permeation Study
-
Objective: To assess the permeation of this compound across excised nasal mucosa.
-
Methodology:
-
Mucosa Preparation: Fresh nasal mucosa (e.g., from sheep) is carefully separated from the underlying cartilage and connective tissue.[1][14] The mucosa is then mounted between the donor and receptor compartments of a Franz diffusion cell.
-
Experimental Setup: The receptor compartment is filled with a buffer solution (e.g., PBS, pH 6.4) to mimic nasal pH, and the temperature is maintained at 34°C.[1]
-
Dosing: The nasal formulation of this compound is placed in the donor compartment.
-
Sampling: Aliquots are withdrawn from the receptor compartment at specific time points and analyzed for drug content.
-
Quantification: The amount of permeated drug is quantified using a suitable analytical technique like HPLC.[1]
-
Data Analysis: Permeation parameters such as flux and permeability coefficient are calculated as described for the skin permeation study.
-
Visualizations
Caption: Workflow for In Vitro Skin Permeation Studies.
Caption: Troubleshooting Logic for Low Skin Permeation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formulation and evaluation of sublingual tablets containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing Intranasal Delivery Systems of Sumatriptan for the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. adminmed.com [adminmed.com]
- 9. researchgate.net [researchgate.net]
- 10. Permeation of this compound across human skin using multiple types of self-dissolving microneedle arrays fabricated from sodium hyaluronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of transdermal delivery of this compound using a novel self-dissolving microneedle array fabricated from sodium hyaluronate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound transdermal delivery systems for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of different transnasal formulations of this compound: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DFN-02, Sumatriptan 10 mg Nasal Spray with Permeation Enhancer, for the Acute Treatment of Migraine: A Randomized, Double-Blind, Placebo-Controlled Study Assessing Functional Disability and Subject Satisfaction with Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciensage.info [sciensage.info]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Sumatriptan Succinate and Other Triptans in Preclinical Migraine Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triptan Efficacy Supported by Experimental Data
The triptan class of drugs revolutionized the acute treatment of migraine, with Sumatriptan Succinate being the vanguard. As selective serotonin (B10506) 5-HT1B/1D receptor agonists, their primary mechanisms of action are cranial vasoconstriction and the inhibition of neurogenic inflammation in the dura mater. Following the success of Sumatriptan, a new generation of triptans, including Rizatriptan, Zolmitriptan, Naratriptan, Almotriptan, Frovatriptan, and Eletriptan, were developed with modifications aimed at improving pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the preclinical efficacy of this compound versus these other triptans, focusing on key experimental models that predict anti-migraine activity.
Comparative Efficacy Data
The following table summarizes the available quantitative data from preclinical studies, offering a direct comparison of the potency of various triptans against this compound in critical models of migraine pathophysiology.
| Triptan | Animal Model | Efficacy Endpoint | This compound (ED₅₀/ID₅₀) | Comparator Triptan (ED₅₀/ID₅₀) |
| Naratriptan | Anesthetized Dog | Carotid Vasoconstriction | ~47 µg/kg, i.v. | 19 µg/kg, i.v. |
| Zolmitriptan | Anesthetized Cat | Carotid Arterial Conductance | - | 1.1-1.9 µg/kg, i.v. |
| Avitriptan | Anesthetized Pig | Carotid Arteriovenous Anastomotic Blood Flow Constriction | 158 ± 43 nmol/kg, i.v. | 132 ± 40 nmol/kg, i.v. |
| Eletriptan | Anesthetized Pig | Carotid Arteriovenous Anastomotic Vascular Conductance | 156 ± 54 nmol/kg, i.v. | 400 ± 91 nmol/kg, i.v. |
| Naratriptan | Rat | Dural Plasma Extravasation | ID₅₀ of 4 µg/kg, i.v. | Equipotent to Sumatriptan |
| Zolmitriptan | Rat | Trigeminal Neuropathic Pain (Mechanical Allodynia) | Significant reduction at 100 µg/kg, s.c. | More pronounced effect than Sumatriptan at 100 µg/kg, s.c. |
Signaling Pathway of Triptans
Triptans exert their therapeutic effects through their agonist activity at 5-HT1B and 5-HT1D receptors, which are expressed on both vascular smooth muscle cells of cranial blood vessels and on trigeminal nerve endings.
Caption: Triptan signaling pathway leading to vasoconstriction and inhibition of neurogenic inflammation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in the comparative efficacy of triptans.
Carotid Artery Constriction Model
This in vivo model assesses the vasoconstrictor effect of triptans on cranial blood vessels, a primary mechanism of their anti-migraine action.
-
Animal Species: Typically, anesthetized dogs or pigs are used due to the anatomical and physiological similarities of their cranial vasculature to humans.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital) and mechanically ventilated.
-
Surgical Preparation: The common carotid artery is exposed, and a flow probe is placed around it to measure blood flow. Catheters are inserted for drug administration (intravenously) and blood pressure monitoring.
-
Drug Administration: Triptans are administered as intravenous bolus injections in ascending doses.
-
Outcome Measurement: The primary endpoint is the change in carotid arterial blood flow or vascular resistance. The dose required to produce a 50% of the maximal vasoconstrictor response (ED₅₀) is calculated to determine the potency of the triptan.
Neurogenic Dural Plasma Extravasation Model
This model evaluates the ability of triptans to inhibit neurogenic inflammation in the dura mater, a key process implicated in migraine pain.
-
Animal Species: Rats are commonly used for this model.
-
Anesthesia: Animals are anesthetized (e.g., with a mixture of ketamine and xylazine).
-
Surgical Preparation: The trachea is cannulated for artificial respiration. A femoral vein is cannulated for drug and tracer administration. The skull is exposed to allow for stimulation of the trigeminal ganglion.
-
Induction of Neurogenic Inflammation: The trigeminal ganglion is electrically stimulated, which causes the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP), leading to plasma protein extravasation from dural blood vessels.
-
Drug Administration: The test triptan or vehicle is administered intravenously prior to the trigeminal stimulation. A fluorescently labeled tracer (e.g., Evans blue dye bound to albumin) is also injected intravenously to quantify the extent of plasma extravasation.
-
Outcome Measurement: After a set period, the animal is euthanized, and the dura mater is removed. The amount of extravasated dye in the dura is quantified spectrophotometrically. The efficacy of the triptan is expressed as the dose that inhibits the stimulation-induced plasma extravasation by 50% (ID₅₀).
Trigeminal Nucleus Caudalis (TNC) Activation Model
This model assesses the central effects of triptans on the transmission of nociceptive signals from the cranial dura to the brainstem.
-
Animal Species: Cats or rats are typically used.
-
Anesthesia: Animals are anesthetized and placed in a stereotaxic frame.
-
Surgical Preparation: A craniotomy is performed to expose the superior sagittal sinus (a dural structure). A laminectomy is performed to expose the TNC in the brainstem.
-
Induction of Neuronal Activation: The superior sagittal sinus is electrically or mechanically stimulated to activate trigeminal afferent fibers.
-
Drug Administration: The triptan is administered systemically (e.g., intravenously or subcutaneously).
-
Outcome Measurement: The activity of neurons in the TNC is recorded using extracellular single-unit recording techniques. The primary endpoint is the inhibition of neuronal firing in response to dural stimulation following drug administration. Alternatively, the expression of the immediate-early gene c-fos, a marker of neuronal activation, can be quantified in the TNC using immunohistochemistry. The dose that produces a 50% inhibition of the neuronal response (IC₅₀) can be determined.
Experimental Workflow for Preclinical Triptan Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel triptan in a preclinical setting, using the dural plasma extravasation model as an example.
Caption: A typical experimental workflow for assessing triptan efficacy in a preclinical model.
Conclusion
The preclinical data, while not exhaustive for every triptan in every model, suggest that the second-generation triptans exhibit a range of potencies relative to this compound. Some, like Naratriptan, demonstrate higher potency in vasoconstrictor models, while others show comparable or slightly different efficacy profiles in models of neurogenic inflammation. These differences are often attributed to variations in lipophilicity, which affects blood-brain barrier penetration, and receptor binding affinity. The choice of preclinical model is critical, as each interrogates a specific aspect of migraine pathophysiology. A comprehensive understanding of a triptan's preclinical profile across these models is essential for predicting its clinical performance and for the rational design of future anti-migraine therapies.
Preclinical Showdown: A Comparative Guide to Sumatriptan Succinate and CGRP Inhibitors in Migraine Models
For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of Sumatriptan (B127528) Succinate, a long-standing first-line treatment for migraine, and the newer class of Calcitonin Gene-Related Peptide (CGRP) inhibitors. This document synthesizes available preclinical data to illuminate their distinct pharmacological profiles, supported by experimental evidence.
Executive Summary
Sumatriptan, a serotonin (B10506) 5-HT1B/1D receptor agonist, has been a cornerstone of acute migraine therapy for decades. Its mechanism primarily involves vasoconstriction of cranial blood vessels and inhibition of neurotransmitter release. The advent of CGRP inhibitors, which include small molecule antagonists (gepants) and monoclonal antibodies, has revolutionized migraine treatment by directly targeting a key neuropeptide in migraine pathophysiology. Preclinical evidence demonstrates that both drug classes are effective in animal models of migraine, albeit through different mechanisms of action. This guide delves into a comparative analysis of their in vitro and in vivo preclinical data.
Mechanism of Action and Signaling Pathways
Sumatriptan's therapeutic effect is primarily mediated through its agonist activity at 5-HT1B and 5-HT1D receptors. Activation of these receptors leads to the constriction of dilated intracranial arteries and the inhibition of the release of pro-inflammatory neuropeptides, including CGRP, from trigeminal nerve endings.[1][2][3]
CGRP inhibitors, on the other hand, function by either blocking the CGRP receptor (gepants and erenumab) or by binding to the CGRP ligand itself (eptinezumab, fremanezumab, and galcanezumab), thereby preventing its vasodilatory and pain-sensitizing effects.[4]
Figure 1: Signaling Pathways of Sumatriptan and CGRP Inhibitors.
In Vitro Pharmacology: A Head-to-Head Comparison
In vitro studies are crucial for determining the binding affinity and functional potency of compounds at their respective targets. The following tables summarize the available preclinical data for Sumatriptan and representative CGRP inhibitors. It is important to note that direct comparative studies are limited, and the data presented is often compiled from different sources.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Target | Ki (nM) | Species | Reference |
| Sumatriptan | 5-HT1B | 27 | Human | [1] |
| 5-HT1D | 17 | Human | [1] | |
| Olcegepant | CGRP Receptor | ~2 | Human | [5] |
| Telcagepant | CGRP Receptor | 0.3-1.3 | Human | [5] |
| Rimegepant | CGRP Receptor | 0.027 | Human | [6][7][8] |
| Ubrogepant | CGRP Receptor | 0.07 | Human | [6][7][8] |
| Atogepant | CGRP Receptor | 0.017 | Human | [6][7][8] |
Note: Lower Ki values indicate higher binding affinity. Data for CGRP inhibitors are for the human CGRP receptor.
Table 2: In Vitro Functional Potency (IC50/EC50, nM)
| Compound | Assay | IC50/EC50 (nM) | Species | Reference |
| Sumatriptan | Inhibition of stimulated CGRP release | ~1000 | Rat | |
| Olcegepant | Inhibition of CGRP-induced cAMP accumulation | ~0.5 | Human | |
| Telcagepant | Inhibition of CGRP-induced cAMP accumulation | ~1 | Human |
Note: Data for direct comparison of functional potency in the same assay is scarce. The provided values are illustrative and sourced from various studies.
In Vivo Preclinical Efficacy
Animal models of migraine are instrumental in evaluating the therapeutic potential of novel compounds. Key models include the inhibition of dural plasma extravasation and the suppression of neuronal activation in the trigeminal nucleus caudalis (TNC).
Inhibition of Dural Plasma Extravasation
Neurogenic dural plasma extravasation is a marker of trigeminal nerve activation and is considered a preclinical correlate of migraine pain.
Figure 2: Experimental Workflow for Dural Plasma Extravasation Model.
Table 3: Efficacy in Dural Plasma Extravasation Model
| Compound | ID50 (µg/kg, i.v.) | Species | Reference |
| Sumatriptan | 30 | Rat | [9][10] |
| Olcegepant | ~25 | Rat |
Note: ID50 represents the dose required to inhibit the response by 50%. While not from a direct head-to-head study, the data suggests comparable potency in this model.
Inhibition of Trigeminal Nucleus Caudalis (TNC) Activation
The TNC is a key relay station for craniofacial pain. Inhibition of neuronal firing or markers of neuronal activation (e.g., c-fos expression) in the TNC is another important measure of anti-migraine activity.
Preclinical studies have shown that sumatriptan can reduce the number of c-fos positive cells in the TNC following stimulation of the superior sagittal sinus.[10] Similarly, CGRP receptor antagonists have been shown to inhibit spinal trigeminal nucleus activity.[4]
Preclinical Pharmacokinetics
The pharmacokinetic properties of a drug are critical for its clinical success. The following table provides a summary of key preclinical pharmacokinetic parameters for Sumatriptan and some CGRP inhibitors. It is important to consider that these parameters can vary significantly across species.
Table 4: Comparative Preclinical Pharmacokinetic Parameters
| Parameter | Sumatriptan | Rimegepant | Ubrogepant | Atogepant |
| Bioavailability (Oral, %) | Rat: ~50% | Rat: ~29% | Rat: ~13% | Rat: ~75% |
| Half-life (t½, hours) | Rat: ~2 | Rat: ~5 | Rat: ~3 | Rat: ~9 |
| Brain Penetration | Low | Moderate | Low | Moderate |
Note: This data is compiled from various preclinical studies and serves as a general comparison.
Experimental Protocols
Dural Plasma Protein Extravasation Assay
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.
-
Trigeminal Ganglion Stimulation: A stereotaxic frame is used to position a stimulating electrode over the trigeminal ganglion.
-
Dye Administration: Evans blue dye, which binds to albumin, is injected intravenously.
-
Stimulation and Drug Administration: The trigeminal ganglion is electrically stimulated to induce plasma extravasation. Test compounds (Sumatriptan or CGRP inhibitors) are administered intravenously prior to stimulation.
-
Quantification: After a set period, the animals are euthanized, and the dura mater is removed. The amount of extravasated Evans blue dye is quantified spectrophotometrically.
In Vitro CGRP Release from Trigeminal Ganglion Neurons
-
Cell Culture: Trigeminal ganglia are dissected from neonatal rats, and the neurons are dissociated and cultured.
-
Stimulation: Neurons are stimulated with a depolarizing agent (e.g., high potassium concentration) or capsaicin (B1668287) to induce CGRP release.
-
Drug Incubation: Test compounds are added to the culture medium before and during stimulation.
-
CGRP Measurement: The amount of CGRP released into the culture medium is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).[9][11]
c-Fos Immunohistochemistry in the Trigeminal Nucleus Caudalis
-
Animal Model: Migraine-like pain is induced in rats or mice, for example, by electrical stimulation of the trigeminal ganglion or administration of nitroglycerin.
-
Drug Administration: Test compounds are administered before or after the pain induction.
-
Tissue Processing: Two hours after stimulation, the animals are euthanized, and the brainstems are removed, fixed, and sectioned.
-
Immunohistochemistry: The brainstem sections are incubated with a primary antibody against c-Fos, followed by a secondary antibody conjugated to a detectable marker.
-
Analysis: The number of c-Fos-positive neurons in the TNC is counted under a microscope.
Conclusion
Preclinical data reveal that both Sumatriptan Succinate and CGRP inhibitors are effective in established animal models of migraine, validating their distinct mechanisms of action. Sumatriptan demonstrates potent inhibition of dural plasma extravasation and CGRP release through its action on 5-HT1B/1D receptors. CGRP inhibitors, with their high affinity and specificity for the CGRP pathway, also show robust efficacy in these models. While direct head-to-head preclinical comparisons are not always available, the existing data suggest that both classes of drugs are potent modulators of the trigeminovascular system. The choice between these therapeutic strategies in a clinical setting will depend on a variety of factors including patient-specific characteristics, side-effect profiles, and the chronicity of the disease. This guide provides a foundational preclinical framework to aid researchers and clinicians in understanding the pharmacological nuances of these important anti-migraine agents.
References
- 1. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptans vs. CGRPs for Migraines: How Do They Compare? - GoodRx [goodrx.com]
- 4. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Calcitonin gene-related peptide stimulation of nitric oxide synthesis and release from trigeminal ganglion glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the triptan antimigraine agents: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Migraine Relief: A Comparative Analysis of Novel Sumatriptan Succinate Formulations in Preclinical Models
FOR IMMEDIATE RELEASE
A detailed examination of emerging drug delivery technologies for Sumatriptan (B127528) Succinate (B1194679) demonstrates significant advancements in pharmacokinetic profiles compared to conventional oral and subcutaneous administrations. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the efficacy of new Sumatriptan Succinate formulations validated in animal models, supported by experimental data and detailed protocols.
The therapeutic landscape for migraine is evolving, with a focus on reformulating existing treatments like this compound to enhance bioavailability, accelerate onset of action, and improve patient compliance. This report synthesizes preclinical data from various innovative delivery systems, including transdermal microneedles, buccal tablets, and intranasal powders, offering a quantitative comparison of their performance in established animal models.
Comparative Pharmacokinetics of this compound Formulations
The oral bioavailability of this compound is notably low, approximately 15%, due to extensive first-pass metabolism.[1][2] This limitation has driven the development of alternative delivery routes to improve systemic drug exposure and therapeutic efficacy. The following table summarizes key pharmacokinetic parameters of various novel formulations compared to traditional routes, as observed in animal studies.
| Formulation | Animal Model | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Key Findings & Citation |
| Oral (Standard) | Rat | ~37% | ~2.5 | ~51 (for 100mg dose in humans) | Subject to significant first-pass metabolism.[2][3] |
| Subcutaneous (Standard) | - | 96% | - | ~71 (for 6mg dose in humans) | Rapid onset but associated with injection-site reactions.[2][4] |
| Transdermal Microneedle Array | Rat | ~90% | Similar to subcutaneous injection | Dose-dependent | Offers high bioavailability comparable to subcutaneous injection with a minimally invasive approach. |
| Bilayered Buccal Tablets | Rabbit | 140.78% (relative) | 2.0 | 386.00 ± 15.80 | Significantly improves bioavailability by avoiding first-pass metabolism.[1] |
| Intranasal Powder (Breath-Powered) | Human Data | Similar to 20mg nasal spray | Faster than nasal spray and oral | 20.8 (for 16mg dose) | Provides rapid absorption and higher peak exposure compared to conventional nasal spray. |
| Oral Dissolving Films | Rabbit | Comparable to pure drug | - | - | Designed for quick onset of action and improved patient compliance. |
Mechanism of Action: 5-HT1B/1D Receptor Signaling
Sumatriptan's therapeutic effect is mediated through its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. These receptors are predominantly located on cranial blood vessels and presynaptic trigeminal nerve endings.
References
In vitro comparison of Sumatriptan Succinate and Dihydroergotamine
An objective in vitro comparison for researchers and drug development professionals, providing a detailed analysis of Sumatriptan (B127528) Succinate and Dihydroergotamine (B1670595), supported by experimental data and protocols.
This guide offers a comprehensive in vitro comparison of two widely used anti-migraine agents, Sumatriptan Succinate and Dihydroergotamine (DHE). By examining their receptor binding affinities, functional efficacy in relevant bioassays, and metabolic profiles, this document aims to provide researchers, scientists, and drug development professionals with a detailed, data-driven understanding of their respective pharmacological characteristics.
At a Glance: Key In Vitro Characteristics
| Parameter | This compound | Dihydroergotamine |
| Primary Mechanism | Selective 5-HT1B/1D receptor agonist | Broad-spectrum 5-HT1 receptor agonist with additional activity at other receptors |
| Receptor Selectivity | High selectivity for 5-HT1D and 5-HT1B receptors | Less selective, with high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, dopamine (B1211576) D2, and adrenergic receptors |
| Vasoconstriction | Potent vasoconstrictor of cerebral arteries | Potent vasoconstrictor of cerebral arteries and veins, effective at lower concentrations than Sumatriptan |
| CGRP Inhibition | Inhibits CGRP release from trigeminal neurons | Inhibits CGRP release from trigeminal neurons |
| Primary Metabolism | Monoamine Oxidase A (MAO-A), with minor CYP enzyme involvement | Cytochrome P450 3A4 (CYP3A4) |
Receptor Binding Affinity: A Tale of Two Profiles
The interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, is central to the therapeutic action of both Sumatriptan and Dihydroergotamine. However, their binding profiles reveal significant differences in selectivity.
Dihydroergotamine exhibits a broad spectrum of high-affinity binding to several receptor subtypes. It is a potent agent at 5-HT1A, 5-HT1C, 5-HT1D, 5-HT2, dopamine D2, and alpha1- and alpha2-adrenergic binding sites.[1] In contrast, Sumatriptan is a more selective agonist, with its primary pharmacological property being high affinity for 5-HT1D and 5-HT1A receptors.[1]
| Receptor Subtype | Sumatriptan (pKi) | Dihydroergotamine (pKi) |
| 5-HT1A | 7.1 | 8.4 |
| 5-HT1B | 7.7 | 8.6 |
| 5-HT1D | 8.0 | 8.5 |
| 5-HT1E | 6.0 | 6.5 |
| 5-HT1F | 7.0 | 7.6 |
| 5-HT2A | < 5.0 | 8.3 |
| 5-HT2B | 5.4 | 7.8 |
| 5-HT2C | < 5.0 | 8.2 |
| 5-HT7 | 5.9 | 7.3 |
| α2A-Adrenergic | < 5.0 | 8.0 |
| Dopamine D2 | < 5.0 | 7.9 |
pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity.
In Vitro Efficacy: Vasoconstriction and CGRP Inhibition
The therapeutic efficacy of these compounds in migraine is attributed to their ability to induce vasoconstriction of painfully dilated cranial blood vessels and to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
Cerebral Artery Vasoconstriction
In vitro studies on isolated human cerebral arteries have demonstrated that both Sumatriptan and Dihydroergotamine induce concentration-dependent contractions. Dihydroergotamine was found to elicit these contractions at significantly lower concentrations than Sumatriptan. However, Sumatriptan was capable of producing a significantly higher maximum contraction of cerebral arteries compared to Dihydroergotamine.[2] In human coronary arteries, both drugs were found to be more potent than Sumatriptan in inducing contraction, although they exhibited similar efficacies.[3][4]
| Assay | Parameter | Sumatriptan | Dihydroergotamine |
| Human Cerebral Artery Constriction | EC50 | Higher than DHE | Lower than Sumatriptan |
| Emax | Higher than DHE | Lower than Sumatriptan | |
| Human Coronary Artery Constriction | EC50 | Higher than DHE | Lower than Sumatriptan |
| Emax | Similar to DHE | Similar to Sumatriptan |
Inhibition of CGRP Release
Both drugs have been shown to effectively inhibit the release of CGRP from trigeminal neurons, a key mechanism in mitigating the inflammatory cascade associated with migraine. In one study, both Dihydroergotamine (1 µM) and Sumatriptan (1 µM) reduced the electrically stimulated outflow of CGRP-like immunoreactivity by 67% and 63%, respectively.[5] Another study showed that pretreatment with Dihydroergotamine decreased CGRP levels during trigeminal stimulation by 55% at 1 minute and 50% at 3 minutes, while Sumatriptan attenuated the increase by 57% at 3 minutes.[6]
In Vitro Pharmacokinetics: A Look at Metabolism
The in vitro metabolic pathways of Sumatriptan and Dihydroergotamine are distinct, which has implications for their potential drug-drug interactions.
Sumatriptan is primarily metabolized by Monoamine Oxidase A (MAO-A) . While it is not significantly metabolized by cytochrome P450 (CYP) enzymes, some minor involvement of CYP1A2, CYP2C19, and CYP2D6 has been reported.
Dihydroergotamine , on the other hand, is a substrate and an inhibitor of cytochrome P450 3A4 (CYP3A4) .[7][8][9] This is a critical consideration as co-administration with potent CYP3A4 inhibitors can lead to elevated levels of Dihydroergotamine and an increased risk of vasospasm.
| Drug | Primary Metabolic Pathway | Key Enzymes |
| This compound | Oxidative deamination | MAO-A |
| Dihydroergotamine | Hepatic metabolism | CYP3A4 |
Signaling Pathways and Experimental Workflows
The activation of 5-HT1B/1D receptors by Sumatriptan and Dihydroergotamine initiates a signaling cascade that ultimately leads to their therapeutic effects. The experimental workflows for assessing their in vitro properties are crucial for understanding their pharmacological profiles.
Caption: 5-HT1B/1D receptor signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound and Dihydroergotamine for specific 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-5-Carboxamidotryptamine for 5-HT1D).
-
This compound and Dihydroergotamine stock solutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well microplate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of non-specific binding control.
-
25 µL of varying concentrations of this compound or Dihydroergotamine.
-
-
Add 25 µL of the radioligand at a concentration near its Kd to all wells.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay (Isolated Artery)
Objective: To evaluate the vasoconstrictor potency and efficacy of this compound and Dihydroergotamine on isolated cerebral arteries.
Materials:
-
Isolated segments of human or animal (e.g., bovine) cerebral arteries.
-
Krebs-Henseleit solution (physiological salt solution).
-
Organ bath system with force transducers.
-
This compound and Dihydroergotamine stock solutions.
-
Potassium chloride (KCl) solution for viability testing.
Procedure:
-
Dissect cerebral artery segments (2-4 mm in length) and mount them in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Allow the artery segments to equilibrate for 60-90 minutes under a resting tension.
-
Test the viability of the arterial segments by inducing contraction with a high concentration of KCl.
-
After a washout and return to baseline, add cumulative concentrations of this compound or Dihydroergotamine to the organ bath.
-
Record the isometric tension generated by the arterial segments at each concentration.
-
Construct concentration-response curves and determine the EC50 (potency) and Emax (maximum contractile response) values for each compound.
References
- 1. Comparative neuropharmacology of dihydroergotamine and sumatriptan (GR 43175) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dihydroergotamine and sumatriptan on isolated human cerebral and peripheral arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. openread.academy [openread.academy]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroergotamine and sumatriptan attenuate levels of CGRP in plasma in rat superior sagittal sinus during electrical stimulation of the trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of cytochrome P450 metabolism by ergonovine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DIHYDROERGOTAMINE MESYLATE INJECTION, USP Rx only [dailymed.nlm.nih.gov]
- 9. Dihydroergotamine Mesylate Nasal Spray The solution used in Dihydroergotamine Mesylate Nasal Spray (4 mg/mL) is intended for intranasal use and must not be injected. Rx Only [dailymed.nlm.nih.gov]
A Head-to-Head Comparison of Sumatriptan and Rizatriptan in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and clinical performance of Sumatriptan and Rizatriptan, two widely used selective serotonin (B10506) 5-HT1B/1D receptor agonists for the acute treatment of migraine. The information presented is supported by experimental data from preclinical and clinical research models to aid in research and drug development.
Mechanism of Action: A Shared Pathway
Both Sumatriptan and Rizatriptan exert their therapeutic effects through the activation of 5-HT1B and 5-HT1D receptors. Their primary mechanism involves three key actions:
-
Cranial Vasoconstriction: They constrict dilated intracranial extracerebral blood vessels, which are thought to be a source of pain during a migraine attack.
-
Inhibition of Neuropeptide Release: They suppress the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
-
Inhibition of Nociceptive Neurotransmission: They reduce the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.
Evaluating the therapeutic gain of Sumatriptan over placebo in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sumatriptan's therapeutic efficacy against placebo in preclinical settings, supported by experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical evidence supporting Sumatriptan's clinical use in migraine therapy.
Abstract
Sumatriptan (B127528), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, has demonstrated significant therapeutic gain over placebo in various preclinical models of migraine. These studies have been instrumental in elucidating its mechanism of action and establishing its efficacy before clinical trials. This guide synthesizes key preclinical findings, focusing on Sumatriptan's ability to inhibit dural plasma protein extravasation, reduce neuronal activation in the trigeminal nucleus caudalis, and modulate the release of calcitonin gene-related peptide (CGRP) – all critical processes in migraine pathophysiology. The data presented herein, summarized in clear, comparative tables and supported by detailed experimental protocols, underscores the robust preclinical evidence for Sumatriptan's anti-migraine effects.
Mechanism of Action: 5-HT1B/1D Receptor Agonism
Sumatriptan's primary mechanism of action is the activation of 5-HT1B and 5-HT1D receptors. These receptors are predominantly located on cranial blood vessels and presynaptic trigeminal nerve endings.
-
5-HT1B Receptor Activation: Leads to the constriction of dilated cranial blood vessels, a key feature of migraine attacks.
-
5-HT1D Receptor Activation: Inhibits the release of pro-inflammatory neuropeptides, most notably CGRP, from trigeminal nerve endings. This action prevents neurogenic inflammation and the subsequent activation of pain pathways.
The following diagram illustrates the signaling pathway of Sumatriptan.
Caption: Sumatriptan's signaling pathway via 5-HT1B/1D receptors.
Key Preclinical Efficacy Data
The therapeutic gain of Sumatriptan has been quantified in several key preclinical models that mimic different aspects of migraine pathophysiology.
Inhibition of Dural Plasma Protein Extravasation
Neurogenic inflammation, characterized by plasma protein extravasation in the dura mater, is a hallmark of migraine. Sumatriptan has been shown to potently inhibit this process.
Table 1: Effect of Sumatriptan on Dural Plasma Extravasation in Rats
| Treatment Group | Dose (µg/kg, i.v.) | Inhibition of Plasma Extravasation (%) | Reference |
| Placebo | - | 0 | [1][2] |
| Sumatriptan | 30 | ID50 | [1] |
| Sumatriptan | 100 | 77 | [2] |
| Sumatriptan | 1000 | Significant Reduction | [1] |
ID50: Dose causing 50% inhibition.
Reduction of Neuronal Activation (c-fos Expression)
The expression of the immediate-early gene c-fos in the trigeminal nucleus caudalis (TNC) is a marker of neuronal activation in response to nociceptive stimuli. Sumatriptan's ability to reduce c-fos expression indicates its central pain-modulating effects.
Table 2: Effect of Sumatriptan on c-fos Expression in the Trigeminal Nucleus Caudalis of Rats
| Treatment Group | Dose (µg/kg, i.v.) | Reduction in c-fos Expression (%) | Experimental Condition | Reference |
| Placebo | - | 0 | Trigeminal Ganglion Stimulation | [1] |
| Sumatriptan | 1000 | No significant effect | Intact Blood-Brain Barrier | [1] |
| Sumatriptan | 1000 | 65 ± 11 | Disrupted Blood-Brain Barrier | [1] |
These findings suggest that Sumatriptan's central effects are more pronounced when the blood-brain barrier is compromised, which may occur during a migraine attack.
Modulation of CGRP Release
Calcitonin gene-related peptide (CGRP) is a potent vasodilator and pain-signaling molecule implicated in migraine. Sumatriptan effectively inhibits its release from trigeminal neurons.
Table 3: Effect of Sumatriptan on Stimulated CGRP Release from Cultured Trigeminal Neurons
| Treatment Group | Concentration | Inhibition of K+-Stimulated CGRP Release (%) | Reference |
| Control | - | 0 | [3] |
| Sumatriptan | 10 nM | ~20 | [3] |
| Sumatriptan | 100 nM | ~45 | [3] |
| Sumatriptan | 1 µM | ~60 | [3] |
Attenuation of Pain-Related Behavior
In animal models of migraine, such as those induced by nitroglycerin (NTG), Sumatriptan has been shown to reverse hyperalgesia, a heightened sensitivity to pain.
Table 4: Effect of Sumatriptan on Nitroglycerin-Induced Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Effect on Mechanical Withdrawal Threshold | Reference |
| Placebo | - | Hyperalgesia | [4] |
| Sumatriptan | 0.042 | Reversal of hyperalgesia | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dural Plasma Protein Extravasation Model
This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater.
Caption: Workflow for the dural plasma extravasation model.
Detailed Steps:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Dye Administration: Evans blue dye, which binds to albumin, is injected intravenously.
-
Surgical Procedure: The trigeminal ganglion is surgically exposed.
-
Drug Administration: Sumatriptan or a placebo is administered intravenously.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.
-
Tissue Collection: After a set period, the animal is perfused to remove intravascular dye, and the dura mater is collected.
-
Quantification: The amount of extravasated Evans blue dye in the dura is quantified spectrophotometrically.
c-fos Expression in the Trigeminal Nucleus Caudalis
This protocol measures neuronal activation in a key pain-processing region of the brainstem.
Caption: Workflow for measuring c-fos expression in the TNC.
Detailed Steps:
-
Model Induction: A migraine-like state is induced in rats, for example, by administering nitroglycerin.
-
Drug Administration: Sumatriptan or a placebo is administered.
-
Tissue Collection: After a specific time, the animal is perfused, and the brainstem is collected.
-
Immunohistochemistry: The brainstem is sectioned, and immunohistochemical staining for the c-fos protein is performed.
-
Analysis: The number of c-fos positive neurons in the trigeminal nucleus caudalis is counted under a microscope.
Conclusion
The preclinical data robustly supports the therapeutic gain of Sumatriptan over placebo in the context of migraine pathophysiology. Its multifaceted mechanism of action, targeting both vascular and neuronal components of migraine, has been consistently demonstrated across various experimental models. The quantitative data on the inhibition of dural plasma extravasation, reduction of neuronal activation, and modulation of CGRP release provide a strong rationale for its clinical efficacy. This guide offers a comprehensive overview of the foundational preclinical research that has established Sumatriptan as a cornerstone in acute migraine treatment.
References
- 1. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimigraine drug, sumatriptan (GR43175), selectively blocks neurogenic plasma extravasation from blood vessels in dura mater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Calcitonin Gene-Related Peptide Secretion by a Serotonergic Antimigraine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms mediating Nitroglycerin-induced Delayed Onset Hyperalgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Sumatriptan Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of various sumatriptan (B127528) delivery systems, including oral tablets, subcutaneous injections, nasal sprays, and transdermal patches. The information is intended to assist researchers, scientists, and drug development professionals in understanding the performance of these different formulations. This document summarizes key pharmacokinetic data, outlines typical experimental protocols used in these studies, and provides visualizations of the underlying pharmacokinetic pathways and experimental workflows.
Data Presentation: Pharmacokinetic Parameters of Sumatriptan Delivery Systems
The following table summarizes the key pharmacokinetic parameters for different sumatriptan delivery systems. These values are compiled from various clinical studies and represent the mean or median values observed in adult populations.
| Delivery System | Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Half-life (hours) | AUC (ng·h/mL) |
| Oral Tablet | 25 mg | 16.5 - 18[1][2] | 1.5 - 2.5[1][3] | 14 - 15[2] | ~2[4] | 8.7[1] |
| 50 mg | 28 - 51[2][3] | 1.5 - 2.5[3] | 14 - 15[2] | ~2[4] | - | |
| 100 mg | 51 - 70.2[2][5] | 1.5 - 2.5[3] | 14 - 15[2] | ~2[4] | 308.8[5] | |
| Subcutaneous Injection | 6 mg | 69.5 - 111.6[1][5] | 0.17 - 0.2[1] | 96 - 100[1][6] | ~2[4] | 9.0 - 128.2[1][5] |
| Nasal Spray | 5 mg | 5[2] | 1.5[1] | 16 - 17[1][2] | ~2[4] | - |
| 20 mg | 12.9 - 16.4[1][5] | 1.5 - 2.0[1][7] | 16 - 17[1][2] | ~2[4][8] | 7.4 - 61.1[1][5] | |
| Breath Powered 16 mg | 20.8[5] | - | - | - | 64.9[5] | |
| Transdermal Patch | 6.5 mg/4h | 20 - 28[9] | - | - | - | 99 - 128[9] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols used to assess the pharmacokinetic profiles of sumatriptan delivery systems.
Clinical Trial Protocol: A Typical Bioavailability Study
A common study design to compare different formulations is a randomized, open-label, crossover study in healthy adult volunteers[5][10][11].
-
Study Design: A randomized, single-dose, crossover design is frequently employed. This design allows for within-subject comparison of different formulations, which reduces variability. A washout period of at least 5-7 days is maintained between treatment arms to ensure complete elimination of the drug from the previous phase[5][11].
-
Subject Population: Healthy adult male and non-pregnant female volunteers are typically recruited. Subjects undergo a screening process to ensure they meet the inclusion criteria and do not have any contraindications to sumatriptan.
-
Dosing and Administration: Subjects receive a single dose of each sumatriptan formulation according to the randomization schedule. For oral tablets, the dose is typically administered with a standardized volume of water after an overnight fast[12]. Subcutaneous injections are administered in a specified area, such as the deltoid or thigh[6]. Nasal sprays are administered into one nostril as a single spray[5]. Transdermal patches are applied to a clean, dry area of skin, typically the upper arm or thigh.
-
Blood Sampling: Blood samples for pharmacokinetic analysis are collected at predetermined time points. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples over a 12 to 24-hour period[5][10][12]. For example, samples might be collected at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours after administration[12].
-
Pharmacokinetic Analysis: Plasma concentrations of sumatriptan are determined using a validated analytical method. The pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are then calculated from the plasma concentration-time data using non-compartmental analysis[8]. Statistical analyses, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters between the different formulations[13].
Analytical Method: Quantification of Sumatriptan in Plasma
The accurate determination of sumatriptan concentrations in plasma is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with electrochemical detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods due to their high sensitivity and selectivity[8][12][14][15][16][17].
Representative LC-MS/MS Method:
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to isolate sumatriptan from the plasma matrix. In a common LLE procedure, an internal standard (e.g., a deuterated analog of sumatriptan or another suitable compound) is added to the plasma sample, followed by the addition of a basifying agent and an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297), methyl tert-butyl ether, and dichloromethane)[18]. The mixture is vortexed and centrifuged, and the organic layer is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). A mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate sumatriptan from other endogenous plasma components[18].
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect the transitions of the precursor ion to the product ion for both sumatriptan and the internal standard[16][17].
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of sumatriptan to the internal standard against the corresponding concentrations of a series of calibration standards. The concentration of sumatriptan in the unknown plasma samples is then determined from this calibration curve. The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines[16].
Mandatory Visualization
The following diagrams illustrate the pharmacokinetic pathways of different sumatriptan delivery systems and a typical experimental workflow for a pharmacokinetic study.
Caption: Pharmacokinetic pathways of different sumatriptan delivery systems.
Caption: Typical experimental workflow for a sumatriptan pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sumatriptan Nasal Spray: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Pharmacokinetics of Sumatriptan With Breath Powered™ Nasal Delivery of Sumatriptan Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single dose pharmacokinetics of sumatriptan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Pharmacokinetics of sumatriptan nasal spray in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and tolerability of sumatriptan after single-dose administration of a fixed-dose combination tablet of sumatriptan/naproxen sodium 85/500 mg followed two hours later by subcutaneous sumatriptan 4- or 6-mg injection: a randomized, open-label, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized Trial Comparing the Pharmacokinetics, Safety, and Tolerability of DFN-02, an Intranasal Sumatriptan Spray Containing a Permeation Enhancer, With Intranasal and Subcutaneous Sumatriptan in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of sex differences in the pharmacokinetics of oral sumatriptan in healthy Korean subjects using population pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Sumatriptan Succinate in Preclinical Models of Medication Overuse Headache: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of sumatriptan (B127528) succinate (B1194679) in established animal models of medication overuse headache (MOH). The data presented is intended to offer an objective overview of sumatriptan's performance and its comparison with other acute migraine treatments, supported by detailed experimental protocols and molecular pathway analyses.
Introduction to Medication Overuse Headache Models
Medication overuse headache is a secondary chronic headache disorder that develops from the frequent and excessive use of acute headache medications. Animal models are crucial for investigating the pathophysiology of MOH and for the preclinical assessment of new therapeutic agents. These models typically involve the repeated administration of an acute migraine drug, such as sumatriptan, to rodents, which leads to a state of chronic pain and increased sensitivity, mimicking the human condition. A key feature of these models is the development of cutaneous allodynia, a painful response to normally non-painful stimuli, which is quantified by measuring withdrawal thresholds to mechanical stimuli.
Comparative Efficacy of Sumatriptan and Alternatives in MOH Models
The following tables summarize quantitative data from preclinical studies investigating the development of medication overuse headache phenotypes following chronic administration of sumatriptan and other acute migraine medications. The primary endpoint presented is mechanical allodynia, measured as the paw withdrawal threshold in grams using von Frey filaments. A lower withdrawal threshold indicates increased pain sensitivity.
Table 1: Comparison of Sumatriptan and Lasmiditan (B1674530) in a Rat Model of MOH
| Treatment Group (Oral Administration) | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold After Chronic Dosing (g) |
| Vehicle (Sterile Water) | ~5.5 | ~5.5 |
| Sumatriptan (10 mg/kg) | ~5.5 | ~2.5[1] |
| Lasmiditan (10 mg/kg) | ~5.5 | ~2.5[1] |
Data adapted from a study in Sprague Dawley rats receiving six oral doses over two weeks.[1]
Table 2: Efficacy of Rizatriptan (B1679398) in a Mouse Model of MOH
| Treatment Group (Voluntary Oral Ingestion) | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold After Chronic Dosing (g) |
| Vehicle (DDW) in NTG-primed mice | ~0.6 | ~0.2 |
| Rizatriptan (0.02 mg/kg) in NTG-primed mice | ~0.6 | <0.1[2][3] |
Data adapted from a study in C57BL/6J mice with chronic nitroglycerin (NTG) induced migraine-like pain, followed by voluntary ingestion of rizatriptan.[2][3]
Table 3: Effect of Chronic Sumatriptan on Mechanical Allodynia in Rats
| Treatment Group (Subcutaneous Infusion) | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold on Day 6 of Infusion (g) | Paw Withdrawal Threshold 14 Days Post-Infusion (g) |
| Saline | ~12 | ~12[4][5] | ~12[4][5] |
| Sumatriptan (0.6 mg/kg/day) | ~12 | ~4[4][5] | ~12[4][5] |
Data adapted from a study in rats with continuous subcutaneous infusion of sumatriptan for six days.[4][5]
Detailed Experimental Protocols
A standardized and reproducible experimental protocol is essential for the study of MOH. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Induction of MOH in Rats via Repeated Oral Administration
Objective: To establish a model of MOH using repeated oral dosing of sumatriptan to induce cutaneous allodynia.
Animals: Female Sprague-Dawley rats.[6]
Procedure:
-
Baseline Measurement: Acclimatize rats to the testing environment. Determine baseline periorbital and hindpaw mechanical withdrawal thresholds using von Frey filaments.
-
Drug Administration: Administer sumatriptan succinate (10 mg/kg) or vehicle (sterile water) orally via gavage. Dosing is repeated six times over a two-week period (e.g., on days 0, 2, 6, 8, 9, and 11).[6]
-
Allodynia Assessment: Measure periorbital and hindpaw withdrawal thresholds regularly throughout the dosing period and until they return to baseline levels after drug cessation. A significant decrease in withdrawal threshold compared to the vehicle group indicates the development of MOH-like allodynia.[6]
-
Latent Sensitization: After withdrawal thresholds have normalized, expose a subset of animals to a migraine trigger, such as bright light stress or a nitric oxide donor (e.g., sodium nitroprusside), and measure withdrawal thresholds hourly for up to 5 hours to assess for latent sensitization.[1]
Protocol 2: Induction of MOH in Rats via Continuous Subcutaneous Infusion
Objective: To induce a state of MOH through continuous exposure to sumatriptan, leading to the development of cutaneous allodynia.
Animals: Adult rats.[4]
Procedure:
-
Baseline Measurement: Determine baseline paw withdrawal thresholds using von Frey filaments.
-
Pump Implantation: Surgically implant osmotic minipumps subcutaneously, set to deliver either sumatriptan (0.6 mg/kg/day) or saline for a continuous period of six days.[4][5]
-
Allodynia Monitoring: Measure paw withdrawal thresholds at specified time points during the infusion period (e.g., on day 6).[4][5]
-
Reversal Assessment: Remove the osmotic minipumps after the infusion period and continue to measure withdrawal thresholds until they return to baseline levels (e.g., at 14 days post-infusion).[4][5]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for inducing MOH and the key signaling pathways implicated in its pathophysiology.
Caption: Experimental workflow for inducing and evaluating medication overuse headache in rodent models.
Caption: Key signaling cascade initiated by chronic sumatriptan leading to MOH.
Mechanism of Action and Pathophysiology of MOH
Sumatriptan is a selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[7] In the context of acute migraine treatment, activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[8]
However, chronic exposure to sumatriptan in animal models leads to a paradoxical state of pronociceptive sensitization.[9] This is believed to involve neuroplastic changes in the trigeminal nervous system. Chronic activation of 5-HT1B/1D receptors on trigeminal neurons by sumatriptan can lead to an upregulation of CGRP expression and release.[1][10] This increase in CGRP contributes to both peripheral and central sensitization, lowering the threshold for pain and leading to the development of cutaneous allodynia, a hallmark of MOH in these models.[9] The signaling cascade involves the activation of G-proteins (specifically Gαi) and the modulation of downstream intracellular messengers like protein kinase A (PKA) and protein kinase C (PKC), which play a role in hyperalgesic priming and the maintenance of the sensitized state.[7]
Conclusion
Preclinical models of medication overuse headache demonstrate that chronic administration of this compound can induce a state of cutaneous allodynia, a key translatable feature of the human condition. The available data suggests that other triptans, such as rizatriptan, and the 5-HT1F agonist lasmiditan can produce a similar MOH-like phenotype.[1][2] The underlying mechanism is linked to neuroplastic changes in the trigeminal system, centrally involving the upregulation of CGRP. These models provide a valuable platform for the preclinical evaluation of novel acute migraine therapies to assess their potential for inducing MOH. Further head-to-head comparative studies within the same experimental paradigm are warranted to more definitively rank the MOH-inducing potential of different classes of acute migraine medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of more severe central sensitization in a medication overuse headache model mice through active ingestion of rizatriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of more severe central sensitization in a medication overuse headache model mice through active ingestion of rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptan-Induced Latent Sensitization A Possible Basis for Medication Overuse Headache - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased susceptibility to cortical spreading depression in an animal model of medication-overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of chronic migraine phenotypes in a rat model after environmental irritant exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical reflections on medication overuse headache in patients with migraine: An unsolved riddle in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sumatriptan Succinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Sumatriptan Succinate, a serotonin (B10506) agonist used in migraine treatment. Adherence to these protocols is critical to protect personnel and the environment from potential harm.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.
Recommended Personal Protective Equipment:
-
Respiratory Protection: A dust respirator is recommended, especially if dust or aerosols are generated.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Safety glasses are essential. A face shield may be required in situations with a higher risk of splashing.[1]
-
Skin and Body Protection: Protective clothing and, if necessary, protective boots should be worn.[1]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical incinerator. This ensures the complete destruction of the active pharmaceutical ingredient.
Experimental Protocol: Incineration
-
Segregation: At the point of generation, segregate this compound waste from non-hazardous waste.
-
Packaging:
-
Place the waste in a suitable, sealed, and clearly labeled container.
-
For sharps, such as needles from injections, use an approved sharps container. In some regions, the empty cartridge of an auto-injector may be designated as an approved sharps container.[2]
-
-
Consult Local Authorities: Always consult your local and regional authorities to ensure compliance with all federal, state, and local regulations for pharmaceutical waste disposal.[1]
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed chemical destruction plant or a specialized waste disposal service.
-
Incineration Parameters:
-
If incinerating, it is recommended to mix the material with a combustible solvent.
-
The incinerator should be equipped with an afterburner and a scrubber system.[1]
-
For hazardous pharmaceutical waste, a minimum incineration temperature of 850°C is recommended. For cytotoxic waste, this temperature should be at least 1200°C.
-
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | >2939 mg/kg | [1] |
| Pfizer Occupational Exposure Band (OEB) | OEB 3 (>10 to <=100 µg/m³) | |
| pH (1% aqueous solution) | 4.8 | |
| Melting Point | 167°C | |
| Incineration Temperature (Hazardous Pharmaceuticals) | Minimum 850°C | |
| Incineration Temperature (Cytotoxic Waste) | Minimum 1200°C |
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any dust or vapors.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the safety precautions section.
-
Containment and Cleanup:
-
Avoid generating dust.
-
Use an absorbent material, such as sand, diatomite, or universal binders, to cover the spill.[3]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[3]
-
-
Disposal: Dispose of the contaminated material as hazardous waste according to local, regional, and national regulations.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. SOP for Incineration of Pharmaceutical Waste – SOP Guide for Pharma [pharmasop.in]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Safe Handling and Disposal of Sumatriptan Succinate: A Guide for Laboratory Professionals
This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Sumatriptan Succinate. The following procedural guidance is designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE) requirements, operational plans for handling and spills, and compliant disposal methods.
Personal Protective Equipment (PPE) Requirements
When handling this compound, particularly in its solid form where dust can be generated, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment based on safety data sheets and regulatory standards.
| Body Part | Personal Protective Equipment | Standards and Specifications | Rationale |
| Eyes/Face | Safety glasses with side shields or Goggles | OSHA 29 CFR 1910.133, European Standard EN166[1] | Protects against dust particles and splashes. Causes serious eye damage[1][2]. |
| Face Shield | Use in conjunction with goggles for full protection against splashes[3] | Recommended when there is a significant risk of spills or splashes[3]. | |
| Hands | Chemical-resistant, impervious gloves | EC Directive 89/686/EEC, EN374[4] | Prevents skin contact. This compound can cause skin irritation[2]. |
| Double Gloving | Two pairs of powder-free gloves[5] | Recommended for compounding, administering, and disposal activities[5]. | |
| Specific Glove Type | Butyl rubber gloves are noted as a suitable option[4]. | Provides appropriate chemical resistance. | |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | OSHA 29 CFR 1910.134, European Standard EN 149[1] | Required when occupational exposure limits may be exceeded or if dust/aerosols are generated[1][3][6]. |
| Specific Filter Type | A dust/aerosol mask with a P3 filter or a NIOSH-certified N95/N100 respirator is recommended[3][7]. | Protects against inhalation of fine particles. May cause allergy or asthma symptoms if inhaled[2][8]. | |
| Body | Protective Clothing / Laboratory Coat | N/A | Protects skin from contamination. |
| Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[5]. | Recommended for bulk processing or when significant exposure is possible[5][9]. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is fundamental to minimizing exposure risks.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][7] Use local exhaust ventilation or a chemical fume hood to prevent the formation and inhalation of dust.[7]
-
Containment: For procedures that may generate significant dust, use of a glove box or other contained system is advisable.
Procedural Guidelines:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Minimize Dust: Avoid any actions that could generate dust, such as crushing or vigorous scraping.[1][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[1][7]
-
Store in a locked location, out of reach of unauthorized personnel.[4][6]
Emergency Plan: Accidental Release and Spills
Immediate and appropriate action is required in the event of a spill to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before cleanup, personnel must wear the appropriate PPE as detailed in the table above, including respiratory protection, double gloves, a disposable gown, and eye/face protection.[1][6][9]
-
Contain Spill: Prevent further spread of the material.
-
Clean Up (Solid Spills):
-
Clean Up (Liquid Spills):
-
Decontaminate: Thoroughly clean the spill area with an appropriate cleaning agent.[4][6]
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[4]
-
Report: Report the incident to the appropriate safety officer or supervisor.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound is harmful to aquatic life with long-lasting effects.[2]
Step-by-Step Disposal Guidance:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]
-
Containerization: Place all waste, including contaminated PPE, empty containers, and cleanup materials, into appropriately labeled, sealed containers for disposal.[6]
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains, sewers, or any body of water.[1][4]
-
Final Disposal: Arrange for disposal through a licensed and approved waste disposal company.[4] Ensure all documentation and regulations are followed.
Visual Workflows
The following diagrams illustrate key decision-making and procedural workflows for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 7. moehs.com [moehs.com]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
